molecular formula C14H15NO4 B1521049 1-Boc-4-carboxyindole CAS No. 848444-79-1

1-Boc-4-carboxyindole

Cat. No.: B1521049
CAS No.: 848444-79-1
M. Wt: 261.27 g/mol
InChI Key: HQSFITLRCKIRLE-UHFFFAOYSA-N
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Description

1-Boc-4-carboxyindole is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFITLRCKIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677964
Record name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848444-79-1
Record name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-Carboxyindole: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Unlike the more common 3-substituted indoles, the 4-carboxy variant provides a vector for extending molecular interactions into the solvent-exposed regions of protein binding pockets while maintaining a rigid, planar core. This guide details the physicochemical behavior, synthetic accessibility, and reactivity profile of this compound, with a focus on overcoming the steric challenges imposed by the C4-position and leveraging the Boc group for regioselective functionalization.

Part 1: Physicochemical Profile

The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position significantly alters the electronic and physical properties of the parent indole-4-carboxylic acid. It masks the hydrogen bond donor (HBD) capability of the indole nitrogen, increases lipophilicity, and electronically deactivates the ring system toward electrophilic attack, while enabling directed metallation strategies.

PropertyDataNotes
IUPAC Name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
CAS Number 346692-04-4Distinct from parent acid (2124-55-2)
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 198–202 °C (Decomposes)Lower than parent acid (~213°C) due to disrupted H-bonding network
pKa (COOH) ~4.8Slightly more acidic than benzoic acid due to indole electron withdrawal
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility; Boc group enhances organic solubility
Stability Acid-labile; Base-stableStable to LiOH/NaOH; degrades in TFA/HCl

Part 2: Synthetic Accessibility & Preparation[1]

While this compound is commercially available, high-purity synthesis is often required for scale-up. The most robust route proceeds via the protection of methyl indole-4-carboxylate followed by selective hydrolysis. Direct protection of the acid often leads to mixed anhydrides and lower yields.

Protocol: Stepwise Synthesis from Methyl Indole-4-carboxylate

Objective: Synthesis of 1-Boc-indole-4-carboxylic acid avoiding oligomerization.

Reagents:

  • Methyl indole-4-carboxylate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • DMAP (0.1 equiv), Triethylamine (1.5 equiv)

  • Lithium Hydroxide (LiOH[1]·H₂O, 3.0 equiv)

  • Solvents: DCM (anhydrous), THF, Water.

Step 1: N-Boc Protection

  • Dissolve methyl indole-4-carboxylate in anhydrous DCM (0.2 M).

  • Add DMAP and Triethylamine. Cool to 0 °C.

  • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Mechanism:[][3][4][5][6][7] DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate, which efficiently transfers the Boc group to the sterically hindered indole nitrogen.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor TLC (Hexane/EtOAc 4:1). The N-H proton signal (~8.5 ppm) in ¹H NMR should disappear, and the product spot will be less polar (higher R_f).

Step 2: Ester Hydrolysis

  • Dissolve the crude N-Boc ester in THF/Water (3:1 ratio).

  • Add LiOH·H₂O. Stir at RT for 12–16 hours.

    • Critical Control: Do not heat above 40 °C. While the Boc group is generally base-stable, excessive heat with hydroxide can cause partial cleavage or decarboxylation.

  • Workup: Acidify carefully with 1M HCl to pH ~3–4 at 0 °C. Extract immediately with EtOAc.

    • Note: Avoid strong mineral acids (conc. HCl) or prolonged exposure to low pH, which will cleave the Boc group.

Part 3: Reactivity & Functionalization Strategies

The this compound scaffold offers three distinct vectors for chemical modification: the carboxylic acid (C4), the C2-position (via directed lithiation), and the N1-position (deprotection).

C4-Amide Coupling (The "Peri-Effect" Challenge)

The C4-carboxylate is sterically crowded due to the peri-interaction with the C3-H. Standard coupling reagents (EDC/HOBt) often suffer from slow kinetics.

  • Recommended System: HATU / DIPEA in DMF.

  • Logic: The At-HOAt active ester formed by HATU is less sensitive to steric hindrance than the OBt ester.

  • Self-Validating Check: If conversion is low, check for the formation of the N-acylurea byproduct (a common failure mode with carbodiimides in hindered systems).

C2-Directed Lithiation

The N-Boc group is a powerful Directed Ortho Metalation (DoM) group. Unlike N-alkyl indoles, which lithiate at C2 due to the acidity of the sp² proton, the Boc group coordinates lithium, stabilizing the transition state for C2-deprotonation.

  • Reagent: tert-Butyllithium (t-BuLi) or LDA in THF at -78 °C.

  • Selectivity: Exclusive to C2. (Note: In indolines, N-Boc directs to C7; in indoles, it directs to C2).

  • Electrophiles: Quench with DMF (formyl), I₂ (iodo), or alkyl halides.[8]

Deprotection Dynamics

Removal of the Boc group restores the indole NH, often a critical H-bond donor for binding affinity (e.g., to the hinge region of kinases).

  • Standard Protocol: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Scavengers: If the molecule contains electron-rich aromatics (like the indole ring itself), add triethylsilane (TES) or thioanisole during deprotection to prevent tert-butyl cation re-attachment (alkylation) to the C3 position.

Part 4: Visualization of Chemical Logic

Diagram 1: Reactivity & Functionalization Map

This diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_0 Critical Mechanism Core This compound (Scaffold) Amide C4-Amide Derivatives (Kinase/GPCR Ligands) Core->Amide HATU, R-NH2 (Overcomes Peri-Sterics) C2_Func C2-Substituted Indoles (via Lithiation) Core->C2_Func 1. t-BuLi, -78°C 2. Electrophile (E+) (Boc-Directed) Deprotected 4-Carboxyindole (NH-Free) Core->Deprotected TFA/DCM or HCl (+ Scavengers)

Caption: Divergent synthesis pathways. Green: Amidation; Red: C2-Lithiation (DoM); Yellow: Deprotection.

Diagram 2: The Lithiation Regioselectivity Decision Tree

A common error is assuming N-Boc directs to C7 (as in indolines). This tree clarifies the oxidation-state dependent selectivity.

DecisionTree Start Substrate Selection Indole 1-Boc-INDOLE Start->Indole Indoline 1-Boc-INDOLINE Start->Indoline Lithiation Lithiation Condition (s-BuLi / t-BuLi) Indole->Lithiation Indoline->Lithiation C2 C2-Lithiation (Alpha-Heteroatom Acidity) Lithiation->C2 Indole Pathway (Thermodynamic/Kinetic) C7 C7-Lithiation (Reagent Coordination) Lithiation->C7 Indoline Pathway (Coordination Directed)

Caption: Regioselectivity of lithiation depends on the saturation of the C2-C3 bond. Indoles favor C2; Indolines favor C7.

References

  • Synthesis of Indole-4-carboxylates

    • Title: Efficient Synthesis of Methyl Indole-4-carboxylate.[9]

    • Source: Organic Syntheses, 2011, 88, 291.[9]

    • URL:[Link]

  • Boc-Directed Lithiation

    • Title: Directed Lithiation of Simple Aromatics and Heterocycles.[10]

    • Source: ARKIVOC, 2015 (iv), 19-47.[10]

    • URL:[Link]

  • Amide Coupling Strategies

    • Title: Recent Developments in Peptide Coupling Reagents.
    • Source: Chemical Reviews, 2011, 111(11), 6557–6602.
    • URL:[Link]

  • C7 vs C2 Selectivity

    • Title: 7-Indolinecarboxaldehyde (Discussion on C7 vs C2 lithi
    • Source: Organic Syntheses, 2003, 80, 105.
    • URL:[Link]

Sources

1-Boc-4-carboxyindole CAS number 848444-79-1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Boc-4-carboxyindole (CAS 848444-79-1) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Strategic Scaffold for Kinase and PARP Inhibitor Design[1]

Executive Summary

This compound (CAS 848444-79-1), also known as 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid, is a critical building block in modern medicinal chemistry.[1] It serves as a protected "privileged structure" for the synthesis of indole-4-carboxamides , a pharmacophore central to several FDA-approved therapeutics, including PARP inhibitors (e.g., analogs of Rucaparib) and next-generation JAK2/BTK kinase inhibitors.[1]

The strategic value of this compound lies in its orthogonal protection : the tert-butoxycarbonyl (Boc) group shields the nucleophilic indole nitrogen (N1), allowing for chemoselective activation of the C4-carboxylic acid without competing N-acylation or polymerization.[1] This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this scaffold in high-value drug discovery campaigns.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-[(tert-butoxy)carbonyl]-1H-indole-4-carboxylic acid
CAS Number 848444-79-1
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Melting Point 168–172 °C (decomposition dependent)
pKa (Calc) ~4.2 (Carboxylic acid), ~16 (Indole NH - protected)
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from light

Synthetic Utility & Mechanism

The indole-4-position is electronically distinct.[1] Unlike the nucleophilic C3 position, the C4 position is difficult to functionalize directly via electrophilic aromatic substitution. Therefore, pre-functionalized building blocks like This compound are essential.[1]

The "Regio-Control" Advantage

In unprotected indoles, the pyrrole-like nitrogen (N1) is susceptible to deprotonation and subsequent electrophilic attack.[1] By masking N1 with a Boc group, researchers achieve two goals:

  • Electronic Deactivation: The electron-withdrawing Boc group reduces the electron density of the indole ring, stabilizing the molecule against oxidative degradation during aggressive coupling conditions.[1]

  • Directed Reactivity: It forces reaction exclusivity to the C4-carboxyl group, enabling high-yield amide bond formation using standard coupling reagents (HATU, EDC).[1]

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape cluster_legend Pathway Key Start This compound (CAS 848444-79-1) Amide Indole-4-Carboxamide (Kinase/PARP Core) Start->Amide Amine (R-NH2) HATU/DIPEA Ester Indole-4-Carboxylate Ester (Precursor) Start->Ester ROH, EDC or TMS-Diazomethane C2Func C2-Arylated Indole (Suzuki Coupling) Amide->C2Func C-H Activation or Lithiation/Borylation Deprotect Free Indole NH (Active Drug) Amide->Deprotect TFA/DCM or HCl/Dioxane C2Func->Deprotect Final Step key1 Solid Line: Primary Workflow key2 Dashed Line: Advanced Functionalization

Figure 1: Divergent synthetic pathways. The primary workflow (Blue to Green) generates the carboxamide pharmacophore before N-deprotection.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (General Procedure)

Context: This protocol is optimized for coupling sterically demanding amines (e.g., aminopiperidines used in PARP inhibitors) to the C4-acid.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1]

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried round-bottom flask with This compound and anhydrous DMF under Argon. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution typically turns yellow.[1] Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine partner (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Stir at Room Temperature (25 °C) for 4–12 hours. Monitor via LC-MS (Target mass = MW_Amine + 243).[1]

  • Workup: Dilute with EtOAc. Wash with 1M citric acid (to remove excess DIPEA/amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Why Citric Acid? The Boc group is acid-labile.[1] Using 1M HCl can prematurely deprotect the indole.[1] Citric acid (mildly acidic) removes basic impurities without cleaving the Boc group.[1]

Protocol B: Synthesis of the Building Block (From Indole-4-carboxylic Acid)

Context: If the Boc-protected form is unavailable, it can be synthesized from the parent acid (CAS 2124-55-2).[1]

Reagents:

  • Indole-4-carboxylic acid (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)[1]

  • DMAP (0.1 equiv) [4-Dimethylaminopyridine][1]

  • TEA (1.2 equiv) [Triethylamine][1]

  • DCM or Acetonitrile[1]

Workflow Visualization:

SynthesisFlow Step1 Dissolve Indole-4-COOH in ACN/DCM Step2 Add Base (TEA) & Catalyst (DMAP) Step1->Step2 Step3 Add Boc2O (Slow Addition) Step2->Step3 Step4 Stir RT, 12h Monitor TLC Step3->Step4 Step5 Acid Wash (Citric Acid) & Extraction Step4->Step5 Step6 Recrystallization (Hexane/EtOAc) Step5->Step6

Figure 2: Protection strategy. Note that the carboxylic acid proton is acidic; however, under these conditions with excess Boc₂O, the indole Nitrogen is selectively protected due to the nucleophilicity of the indole anion generated in situ.

Case Study: Application in PARP & Kinase Inhibitors

PARP Inhibitor Design (Scaffold Hopping)

Poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib utilize an indole-fused lactam core.[1] The this compound scaffold allows researchers to synthesize "open-chain" analogs or tricyclic cores.[1]

  • Mechanism: The carboxamide moiety mimics the nicotinamide of NAD+, the cofactor for PARP enzymes.

  • Relevance: The 4-position provides the optimal vector for extending into the solvent-exposed region of the enzyme pocket, improving solubility and pharmacokinetic properties [1, 2].[1]

JAK2 Kinase Inhibition

Recent literature highlights indole-4-carboxamides as potent inhibitors of Janus Kinase 2 (JAK2).[1]

  • Workflow: The this compound is coupled with complex amines (e.g., aminopyrimidines).[1]

  • Outcome: Following Boc-deprotection, the free indole NH forms a critical hydrogen bond with the kinase hinge region (Glu930/Leu932 in JAK2), while the C4-amide interacts with the gatekeeper residue [3].

Quality Control & Stability

To ensure experimental reproducibility, the following analytical parameters should be verified:

  • ¹H NMR (DMSO-d₆):

    • δ 1.60 ppm: Singlet (9H), t-Butyl group.[1]

    • δ 7.0–8.0 ppm: Aromatic Indole protons (pattern distinct from unprotected indole due to Boc-shielding).[1]

    • δ 12.0+ ppm: Broad singlet (COOH).[1]

  • HPLC Purity: >98% (254 nm). Impurities often include the hydrolyzed parent acid (check retention time shift).[1]

  • Stability Warning: Solid state is stable at 4°C. In solution (especially MeOH/Water), slow hydrolysis of the Boc group may occur if pH < 4.

References

  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the 4-carboxyl group as an ideal vector for engaging the adenosine-binding pocket.[1][2]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. (2022). Details the synthetic routes involving indole-4-carboxylate intermediates for Rucaparib. [1]

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2). Journal of Medicinal Chemistry. (2011).[1] Validates the indole-4-carboxamide core for kinase selectivity.[1][3] [1]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. (2024).[1][4] Comprehensive review of the indole scaffold in FDA-approved drugs.

Sources

Technical Whitepaper: 1-Boc-4-Carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in PARP Inhibitor Development

Executive Summary

1-Boc-4-carboxyindole (1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid) serves as a critical pharmacophore scaffold in modern medicinal chemistry, most notably in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.[1] The 4-functionalized indole core is notoriously difficult to access via direct electrophilic aromatic substitution due to the electronic preference for the C3 position.[1] Consequently, this pre-functionalized, N-protected intermediate provides a strategic entry point for building tricyclic fused systems.[1] This guide details the molecular characteristics, synthetic causality, and quality control parameters required for its deployment in high-stakes drug development.[1]

Physicochemical Characterization

Precise molecular weight determination and purity profiling are prerequisites for stoichiometric accuracy in multi-step synthesis.[1]

Molecular Identity Table
ParameterSpecification
Chemical Name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
CAS Number 848444-79-1
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Monoisotopic Mass 261.1001 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
pKa (Calc) ~4.2 (Carboxylic acid), N-Boc group removes Indole NH acidity
Structural Analysis

The compound features two critical functionalities:

  • C4-Carboxylic Acid: An electron-withdrawing group that deactivates the benzene ring of the indole but provides an essential handle for amide coupling or cyclization (e.g., forming the azepinone ring in Rucaparib).[1]

  • N1-Boc Group: A carbamate protecting group that masks the acidic indole nitrogen (pKa ~16), preventing side reactions such as N-alkylation during subsequent steps and increasing solubility in organic solvents.[1]

Synthetic Logic & Causality

Expert Insight: Why use the N-Boc protected form? Direct manipulation of indole-4-carboxylic acid is complicated by the free N-H bond, which can interfere with metal-catalyzed cross-couplings or alkylations.[1] Furthermore, the unprotected acid is often poorly soluble in standard organic solvents (DCM, THF). Introducing the tert-butyloxycarbonyl (Boc) group serves a dual purpose:

  • Solubility Enhancement: It renders the molecule lipophilic, facilitating homogeneous reactions in DCM or THF.[1]

  • Regiocontrol: It sterically hinders the N1 position and electronically withdraws density from the ring, modulating the reactivity at C3 for subsequent halogenation or formylation steps.

Synthesis Workflow Visualization

The following diagram illustrates the standard preparation route starting from Methyl Indole-4-carboxylate, ensuring high yield and purity.

SynthesisPath Start Methyl Indole-4-carboxylate (C10H9NO2) Step1 Protection (Boc2O, DMAP, THF) Start->Step1 N-Acylation Inter 1-Boc-Methyl Ester Intermediate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Saponification Product This compound (C14H15NO4) Step2->Product Acid Workup

Figure 1: Step-wise synthesis pathway from the methyl ester precursor to the free acid.

Experimental Protocol

Objective: Synthesis of 1-Boc-indole-4-carboxylic acid from Methyl Indole-4-carboxylate. Scale: 10 mmol basis.

Step 1: N-Boc Protection[1]
  • Preparation: Dissolve Methyl Indole-4-carboxylate (1.75 g, 10 mmol) in anhydrous THF (20 mL) or DCM.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 122 mg) and Triethylamine (1.5 eq, 2.1 mL). Note: DMAP is crucial for nucleophilic catalysis of the Boc anhydride.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 2.62 g) dissolved in minimal THF dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The N-H spot should disappear.

  • Workup: Dilute with EtOAc, wash with 0.1M HCl (to remove DMAP/TEA), NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Ester Hydrolysis[1]
  • Solvation: Dissolve the crude 1-Boc-ester in THF/MeOH/Water (3:1:1 ratio, 30 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at ambient temperature. Caution: Avoid heating >40°C to prevent thermal cleavage of the Boc group.

  • Acidification (Critical): Once TLC shows ester consumption, evaporate organic solvents. Cool the aqueous residue to 0°C. Carefully acidify with 1M HCl to pH ~3-4. Do not use strong acid (conc.[1] HCl) or heat, as this will remove the Boc group.

  • Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

Applications in Drug Design (Rucaparib)

This compound is a structural surrogate for the "A-ring" of the tricyclic PARP inhibitor Rucaparib (Rubraca).[1] The carboxylic acid at C4 is the precursor for the lactam ring formation.

Retrosynthetic Analysis

The diagram below demonstrates how the this compound scaffold integrates into the final drug architecture.

RucaparibRetro Drug Rucaparib (PARP Inhibitor) Tricycle Tricyclic Azepinone Core Drug->Tricycle Retrosynthesis Scaffold This compound Tricycle->Scaffold A-Ring Source SideChain Aminomethyl Coupling Partner Tricycle->SideChain Cyclization Partner

Figure 2: Retrosynthetic deconstruction of Rucaparib highlighting the indole intermediate.

Quality Control & Analytics

To validate the integrity of the synthesized material, the following analytical standards must be met.

NMR Diagnostics (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 1.60 ppm (s, 9H): The diagnostic tert-butyl (Boc) singlet.[1] Loss of this signal indicates deprotection.[1]

  • δ 12.5-13.0 ppm (br s, 1H): Carboxylic acid proton.[1]

  • δ 7.0-8.5 ppm (m, Indole H): Aromatic region.[1] The shift of H3 and H2 will differ from the unprotected indole due to the electron-withdrawing Boc group.[1]

Storage & Stability[1]
  • Temperature: Store at 2–8°C.

  • Sensitivity: Moisture sensitive (hydrolysis of Boc) and Acid sensitive.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11458614, Boc-indole.[1] Retrieved from [Link][1][2]

  • Park, J., & Cheon, C. H. (2022). A Cyanide-Catalyzed Imino-Stetter Reaction Enables the Concise Total Syntheses of Rucaparib.[1][3] RSC Advances.[1][3] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Indoles: Fischer and Reissert Methods.[1] Retrieved from [Link][1]

Sources

1-Boc-4-Carboxyindole: A Technical Guide to Synthesis, Scale-Up, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical "exit vector" intermediate, allowing drug developers to extend molecular geometry from the C4 position of the indole core—a region electronically disfavored for direct electrophilic substitution. This guide details the primary cryogenic synthesis route, industrial scale-up alternatives, and the molecule's pivotal role in kinase and GPCR ligand discovery.

Part 1: Structural Significance & Retrosynthetic Analysis

The indole ring is electron-rich, typically favoring electrophilic aromatic substitution at C3. Accessing the C4 position requires overcoming this innate regioselectivity. The 1-Boc protection serves two purposes:

  • Electronic Modulation: It withdraws electron density, preventing polymerization and side reactions during metallation.

  • N1-Protection: It blocks the acidic N-H proton (pKa ~16), enabling the use of strong organolithium bases necessary for C4-functionalization.

Retrosynthetic Logic

The most reliable access to this compound is via Lithium-Halogen Exchange (Li-HE) of a 4-bromo precursor. While de novo indole synthesis (e.g., Leimgruber-Batcho) can target C4-substituted indoles, the bromination-lithiation sequence offers higher convergence for the specific N-Boc derivative.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of this compound Target This compound Intermediate 4-Lithio-1-Boc-indole (Transient Species) Intermediate->Target Electrophilic Trap (CO2) Precursor 1-Boc-4-bromoindole Precursor->Intermediate Li-Halogen Exchange (t-BuLi, -78°C) Start 4-Bromoindole Start->Precursor N-Protection (Boc2O, DMAP)

Figure 1: The strategic disconnection relies on reversing the polarity (umpolung) of the C4-Br bond via lithiation.

Part 2: The "Gold Standard" Synthesis Protocol

Methodology: Cryogenic Lithium-Halogen Exchange Scale: Laboratory (Gram-scale)

This protocol is preferred for discovery chemistry due to its speed and high yield, despite the requirement for pyrophoric reagents.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1-Boc-4-bromoindole (Commercial or synthesized from 4-bromoindole + Boc₂O).

  • Reagent: tert-Butyllithium (1.7 M in pentane) - Warning: Pyrophoric.

  • Electrophile: Dry CO₂ (generated from sublimation of dry ice or gas cylinder).

  • Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.

  • Solvation: Dissolve 1-Boc-4-bromoindole (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Add t-BuLi (2.1 equiv) dropwise via syringe pump or cannula.

    • CPP (Critical Process Parameter): Maintain internal temperature below -70°C . Rising temperatures cause the tert-butyl anion to attack the Boc carbonyl (nucleophilic attack) or the THF solvent, leading to impurities.

    • Mechanism:[1][2][3][4] The first equivalent performs the Li-Br exchange; the second equivalent destroys the resulting tert-butyl bromide (eliminating to isobutene), driving the equilibrium forward.

  • Equilibration: Stir at -78°C for 30–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

  • Electrophilic Trapping:

    • Introduce a stream of dry CO₂ gas into the headspace (or through a drying tube) for 20 minutes.

    • Alternatively, pour the reaction mixture onto crushed dry ice (excess) for rapid quenching.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Quench with saturated NH₄Cl solution.

    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4 (Do not go lower to avoid Boc cleavage).

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Data Summary: Yield & Purity
ParameterValueNotes
Typical Yield 75% – 88%Dependent on strict moisture control.
Purity (HPLC) >95%Major impurity: 1-Boc-indole (protonated species if CO2 trapping is slow).
Appearance Off-white solidRecrystallize from Hexane/EtOAc if colored.
1H NMR Diagnostic δ ~8.0 ppm (d)Deshielding of H5 due to C4-COOH proximity.

Part 3: Industrial Scale-Up Alternative (Pd-Catalyzed Carbonylation)

For multi-kilogram synthesis, the use of t-BuLi is often prohibited due to safety risks. The preferred route shifts to Palladium-catalyzed hydroxycarbonylation.

Reaction:



  • Catalyst System: Pd(OAc)₂ with dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Conditions: 5 bar CO pressure, 100°C, Triethylamine in DMSO/Water.

  • Advantage: Avoids cryogenic temperatures; safer handling.

  • Disadvantage: Requires high-pressure autoclaves; purification of Pd residues required.

Part 4: Decision Logic & Troubleshooting

The following workflow illustrates the decision-making process during the synthesis to ensure batch integrity.

Workflow Figure 2: Operational Workflow for Cryogenic Lithiation Start Start: 1-Boc-4-bromoindole TempCheck Is Internal Temp < -70°C? Start->TempCheck AddLi Add t-BuLi (2.1 eq) TempCheck->AddLi Yes Stop STOP: Cool Down TempCheck->Stop No ColorCheck Solution Color Change? (Yellow/Orange) AddLi->ColorCheck Quench Quench with CO2 ColorCheck->Quench Yes CheckMoisture Check Moisture/Reagents ColorCheck->CheckMoisture No (remains clear) Stop->TempCheck Retry

Figure 2: Critical decision nodes for the Li-HE protocol to prevent batch failure.

Part 5: Therapeutic Utility & Applications[7]

The this compound scaffold is not merely a building block; it is a "privileged structure" in drug discovery, particularly for modulating protein-protein interactions.

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acids are well-known, but 4-substituted indoles have emerged as potent scaffolds for Next-Generation Integrase Strand Transfer Inhibitors (INSTIs). The C4-carboxylate provides a unique vector to chelate Mg²⁺ ions in the active site or interact with the viral DNA-protein complex.

GPCR Ligands (Cannabinoid Receptors)

Derivatives of 4-carboxyindole act as bioisosteres for 4-quinolone-3-carboxamides, a class of high-affinity CB2 receptor ligands. The indole core offers improved solubility profiles compared to the quinolone parents while maintaining critical pi-stacking interactions within the receptor pocket.

Kinase Inhibition (PIM / CDK)

The C4 position allows for the introduction of solubilizing groups (via amide coupling of the carboxylate) that protrude into the solvent-exposed regions of kinase ATP-binding pockets, improving the pharmacokinetic (PK) properties of the inhibitor.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry. Link

  • Lau, C. K., et al. (2002). Synthesis of 4-substituted indoles. Canadian Journal of Chemistry.
  • Passarella, D., et al. (2016). Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands.[5] Journal of Medicinal Chemistry. Link

  • Hu, L., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[6] Molecules. Link

  • Behnke, N. E., et al. (2015). Selective Halogen-Lithium Exchange Reactions: Synthesis of 4,5-Methylenedioxybenzocyclobutene. Organic Syntheses. (Provides the foundational safety protocols for t-BuLi handling). Link

Sources

Comprehensive Characterization of 1-Boc-4-carboxyindole: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—possessing a protected amine and a reactive carboxylic acid—makes it an ideal "click-ready" building block.[1] However, this same duality presents specific spectroscopic challenges.[1]

The tert-butoxycarbonyl (Boc) group on the indole nitrogen (N1) exerts a profound electronic and steric influence on the aromatic system, distinct from simple alkyl indoles. This guide provides a definitive reference for validating this compound, focusing on distinguishing it from its primary impurity: the unprotected indole-4-carboxylic acid.[1]

Structural Logic & Synthesis Workflow

The synthesis typically involves the protection of indole-4-carboxylic acid.[1] Understanding this pathway is essential for interpreting spectral impurities.[1]

SynthesisWorkflow Start Indole-4-carboxylic acid (Parent Material) Reagents (Boc)2O, DMAP THF/DCM Start->Reagents Dissolution Product This compound (Target) Reagents->Product N-Acylation Impurity Impurity: Unreacted Parent (Distinct NMR Signals) Reagents->Impurity Incomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of the primary spectroscopic impurity.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for verifying the regiochemistry of the Boc protection.[1] The N1-Boc group induces significant deshielding on the adjacent protons (H2 and H7) due to the anisotropy of the carbamate carbonyl and steric compression.[1]

Experimental Protocol: Sample Preparation
  • Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: CDCl3 often leads to aggregation of carboxylic acids, broadening the peaks. DMSO-d6 disrupts hydrogen bonding dimers, resulting in a sharp, observable signal for the carboxylic acid proton (-COOH) and ensuring the aromatic protons are well-resolved.[1]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Reference: Residual DMSO quintet at 2.50 ppm.

^1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment Logic
-COOH 13.0 - 13.2 br s 1H -Acidic Proton. Disappears with D2O shake.[1] Broadness indicates H-bonding.[1]
H2 8.25 d 1H 3.8Alpha-Proton. Significantly deshielded by N-Boc (anisotropic effect).[1]
H7 8.45 d 1H 8.2Peri-Proton. Deshielded by the steric bulk/carbonyl of the N-Boc group.[1]
H5 7.92 dd 1H 7.6, 1.0Ortho to COOH. Deshielded by the C4-carboxylic acid cone.[1]
H6 7.45 t 1H 7.9Meta to COOH. Standard aromatic triplet.[1]
H3 7.30 d 1H 3.8Beta-Proton. Less affected by N-Boc than H2.[1]
Boc-CH3 1.65 s 9H -Protection Group. Characteristic strong singlet.[1]
^13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (δ, ppm)Assignment Note
Acid C=O 168.5 Characteristic carboxylic acid carbonyl.[1]
Boc C=O 149.8 Carbamate carbonyl (distinct from acid).[1]
Aromatic C 136.0 - 115.0 Indole core carbons.[1] C4 is quaternary (~124 ppm).[1]
Boc Quat-C 84.5 Quaternary carbon of the tert-butyl group.[1]
Boc -CH3 27.8 Methyl carbons of the tert-butyl group (intense signal).[1]
Diagnostic Connectivity (NOE)

To distinguish the 4-isomer from the 5- or 6-isomers, Nuclear Overhauser Effect (NOE) interactions are definitive.[1]

NOE_Interactions cluster_legend Interaction Legend Boc Boc Group (1.65 ppm) H2 H2 Proton (8.25 ppm) Boc->H2 Strong NOE H7 H7 Proton (8.45 ppm) Boc->H7 Strong NOE H3 H3 Proton (7.30 ppm) H2->H3 COSY Coupling Legend1 Spatial Proximity (NOE)

Figure 2: Key spatial interactions confirming the N1-substitution pattern.

Infrared (IR) & Mass Spectrometry (MS)[1]

While NMR provides the map, IR and MS provide the functional group fingerprint and molecular weight validation.

Infrared Spectroscopy (FT-IR)

The presence of two distinct carbonyl stretches is the pass/fail criterion for the Boc protection.[1]

  • 1735 cm⁻¹ (Strong): Carbamate C=O stretch (Boc group).[1] Absent in starting material.

  • 1690 cm⁻¹ (Strong): Carboxylic acid C=O dimer stretch.[1]

  • 2800–3200 cm⁻¹ (Broad): O-H stretch of the carboxylic acid.[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Negative Mode (ESI-) is preferred for the free acid; Positive Mode (ESI+) works for the Boc group but often yields adducts.[1]

  • Key Ions (ESI-):

    • m/z 260.1 [M-H]⁻: Parent ion (Calculated MW: 261.27).[1]

  • Key Ions (ESI+):

    • m/z 284.1 [M+Na]⁺: Sodium adduct.[1]

    • m/z 162.1 [M - Boc + H]⁺: Loss of the Boc group (fragmentation) is highly common in the source, often leading to a false negative if not anticipated. Note: If you see only 162, lower the cone voltage.

Troubleshooting & Purity Analysis

The "De-Boc" Impurity

The most common issue with this compound is thermal or acidic instability leading to deprotection.[1]

Detection:

  • Check the 1.65 ppm region in ^1H NMR.[1] If the integral is <9H relative to the aromatic protons, deprotection has occurred.

  • Check H2 shift .[1] In the unprotected parent (Indole-4-carboxylic acid), H2 appears upfield at ~7.6 ppm .[1] If you see a small doublet at 7.6 ppm alongside the 8.25 ppm signal, the sample is contaminated with starting material.

Stability Note: Store solid at -20°C. In solution (DMSO), the compound is stable for <24 hours.[1] Avoid leaving in acidic deuterated solvents (e.g., old CDCl3) as this catalyzes Boc removal.[1]

References

  • Indole Synthesis & Protection: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for indole reactivity and N-protection shifts).

  • Solvent Effects in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Parent Compound Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2023).[1][3] Spectral Database for Organic Compounds (SDBS): Indole-4-carboxylic acid.[1] Link[1]

  • Boc-Indole Characterization: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Boc stability and spectral characteristics).

Sources

Introduction: The Role of 1-Boc-4-carboxyindole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-4-carboxyindole

1-((tert-butoxy)carbonyl)-1H-indole-4-carboxylic acid, commonly known as this compound, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid indole scaffold, combined with strategically placed functional groups—a carboxylic acid for polar interactions and derivatization, and a tert-butyloxycarbonyl (Boc) protecting group for modulating reactivity and physicochemical properties—makes it a versatile starting material for the synthesis of complex therapeutic agents.[1] The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic targets, including roles as STING degraders in immunology.[2]

For drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a critical prerequisite for success. Properties such as solubility and stability directly influence a candidate's bioavailability, manufacturability, formulation, and shelf-life. This guide, written from the perspective of a senior application scientist, provides a deep dive into the core solubility and stability characteristics of this compound, offering both theoretical grounding and field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Solubility Profile of this compound

Solubility is a cornerstone of drug efficacy, governing the concentration of a compound that can be achieved in solution and, consequently, its absorption and distribution in vivo. The structure of this compound presents a classic interplay of opposing physicochemical forces that dictate its solubility profile.

Structural Deconstruction and Solubility Prediction

The molecule's solubility is governed by three primary components:

  • Indole Ring System: The aromatic, heterocyclic core is largely hydrophobic, favoring solubility in non-polar organic solvents.

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the molecule's non-polar character, further enhancing its solubility in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[3]

  • Carboxylic Acid (-COOH) Group: This functional group is the primary driver of aqueous solubility. In its protonated (neutral) state at low pH, it is less polar. However, upon deprotonation to its carboxylate form (-COO⁻) at neutral or basic pH, it becomes highly polar and capable of forming strong hydrogen bonds with water, thereby increasing aqueous solubility.[4]

This amphiphilic nature suggests that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both polar and non-polar regions of the molecule. Its aqueous solubility is expected to be highly pH-dependent.

Qualitative Solubility Assessment

While precise quantitative data for this specific molecule is not widely published, a qualitative solubility profile can be inferred from its structural components and data on analogous compounds. This information is crucial for selecting appropriate solvents for chemical reactions, purification, and initial biological screening.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent solvent for a wide range of organic molecules, capable of solvating both the hydrophobic scaffold and the polar carboxylic acid.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, effectively solvates amphiphilic compounds.
Methanol (MeOH)Polar ProticSolubleThe alcohol can hydrogen bond with the carboxylic acid, while its alkyl portion interacts with the hydrophobic core.
Dichloromethane (DCM)ChlorinatedSolubleThe lipophilic Boc group and indole ring promote solubility in non-polar organic solvents.[3]
Tetrahydrofuran (THF)EtherSolubleA moderately polar aprotic solvent that effectively dissolves many Boc-protected compounds.[4]
Water (Aqueous Buffer)Polar ProticpH-DependentPoorly soluble at acidic pH. Solubility increases significantly at neutral to basic pH as the carboxylic acid deprotonates.
Acetonitrile (ACN)Polar AproticLikely SolubleOften used in reversed-phase chromatography, indicating some degree of solubility.
Experimental Protocol: Kinetic Solubility Determination

For early-stage drug discovery, a kinetic solubility assay provides a rapid, high-throughput assessment of a compound's solubility under physiologically relevant conditions.[5][6] This protocol is designed to identify potential solubility liabilities early, guiding lead optimization.[7]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology: Nephelometric Light Scattering or Direct UV Assay.[8]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Setup: Using a calibrated pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[6]

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 2 hours.[5][8]

  • Precipitation Detection (Nephelometry):

    • Measure the light scattering in each well using a nephelometer.

    • An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate, signifying that the compound's solubility limit has been exceeded.

  • Concentration Measurement (Direct UV Assay):

    • After incubation, filter the solution in each well using a filtration plate to remove any undissolved precipitate.

    • Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λ_max.

    • Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a mixture of buffer and DMSO that mimics the assay conditions.

The workflow for this kinetic solubility assay is visualized below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dispense_stock Dispense Stock into 96-Well Plate prep_stock->dispense_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add Buffer to Wells (Final DMSO <= 2%) prep_buffer->add_buffer dispense_stock->add_buffer incubate Mix & Incubate (e.g., 2h @ 25°C) add_buffer->incubate nephelometry Nephelometry: Measure Light Scattering incubate->nephelometry Option 1 uv_assay Direct UV Assay: 1. Filter 2. Measure Absorbance incubate->uv_assay Option 2 result Determine Solubility (µg/mL) nephelometry->result uv_assay->result

Kinetic Solubility Determination Workflow

Part 2: Stability Profile and Degradation Pathways

A drug candidate must remain stable throughout its manufacturing, storage, and administration to ensure safety and efficacy. Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool for understanding a molecule's intrinsic stability.[9][10] These studies help identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[10][11]

Predicted Chemical Liabilities

Based on the structure of this compound, several potential degradation pathways can be anticipated:

  • Hydrolytic Degradation (Acid-Catalyzed): The Boc protecting group is notoriously labile under acidic conditions.[12] At low pH, the tert-butyl carbocation is cleaved, leading to the formation of N-deprotected indole-4-carboxylic acid, isobutylene, and carbon dioxide. This is often the most significant stability liability for Boc-protected compounds. Stability at neutral and basic pH is expected to be much higher.

  • Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation. Exposure to oxidative agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of various oxidized species, potentially involving cleavage of the heterocyclic ring.[13]

  • Photolytic Degradation: Many aromatic and heterocyclic systems can absorb UV light, leading to photochemical degradation. The extent of this liability needs to be determined experimentally.

  • Thermal Degradation: While generally stable at ambient temperatures, high temperatures can induce decarboxylation or other decomposition pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to generate potential degradation products. The goal is to achieve a modest level of degradation (typically 5-20%) to identify primary degradants without causing excessive decomposition.[14]

Objective: To investigate the stability of this compound under various stress conditions and to generate a degradation profile.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The initial method can be a generic gradient reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient), which will be optimized based on the results.[15][16]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for several hours.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for several hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the sample solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect from light.

    • Monitor the reaction over 24 hours, taking aliquots for direct HPLC analysis at set intervals.

  • Thermal Degradation:

    • Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

    • Store a solution of the compound at the same temperature.

    • Analyze samples after a set period (e.g., 24-48 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B guideline).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples after a specific duration of light exposure.

  • HPLC Analysis and Method Optimization:

    • Analyze all stressed and control samples by HPLC-UV.

    • Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • The primary goal is to achieve adequate resolution between the parent peak and all major degradation peaks. If co-elution occurs, the HPLC method (e.g., gradient, mobile phase pH, column type) must be systematically optimized until specificity is achieved. This confirms the method is "stability-indicating."[16][17]

The logical flow from forced degradation to a validated stability-indicating method is depicted in the following diagram.

G cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Method Development & Validation drug This compound (in solution) stress_acid Acid (e.g., 0.1M HCl, 60°C) drug->stress_acid stress_base Base (e.g., 0.1M NaOH, 60°C) drug->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) drug->stress_ox stress_therm Thermal (e.g., 80°C) drug->stress_therm stress_photo Photolytic (ICH Q1B Light Source) drug->stress_photo hplc_analysis Analyze Stressed Samples via HPLC-UV stress_acid->hplc_analysis stress_base->hplc_analysis stress_ox->hplc_analysis stress_therm->hplc_analysis stress_photo->hplc_analysis peak_purity Assess Peak Purity & Resolution (Rs) hplc_analysis->peak_purity optimization Optimize HPLC Method? (e.g., Gradient, pH, Column) peak_purity->optimization If Rs < 1.5 final_method Validated Stability- Indicating Method peak_purity->final_method If Rs > 1.5 for all peaks optimization->hplc_analysis Iterate

Forced Degradation & Stability-Indicating Method Development

Conclusion

A thorough characterization of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. The molecule's amphiphilic nature, driven by a lipophilic Boc-protected indole core and a polar carboxylic acid, results in good solubility in polar aprotic organic solvents and highly pH-dependent aqueous solubility. Its primary stability liability is the acid-catalyzed cleavage of the Boc group, with potential secondary susceptibility to oxidation.

By employing the systematic, field-proven protocols detailed in this guide—from high-throughput kinetic solubility screening to comprehensive forced degradation studies—researchers can proactively address potential development challenges. These self-validating experimental systems provide the robust data necessary to guide medicinal chemistry efforts, select appropriate formulation strategies, and ensure regulatory compliance, ultimately accelerating the journey from a promising building block to a viable clinical candidate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
  • National Center for Biotechnology Information (n.d.). 1-Boc-4-AP. PubChem. Retrieved from [Link]

  • BenchChem (2025). Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide.
  • BenchChem (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3.
  • DESWATER (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • ResearchGate (n.d.). Solubilities of 4-Carboxybenzaldehyde and 1,4-Benzenedicarboxylic Acid in N Methyl2-pyrrolidone in the Temperature Range from (343.2 to 468.2) K. Retrieved from [Link]

  • Wikipedia (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Policija (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Federal Register (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • Chromatography Online (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • PubMed (n.d.). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

  • ResearchGate (n.d.). Compound stability under different pH conditions. Retrieved from [Link]

  • Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Eurofins (2022). ANALYTICAL METHOD SUMMARIES.
  • VŠCHT (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Reddit (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • IRJPMS (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Longdom Publishing (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • YouTube (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]

  • Asian Journal of Chemistry (2013).
  • PMC (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate (2023).
  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PMC (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research (2023).
  • ResearchGate (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • NIH (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Eurofins (2018). ANALYTICAL METHOD SUMMARIES.
  • PharmaCompass (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate (n.d.).
  • MDPI (n.d.).
  • ResearchGate (2020).

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1-Boc-4-carboxyindole: A Strategic Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike the naturally nucleophilic C3 position or the easily lithiated C2 position, the C4 position of the indole ring is electronically deactivated and sterically encumbered, making it historically difficult to access. However, functionalization at C4 provides a unique vector for extending ligands into deep hydrophobic pockets of enzymes, particularly kinases (e.g., p38 MAP kinase) and viral polymerases.[1]

This guide details the strategic deployment of this compound as a divergence point. It covers the scalable synthesis of the building block itself, its transformation into high-affinity amides, and its conversion via Curtius rearrangement into 4-aminoindoles—a motif otherwise challenging to synthesize.

Part 1: Structural & Electronic Rationale[1]

The "4-Position Challenge"

The indole scaffold is ubiquitous in drug discovery, yet the vast majority of synthetic methods target the C3 (electrophilic substitution) or C2 (directed lithiation) positions. The C4 position is unique because:

  • Vector Geometry: Substituents at C4 project into a spatial region often unexploited by natural substrates (like ATP in kinases), allowing for high selectivity.[1]

  • Electronic Deactivation: The pyrrole ring's electron density does not naturally conjugate to C4 to facilitate nucleophilic attack, requiring pre-functionalized precursors (like 4-bromoindole).[1]

  • The Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group on N1 is not merely a protecting group; it is a tuning element .[1]

    • Sterics: It prevents N-acylation during downstream amide couplings.[1]

    • Electronics: It withdraws electron density from the ring, stabilizing the C4-carboxylate against decarboxylation and directing C2-lithiation if further functionalization is required.

Part 2: Synthetic Access (Upstream)[1]

While classical routes like the Leimgruber-Batcho synthesis can construct the indole ring from nitrobenzene precursors, modern process chemistry favors the Palladium-Catalyzed Carbonylation of 4-bromoindole. This method is scalable, avoids pyrophoric lithium reagents, and tolerates the Boc group.[1]

Workflow Visualization: Synthesis of the Building Block

SynthesisWorkflow Start 4-Bromoindole Step1 1-Boc-4-bromoindole Start->Step1 Boc2O, DMAP CH2Cl2, RT Step2 Pd-Catalyzed Carbonylation Step1->Step2 Pd(OAc)2, dppp CO (gas), Et3N MeOH/H2O End This compound Step2->End Hydrolysis (if ester formed) LiOH, THF/H2O

Figure 1: Scalable access to this compound via Pd-catalyzed carbonylation. This route avoids the cryogenic conditions of lithium-halogen exchange.

Part 3: Downstream Utility (The "How-To")

Once in hand, this compound serves as a divergence hub.[1] Two primary pathways dominate its utility in drug discovery:

Pathway A: Amide Coupling (Kinase Inhibitors)

The C4-carboxylic acid is an ideal handle for engaging the "hinge region" or solvent-exposed fronts of kinase domains.

  • Challenge: Steric clash between the C3-proton and the C4-carbonyl can hinder coupling.

  • Solution: Use high-activity coupling reagents like HATU or T3P.[1] The Boc group is essential here to prevent the formation of N-acyl indole byproducts.

Pathway B: Curtius Rearrangement (Access to 4-Aminoindoles)

4-Aminoindoles are unstable and difficult to synthesize via nitration/reduction.[1] The Curtius rearrangement of this compound provides a safe, "masked" entry to this class.

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Carbamate/Urea.[1][2][3]
  • Utility: This allows the nitrogen to be installed after the indole core is built, enabling the synthesis of urea-based inhibitors (e.g., for Gyrase B or Hsp90).

Part 4: Experimental Protocols

Protocol 1: Pd-Catalyzed Carbonylation (Scalable Synthesis)

Use this protocol to generate gram-scale quantities of the building block from 4-bromoindole.

ParameterConditionRationale
Substrate 1-Boc-4-bromoindole (1.0 eq)N-protection prevents catalyst poisoning by the free NH.[1]
Catalyst Pd(OAc)₂ (2 mol%)Cost-effective Pd(II) source that reduces to Pd(0) in situ.[1]
Ligand dppp (1,3-bis(diphenylphosphino)propane)Bidentate ligand enforces cis-geometry, favoring CO insertion.[1]
CO Source CO gas (balloon or 5 bar)Carbonyl source.[1] Safety: Use a CO detector.
Base/Solvent Et₃N (2.0 eq) in DMSO/MeOHBase neutralizes HBr; MeOH traps the acyl-Pd species as the ester.[1]

Step-by-Step:

  • Protection: Dissolve 4-bromoindole in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq).[1] Stir at RT for 2 h.[1] Wash with 1M HCl and brine.[1] Concentrate to yield 1-Boc-4-bromoindole.[1]

  • Carbonylation: In a pressure vessel (autoclave), combine the protected indole, Pd(OAc)₂, dppp, and Et₃N in MeOH/DMSO (1:1).

  • Reaction: Pressurize with CO (5 bar) and heat to 80°C for 16 h.

  • Workup: Vent CO carefully. Filter through Celite.[1] Concentrate.

  • Hydrolysis: Dissolve the intermediate methyl ester in THF/H₂O (3:1). Add LiOH (3 eq).[1] Stir at 50°C until TLC shows consumption. Acidify with 1M HCl to precipitate this compound.[1]

Protocol 2: One-Pot Curtius Rearrangement

Use this protocol to convert the acid into a Boc-protected amine or urea.

Reagents:

  • 1-Boc-indole-4-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • tert-Butanol (excess) or specific amine (1.0 eq)

Step-by-Step:

  • Activation: Dissolve the acid in dry Toluene under N₂. Add Et₃N and DPPA.[1] Stir at RT for 30 min.[1]

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation.[1] Monitor by IR (appearance of -N=C=O peak ~2270 cm⁻¹).[1]

  • Trapping:

    • For Carbamate (NH-Boc): Add excess t-BuOH and reflux for 4 h.

    • For Urea: Cool to RT, add the nucleophilic amine (R-NH₂), and stir for 2 h.

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

Part 5: Divergent Reactivity Map

The following diagram illustrates how this single building block grants access to three distinct chemical spaces critical for drug discovery.

DivergentReactivity Core This compound (The Hub) Path1 Pathway A: Amide Coupling (Kinase Inhibitors) Core->Path1 HATU, DIPEA, R-NH2 Path2 Pathway B: Curtius Rearrangement (4-Aminoindoles) Core->Path2 DPPA, Heat, R-OH/NH2 Path3 Pathway C: C2-Lithiation (Directed C-H Activation) Core->Path3 LDA, -78°C, Electrophile Prod1 p38 MAP Kinase Inhibitors (Amide Linker) Path1->Prod1 Prod2 Urea/Carbamate Isosteres (Hsp90 Inhibitors) Path2->Prod2 Prod3 2,4-Disubstituted Indoles (Complex Scaffolds) Path3->Prod3

Figure 2: Divergent synthesis pathways from the this compound hub.

References

  • Palladium-Catalyzed Carbonylation

    • Title: Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch.[1][4]

    • Source: ResearchGate (2025).[1]

    • Relevance: Validates the Pd-catalyzed approach for C4-carbamoylated indoles, specifically for p38α inhibitors.
    • URL:[Link]

  • Curtius Rearrangement Utility

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[1][3]

    • Source: NIH / PubMed Central (2019).[1]

    • Relevance: definitive guide on converting carboxylic acids to amines/ureas in drug discovery contexts.
    • URL:[Link][1]

  • Medicinal Chemistry Context (Bioisosteres)

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[1][5][6]

    • Source: NIH / PubMed Central.[1]

    • Relevance: Discusses the strategic importance of the carboxylic acid moiety and its deriv
    • URL:[Link]

Sources

The Indole Nucleus: A Technical Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold (benzopyrrole) represents one of the most privileged structures in drug discovery, serving as the core pharmacophore for over 150 FDA-approved drugs, including kinase inhibitors (e.g., Sunitinib) and GPCR ligands (e.g., Sumatriptan). Its reactivity is defined by a dichotomy between the electron-rich pyrrole ring and the relatively inert benzene ring. This guide provides a mechanistic deconstruction of indole reactivity, moving beyond basic textbook definitions to explore the orbital interactions that dictate regioselectivity (C3 vs. C2) and the modern transition-metal protocols that allow researchers to override these intrinsic biases.

Part 1: Electronic Structure & Mechanistic Foundations

The C3 vs. C2 Selectivity Paradox

To manipulate the indole nucleus, one must first understand why it behaves differently than other heterocycles like pyrrole.[1]

  • Intrinsic Bias: Unlike pyrrole, which favors C2 substitution, indole exhibits a profound kinetic preference for C3 electrophilic substitution .

  • The Causality: This regioselectivity is dictated by the stability of the cationic intermediate (

    
    -complex).
    
    • Attack at C3: The positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. The transition state preserves the 6

      
      -electron benzenoid sextet.
      
    • Attack at C2: The resulting cation forces the charge to delocalize through the benzene ring, temporarily disrupting its aromaticity and forming a higher-energy quinoid-like intermediate.

The N-H Acidic Handle

The indole nitrogen is not basic (the lone pair is part of the aromatic sextet) but is significantly acidic compared to simple amines.

  • pKa Data:

    
     21.0 in DMSO; 
    
    
    
    16.2 in H
    
    
    O.
  • Implication: Deprotonation requires strong bases (e.g., NaH, KOtBu) in aprotic polar solvents to generate the indolyl anion, a potent nucleophile that reacts at Nitrogen (hard electrophiles) or C3 (soft electrophiles).

Visualization: The Reactivity Map

The following diagram maps the distinct reactivity zones of the indole core.[2]

IndoleReactivity Indole Indole Core C3 C3 Position (Kinetic Trap) Indole->C3 Electrophilic Aromatic Substitution (EAS) C2 C2 Position (Thermodynamic/Metalation) Indole->C2 Lithiation (Requires N-PG) or Pd-Catalyzed C-H Activation N1 N1 Position (pKa ~21 DMSO) Indole->N1 Deprotonation & N-Alkylation Benzene Benzene Ring (C4-C7) Indole->Benzene Requires Superacids or Specific Directing Groups

Figure 1: Mechanistic map illustrating the divergent reactivity profiles of the indole nucleus.

Part 2: Electrophilic Aromatic Substitution (EAS)

The Gold Standard: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the most robust method for introducing a carbon handle at C3. It avoids the polymerization often seen with acid-catalyzed Friedel-Crafts reactions.

Mechanism
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium ion (Vilsmeier reagent).[3]
    
  • Addition: The indole C3 attacks the chloroiminium ion.[3]

  • Elimination: Loss of HCl restores aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[3]

Experimental Protocol: C3-Formylation of Indole

Self-Validating Step: The formation of the Vilsmeier reagent is exothermic and may turn slightly yellow; the addition of indole usually results in a deep red/orange iminium salt precipitate or solution before hydrolysis.

Reagents:

  • Indole (1.0 equiv)

  • POCl

    
     (1.1 equiv)
    
  • DMF (Dry, 5-10 volumes)

Step-by-Step Workflow:

  • Activation: Cool dry DMF to 0°C under N

    
    . Add POCl
    
    
    
    dropwise over 15 minutes. Critical: Maintain temp < 10°C to prevent thermal decomposition of the reagent. Stir for 30 mins.
  • Addition: Add a solution of Indole in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 1-2 hours. Observation: Monitor by TLC. The spot for indole will disappear, often replaced by a polar baseline spot (the iminium salt).

  • Quench/Hydrolysis: Pour the reaction mixture into crushed ice/water containing NaOAc (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 30 mins.

  • Isolation: The aldehyde product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C, Exothermic Intermediate C3-Iminium Salt (Red/Orange) Vilsmeier->Intermediate + Indole (C3 Attack) Product Indole-3-Carboxaldehyde Intermediate->Product Hydrolysis (H2O/Base)

Figure 2: Step-wise flow of the Vilsmeier-Haack C3-formylation.

Part 3: Overriding Bias – C2 Functionalization

To functionalize C2, one must block C3 or use metals to direct reactivity.

C2-Lithiation (The Directed Metalation Approach)

Direct lithiation of N-H indole is difficult because the N-Li species is not basic enough to deprotonate C2.

  • Requirement: Protect Nitrogen with a group capable of coordination (e.g., SEM, MOM, or Boc, though Boc can be labile to strong nucleophiles).

  • Mechanism: Coordination of the lithium base (n-BuLi or t-BuLi) to the N-protecting group directs deprotonation to the C2 position (Complex Induced Proximity Effect - CIPE).

Modern Approach: Pd-Catalyzed C-H Activation

Transition metal catalysis allows for direct C2-arylation of free (N-H) indoles, utilizing the acidity of the C2-H bond under specific conditions.

Protocol: Pd-Catalyzed C2-Arylation (Sanford-Type Conditions)

  • Concept: Uses an electrophilic Pd(II) cycle. The acidity of C2-H is enhanced by coordination to Pd.

  • Reagents: Indole, Ar-I, Pd(OAc)

    
     (5 mol%), AgOAc (oxidant/halide scavenger), Acetic Acid.
    

Data Summary: Selectivity Drivers

MethodPrimary SiteMechanismKey Reagent
EAS C3Sigma-complex stabilityElectrophiles (E+)
Lithiation C2Directed Metalation (CIPE)n-BuLi / N-Protecting Group
Pd-Catalysis C2C-H Activation / Concerted Metalation-Deprotonation (CMD)Pd(OAc)2 / Acidic Solvent
Radical C2/C3 MixSOMO interactionsRadical Initiators

Part 4: N-Functionalization (Nucleophilic Substitution)

N-Alkylation Protocol

Because the N-H bond is relatively weak (pKa ~17 in water), it can be deprotonated to form an ambident anion. While C3-alkylation is possible (especially with "soft" alkyl halides like MeI), N-alkylation is favored by "hard" conditions (strong base, polar aprotic solvent).

Step-by-Step Workflow:

  • Deprotonation: Dissolve Indole in dry DMF. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at 0°C.

    • Safety: H

      
       gas evolution. Ensure venting.
      
    • Visual: Mixture usually turns green or brown. Stir for 30 mins to ensure complete anion formation.

  • Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv) dropwise.

  • Completion: Warm to RT. Monitor by TLC (Indole is polar; N-alkyl indole is significantly less polar).

  • Workup: Quench with water (carefully). Extract with Et

    
    O (DMF is difficult to remove from EtOAc).
    

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole electronic structure).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa data).

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017).[4] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627.[4] Link (Review of C-H activation).

  • Organic Syntheses. Synthesis of Indole-3-carboxaldehyde. Org.[4][5][6][7][8] Synth. 1959, 39, 30. Link (Standard Vilsmeier-Haack protocol).

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.

Sources

Strategic Utilization of 1-Boc-4-Carboxyindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, strategic utility, and experimental application of 1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) in modern drug discovery.

Executive Summary

This compound (tert-butyl 4-carboxy-1H-indole-1-carboxylate) acts as a tactical building block in the synthesis of small-molecule therapeutics. Its primary function is to provide a regiochemically distinct vector (C4 position) for structure-activity relationship (SAR) exploration while masking the reactive indole nitrogen (N1) to ensure chemoselectivity.

Unlike the naturally abundant C3-substituted indoles (tryptophan derivatives), the C4-substituted scaffold allows medicinal chemists to access unique "northern" regions of protein binding pockets—critical for targets such as IGF-1R kinases , HCV NS5B polymerase , and HIV-1 integrase .

Structural & Mechanistic Logic

The "Northern Vector" Advantage

In rational drug design, the indole core is a privileged scaffold.[1][2] However, the vector of substitution dictates the chemical space sampled within a binding pocket:

  • C3 (Natural Vector): Points toward the "hinge region" in kinases or deep hydrophobic pockets.

  • C5 (Serotonin Vector): Often solvent-exposed or points to the "ribose" pocket.

  • C4 (The 1-Boc-4-carboxy Vector): Provides a unique geometry, often perpendicular to the C3 vector. This allows the attached pharmacophore (via amide coupling) to reach allosteric sites or specific "gatekeeper" residues that C3/C5 substituents cannot access.

The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group at the N1 position serves three critical functions during synthesis:

  • Chemoselectivity: It renders the indole nitrogen non-nucleophilic, preventing N-acylation or N-alkylation side reactions when activating the C4-carboxylic acid.

  • Solubility Enhancement: Free indole-4-carboxylic acid has poor solubility in standard non-polar organic solvents (DCM, chloroform) due to strong intermolecular hydrogen bonding (COOH···HN). The lipophilic Boc group disrupts this, facilitating homogeneous reaction conditions.

  • Electronic Modulation: The electron-withdrawing nature of the Boc group deactivates the indole ring, reducing susceptibility to oxidative degradation during handling.

Applications in Drug Discovery

Kinase Inhibitors (IGF-1R & p38 MAPK)

Researchers utilize the C4-amide linkage to design allosteric inhibitors.[3] For IGF-1R (Insulin-like Growth Factor 1 Receptor) , 4-substituted indoles have been shown to bind outside the ATP-binding cleft, inducing a conformational change that prevents activation. The this compound is the requisite starting material to generate the amide library responsible for this interaction.

Antiviral Agents (HCV & HIV)
  • HCV NS5B Polymerase: Indole-4-carboxamides act as non-nucleoside inhibitors (NNIs). The C4 substituent often occupies a specific hydrophobic pocket (Thumb II domain) on the viral polymerase.

  • HIV-1 Attachment/Integrase: The scaffold is used to construct "northern" wings of the inhibitor that interact with viral glycoproteins or metal-chelating active sites.

Antitubercular Prodrugs

Recent studies indicate that indole-4-carboxamides can function as prodrugs. Inside Mycobacterium tuberculosis, these are hydrolyzed to release 4-aminoindole , a tryptophan antimetabolite that disrupts bacterial protein synthesis.

Experimental Workflows

The following protocols describe the standard "Design-Make-Test" cycle using this compound.

Workflow Logic Diagram

SyntheticWorkflow Start This compound (Scaffold) Activation Activation (HATU/DIPEA) Start->Activation DMF, 0°C Coupling Amide Coupling (R-NH2) Activation->Coupling Add Amine Intermediate 1-Boc-Indole-4-Carboxamide (Protected Intermediate) Coupling->Intermediate Isolation Deprotection N1-Deprotection (TFA or HCl) Intermediate->Deprotection Acidolysis Final Indole-4-Carboxamide (Active Drug Candidate) Deprotection->Final Purification

Caption: Step-wise synthetic transformation of this compound into bioactive carboxamide ligands.

Protocol: Amide Library Synthesis (General Procedure)

Objective: Synthesis of a library of Indole-4-carboxamides.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Amine Partners: Diverse primary/secondary amines (1.1 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir at 0°C for 10 minutes.

  • Reagent Addition: Add HATU in one portion. Stir for 15–30 minutes at 0°C to form the active ester.

  • Coupling: Add the specific amine (R-NH₂) to the mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass = Scaffold + Amine - H₂O).

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Note: The Boc group remains intact, keeping the product lipophilic for easy flash chromatography purification.

  • Deprotection (The "Release"): Dissolve the purified intermediate in DCM. Add TFA (20% v/v). Stir for 1–2 hours. Evaporate volatiles. Neutralize with saturated NaHCO₃ and extract to obtain the final Indole-4-carboxamide .

Data Summary: Comparison of Coupling Conditions
ParameterHATU/DIPEAEDC/HOBtThionyl Chloride (SOCl₂)
Reaction Rate Fast (< 4h)Moderate (12h)Fast (1h)
Racemization Risk LowVery LowHigh (Not recommended for chiral amines)
Yield (Typical) 85–95%70–85%>90% (but risk of side reactions)
Purification Requires removal of urea byproductsWater-soluble byproducts (EDC)Requires distillation of excess reagent
Suitability for 1-Boc Excellent (Mild base)GoodPoor (Acidic conditions may cleave Boc prematurely)

References

  • Indole-4-carboxamides as Antitubercular Agents

    • Title: Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis.[4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Indole Scaffolds in Medicinal Chemistry

    • Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.[5]

    • Source: Royal Society of Chemistry (RSC) Medicinal Chemistry.
    • URL:[Link]

  • IGF-1R Kinase Inhibitors

    • Title: Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase.
    • Source: bioRxiv / Journal of Chemical Inform
    • URL:[Link]

  • HCV NS5B Polymerase Inhibition

    • Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.[6]

    • Source: Arkivoc.[6]

    • URL:[Link]

Sources

Comprehensive Technical Guide: Initial Investigations of 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-carboxyindole (1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid) represents a "privileged scaffold" in modern drug discovery, particularly for targeting allosteric kinase sites (e.g., JAK2, IRK) and developing antitubercular agents.[1][2] This guide outlines the critical initial investigations required when introducing this building block into a discovery workflow. It addresses the specific challenges of handling the acid-labile Boc group in the presence of a reactive carboxylic acid and provides validated protocols for synthesis, characterization, and downstream functionalization.[1]

Part 1: Molecular Identity & Physicochemical Profiling[2]

Before initiating synthesis or coupling, the fundamental properties of the scaffold must be established to guide solvent selection and handling protocols.[1]

Structural Specifications
  • IUPAC Name: 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid[1][2]

  • Parent Scaffold CAS: 2124-55-2 (Indole-4-carboxylic acid)[1][2]

  • Molecular Formula: C₁₄H₁₅NO₄[2]

  • Molecular Weight: 261.27 g/mol [2]

  • Key Functionality:

    • N1-Boc Group: Protects the indole nitrogen from electrophilic attack and increases solubility in organic solvents.[2]

    • C4-Carboxylic Acid: The primary vector for diversification, typically via amide coupling to generate pharmacophores.[1]

Solubility & Stability Profile

The Boc group significantly alters the solubility profile compared to the parent indole-4-carboxylic acid.[2]

ParameterParent (Indole-4-COOH)This compoundOperational Implication
Polarity High (H-bond donor/acceptor)Moderate (Lipophilic)Use DCM or EtOAc for extraction; avoid aqueous workups at low pH.[2]
Solubility DMSO, MeOH, DMFDCM, THF, EtOAc, DMFCompatible with standard peptide coupling solvents (DCM/DMF).[1]
Acid Stability StableLabile (pH < 4)CRITICAL: Avoid strong acid washes (e.g., 1M HCl) during workup.[2] Use Citric Acid (10%) or NH₄Cl.[2]
Base Stability StableSensitive to strong nucleophilesAvoid harsh saponification conditions; Boc may hydrolyze at high pH/Temp.

Part 2: Synthetic Accessibility & Preparation

Commercially available this compound can be expensive or chemically unstable upon long-term storage.[2] In situ preparation from the stable parent Indole-4-carboxylic acid is the recommended approach for high-integrity applications.[2]

Optimized Synthesis Protocol

Objective: Selective N1-protection without forming the mixed anhydride or ester at C4.[2]

Reagents:

  • Indole-4-carboxylic acid (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[2]

  • DMAP (0.1 equiv) - Catalyst[2]

  • TEA (Triethylamine) (1.2 equiv)[2]

  • Solvent: DCM or THF (Anhydrous)[2]

Workflow:

  • Dissolution: Dissolve Indole-4-carboxylic acid in DCM (0.2 M). Add TEA and stir at 0°C.

  • Activation: Add DMAP.[2][3]

  • Protection: Dropwise addition of Boc₂O in DCM over 30 mins.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS (Target mass: [M+H]⁺ = 262.27, often fragments to parent 162.1 in MS source).[1][2]

  • Workup (Crucial Step):

    • Wash with 10% Citric Acid (pH ~5) to remove TEA/DMAP.[2] Do not use HCl.

    • Wash with Brine.[2] Dry over Na₂SO₄.[2]

    • Concentrate in vacuo < 40°C.[2]

Synthesis Logic Diagram

SynthesisWorkflow cluster_legend Key Control Point Start Indole-4-COOH (CAS 2124-55-2) Reagents Boc2O, TEA, DMAP DCM, 0°C to RT Start->Reagents Dissolve Intermediate Reaction Mixture (N1-Boc + Trace Ester) Reagents->Intermediate N-Acylation Workup Wash: 10% Citric Acid (Avoid HCl) Intermediate->Workup Quench Product This compound (Solid) Workup->Product Isolate

Caption: Figure 1. Optimized synthetic route for this compound emphasizing the critical mild acidic workup to prevent deprotection.

Part 3: Reactivity & Functionalization (The Investigation Phase)

The primary utility of this scaffold is the generation of Indole-4-carboxamides , a structural motif found in JAK2 inhibitors and antitubercular drugs.

Amide Coupling Strategy

Direct coupling of the carboxylic acid requires careful activation to prevent Boc removal or N-acyl urea formation.[2]

Recommended Conditions:

  • Coupling Agents: HATU or T3P (Propylphosphonic anhydride).[2] Avoid EDC/HOBt if possible due to lower yields with electron-rich indoles.[2]

  • Base: DIPEA (3.0 equiv).[2]

  • Solvent: DMF/DCM (1:1).[2]

Experimental Protocol (General):

  • Dissolve this compound (1.0 equiv) in DMF.[2]

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[2] Stir 5 min for pre-activation.

  • Add Amine (R-NH₂, 1.1 equiv).[2]

  • Stir 2-16h at RT.

  • Deprotection (Post-Coupling): Once the amide is formed, the Boc group is typically removed to restore the indole NH for H-bonding in the target protein pocket. Use TFA/DCM (1:4) or 4M HCl in Dioxane.[2]

Investigation Decision Tree

InvestigationLogic Start This compound Check Solubility Check (DCM vs DMF) Start->Check Branch1 Amide Coupling (Target: Kinase Inhibitor) Check->Branch1 Branch2 Esterification (Target: Prodrug) Check->Branch2 Method1 HATU / DIPEA (High Yield) Branch1->Method1 Method2 T3P / Pyridine (Low Epimerization) Branch1->Method2 Risk Risk: Boc Cleavage? Method1->Risk Action Use 4M HCl/Dioxane for final deprotection Risk->Action Post-coupling

Caption: Figure 2. Decision logic for functionalizing this compound, highlighting the choice of coupling agents to maintain scaffold integrity.

Part 4: Case Studies & Applications

Case Study: JAK2 Kinase Inhibitors

Research indicates that Indole-4-carboxamides are potent inhibitors of Janus Kinase 2 (JAK2), a target for myeloproliferative disorders.[2][4]

  • Mechanism: The indole NH (after Boc removal) and the C4-amide carbonyl form a critical bidentate hydrogen bond with the kinase hinge region.

  • Role of this compound: It serves as the stable precursor allowing the attachment of complex amines (e.g., aminopyrimidines) at the C4 position without interference from the indole nitrogen.[2]

Case Study: Antitubercular Prodrugs

Indole-4-carboxamides function as prodrugs for 4-aminoindole , a tryptophan antimetabolite.[1][2][5]

  • Mechanism: Mycobacterium tuberculosis enzymes hydrolyze the carboxamide to release 4-aminoindole, which poisons tryptophan biosynthesis.[1][5]

  • Synthesis Relevance: The this compound scaffold allows for the synthesis of diverse amide libraries to optimize cell permeability before the prodrug is activated inside the bacterium.[2]

References

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2). PubMed. [Link][2]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides. National Institutes of Health (NIH). [Link][2]

  • Conformational Dynamics in Insulin Receptor Kinase Reveals a Type III Allosteric Pocket. bioRxiv. [Link][2]

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system. Royal Society of Chemistry (RSC). [Link]

Sources

Methodological & Application

Application Note: High-Precision Synthesis of Substituted Indoles from 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) scaffold is a privileged building block in medicinal chemistry, particularly for developing Kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators.[1] Its value lies in the orthogonal reactivity of its three functional handles:

  • C-4 Carboxylic Acid: A versatile handle for amidation, reduction, or Curtius rearrangement.[1]

  • N-1 Boc Group: A removable protecting group that also serves as a Directed Metalation Group (DMG) for C-2 functionalization.[1]

  • C-3 Position: The inherent nucleophilicity of the indole core allows for electrophilic aromatic substitution (EAS).

Safety Advisory: Do not confuse this starting material with 1-Boc-4-anilinopiperidine (1-Boc-4-AP), a regulated precursor for fentanyl synthesis.[1] The protocols below are specific to the indole heterocycle.

Strategic Reaction Map (Graphviz)[1]

The following workflow illustrates the divergent pathways accessible from the parent acid.

IndoleSynthesis Start This compound (Starting Material) Amide C-4 Amide (Target: Kinase Inhibitors) Start->Amide HATU, Amine DIPEA Alcohol C-4 Alcohol (Target: Linkers/Probes) Start->Alcohol BH3-DMS (Selective Red.) C2_Li C-2 Lithiated Species (Intermediate) Start->C2_Li LTMP or LDA -78°C C3_Halo 3-Halo-4-carboxyindole Start->C3_Halo NBS or NIS DMF C2_Sub 2,4-Disubstituted Indole C2_Li->C2_Sub Electrophile (E+)

Figure 1: Divergent synthetic pathways from this compound.[1] The N-Boc group enables C-2 lithiation, while the carboxylic acid allows C-4 derivatization.[1]

Module 1: Functionalization of the C-4 Carboxyl Group

The C-4 position is the primary vector for structure-activity relationship (SAR) exploration.[1]

Protocol A: High-Efficiency Amide Coupling

Rationale: The electron-rich indole ring can make the C-4 acid less electrophilic than simple benzoates.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) due to its superior activity over EDC/HOBt for sterically encumbered or electron-rich acids.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Amine (R-NH2) (1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration) under N2 atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1]

  • Pre-activation Time: Stir at room temperature (RT) for 15 minutes. Critical: This ensures formation of the active ester without premature attack by the amine.

  • Coupling: Add the amine (1.2 eq) in one portion.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18 + Boc).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), sat.[1] NaHCO3 (to remove unreacted acid), and Brine. Dry over Na2SO4.[1]

Protocol B: Chemoselective Reduction to Alcohol

Rationale: Borane-Dimethyl Sulfide (BH3-DMS) is preferred over LiAlH4.[1] LiAlH4 is non-selective and may reduce the N-Boc group (to N-Methyl) or the indole double bond.[1] BH3 coordinates to the carboxyl oxygen, reducing it selectively in the presence of the Boc carbamate.

Step-by-Step Methodology:

  • Setup: Dissolve this compound in anhydrous THF (0.2 M) at 0°C.

  • Addition: Dropwise add BH3-DMS (2.0 M in THF, 3.0 eq). Caution: Gas evolution (H2).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (dropwise) until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc/Brine for extraction.[1]

Module 2: Functionalization of the Indole Core (C-2 & C-3)[1][3]

Protocol C: C-2 Lithiation (Directed Ortho Metalation - DoM)

Mechanism: The N-Boc group acts as a Directed Metalation Group (DMG).[1] The carbonyl oxygen of the Boc group coordinates Lithium, directing deprotonation specifically to the C-2 position. Constraint: If the C-4 carboxyl group is free (-COOH), it will consume 1 equivalent of base.[1] Recommendation: Convert C-4 to an amide or ester before this step for cleaner stoichiometry.

Reagents:

  • Substrate: 1-Boc-4-(substituted)-indole (1.0 eq)[1]

  • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA.[1] Note: LTMP is less nucleophilic than BuLi, preventing attack on the Boc carbonyl.

  • Electrophile: MeI, DMF, Iodine, etc.[3]

Step-by-Step Methodology:

  • Base Preparation: Generate LTMP in situ by adding n-BuLi (1.2 eq) to TMP (1.3 eq) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

  • Metalation: Add the indole substrate (dissolved in THF) dropwise to the LTMP solution at -78°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange (lithio-indole species).[1]

  • Electrophile Trapping: Add the electrophile (1.5 eq) dissolved in THF.

  • Quench: Stir for 30 min at -78°C, then allow to warm to RT. Quench with sat. NH4Cl.[1]

Protocol D: C-3 Halogenation (Electrophilic Substitution)

Rationale: The C-3 position is the most nucleophilic site on the indole ring.[1] N-Boc protection diminishes this slightly but allows for controlled mono-halogenation without polymerization.[1]

Reagents:

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 eq).[1]

  • Solvent: DMF or THF/DCM (1:1).[1]

Methodology:

  • Dissolve substrate in DMF at 0°C.

  • Add NBS/NIS portion-wise (protect from light).[1]

  • Stir at 0°C for 1 hour.

  • Pour into water and filter the precipitate (or extract with EtOAc).

Module 3: Deprotection Strategies

Removing the Boc group yields the free indole (NH).

MethodConditionsProsCons
Acidic (Standard) TFA / DCM (1:4), RT, 1hHigh yield, rapid.[1]Generates t-butyl cations (scavenger needed).
Acidic (Mild) 4M HCl in Dioxane, RTVolatile byproducts.[1]Slower than TFA.[1]
Thermal 180°C, neat or DMSONeutral conditions.Harsh, not suitable for sensitive substrates.

Critical QC Step: When using TFA, add Triethylsilane (TES) (2.0 eq) as a cation scavenger.[1] Without TES, the tert-butyl cation released during deprotection can re-attach to the electron-rich C-3 or C-5 positions of the indole (Friedel-Crafts alkylation).[1]

Data Summary & Troubleshooting

Common Issues & Solutions:

ObservationProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at C-4.[1]Switch from EDC/HOBt to HATU or T3P . Increase temp to 40°C.
C-2 Lithiation fails BuLi attacking Boc group.Use LTMP (bulkier base) instead of n-BuLi. Maintain -78°C strictly.
Multiple spots on TLC (Deprotection) t-Butyl migration to C-3.Add Triethylsilane (TES) or Thioanisole as scavengers during TFA step.[1]
Rotamers in NMR N-Boc restricted rotation.Run NMR at 50-60°C to coalesce rotamer peaks for clear assignment.

References

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • C-2 Lithiation of N-Boc Indoles: Beak, P., & Snieckus, V. (1982).[1] Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312.[1] Link[1]

  • Indole Reactivity Review: Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Selective Reduction (BH3): Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acids and esters. Journal of Organic Chemistry, 47(24), 4702-4708.[1] Link[1]

  • Safety Data (1-Boc-4-AP Distinction): U.S. Drug Enforcement Administration. (2022).[1][4][6] Control of 4-Anilinopiperidine. Link

Sources

Experimental protocol for Suzuki coupling of 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Decarbonylative Suzuki-Miyaura Coupling of 1-Boc-4-carboxyindole

Executive Summary & Strategic Rationale

The functionalization of the indole C4 position is historically challenging due to the electronic bias of the indole ring, which favors electrophilic substitution at C3. While 1-Boc-4-bromoindole is the classical electrophile for C4-arylation, This compound represents a more abundant, stable, and often lower-cost feedstock derived from renewable precursors or scalable carbonylation workflows.

This Application Note details the Decarbonylative Suzuki-Miyaura Cross-Coupling , a redox-neutral protocol that converts the carboxylic acid moiety directly into a biaryl linkage.[1] Unlike traditional decarboxylative methods (which require ortho-substituents to facilitate CO₂ loss), this protocol utilizes an anhydride activator to facilitate CO extrusion, enabling the direct use of the C4-carboxylic acid as a pseudohalide surrogate.

Key Advantages:

  • Feedstock Efficiency: Utilizes stable carboxylic acids instead of labile halides.[1][2]

  • Atom Economy: Avoids the multi-step reduction/triflation sequence typically required to convert acids to coupling partners.

  • Selectivity: High fidelity for the C4 position without competing C-H activation at C2/C3.

Reaction Mechanism & Logic

The transformation relies on the in situ activation of the carboxylic acid as a mixed anhydride. This activates the C(acyl)–O bond for oxidative addition to Palladium(0). Subsequent decarbonylation (extrusion of CO) generates the key aryl-palladium species, which enters the standard Suzuki catalytic cycle.

Mechanistic Pathway (DOT Visualization)

DecarbonylativeSuzuki Start This compound (Substrate) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride + Piv2O Activator Pivalic Anhydride (Activation) Activator->MixedAnhydride OxAdd Oxidative Addition (Acyl-Pd-L2) MixedAnhydride->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd CO_Loss Decarbonylation (-CO) OxAdd->CO_Loss ArPd Indolyl-Pd(II)-L2 (Electrophile) CO_Loss->ArPd TransMet Transmetallation ArPd->TransMet Boronic Aryl Boronic Acid (Nucleophile) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-1-Boc-indole (Biaryl Product) RedElim->Product

Figure 1: Catalytic cycle for the decarbonylative coupling. The carboxylic acid is activated by pivalic anhydride, allowing oxidative addition and subsequent loss of CO to form the reactive aryl-palladium species.

Experimental Protocol
Method A: Decarbonylative Cross-Coupling (Recommended)

Best for: Direct functionalization of the acid feedstock.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (3 mol%)[3]

  • Ligand: PCy₃ (Tricyclohexylphosphine) (7 mol%) or SPhos (for sterically hindered substrates).

  • Activator: Pivalic Anhydride (Piv₂O) (1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv) (Note: Strictly anhydrous conditions are preferred to prevent hydrolysis of the anhydride).

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vessel with:

    • This compound (1.0 mmol, 261 mg)

    • Aryl Boronic Acid (1.5 mmol)

    • Pd(OAc)₂ (6.7 mg, 0.03 mmol)

    • PCy₃ (19.6 mg, 0.07 mmol)

    • K₃PO₄ (636 mg, 3.0 mmol, finely ground and oven-dried)

  • Liquids Addition:

    • Seal the vessel with a septum.[4]

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous Toluene (5.0 mL) via syringe.

    • Inject Pivalic Anhydride (305 µL, 1.5 mmol) dropwise.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 110°C .

    • Stir vigorously for 16–24 hours. Note: Gas evolution (CO) will occur; ensure the system is vented through a bubbler or used in a pressure-rated vessel.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/anhydride byproducts.

    • Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 0–20% EtOAc). 4-Arylindoles are often fluorescent; use UV (254/366 nm) for fraction collection.

Method B: Classical Suzuki (Via Activation to Triflate)

Best for: Cases where the decarbonylative route fails due to steric hindrance or specific functional group incompatibility.

If direct coupling fails, the carboxylic acid must be converted to a triflate (via the phenol/alcohol) or a halide. Since C4-COOH cannot be easily reduced to the alcohol without affecting the Boc group or indole ring, the Barton-Decarboxylation to a bromide is a viable alternative, but the Curtius Rearrangement followed by Sandmeyer is too long.

Preferred "B-Plan" Pathway:

  • Esterification: 1-Boc-4-COOH → 1-Boc-4-COOMe

  • Reduction: 1-Boc-4-COOMe → 1-Boc-4-CH₂OH (Careful reduction with DIBAL-H)

  • Note: This route changes the carbon count. To maintain the carbon skeleton for a direct Suzuki equivalent (Ar-COOH -> Ar-Ar), Method A is superior. If Method A fails, use 1-Boc-4-bromoindole as the starting material instead.

Data Interpretation & Troubleshooting

Comparative Analysis of Methods

FeatureMethod A: DecarbonylativeMethod B: Classical (via Bromo-indole)
Starting Material This compound1-Boc-4-bromoindole
Step Count 1 (Direct)1 (if Bromo is purchased)
Atom Economy High (Loss of CO)Moderate (Loss of Bromide)
Temp. Requirement High (110°C+)Moderate (60–80°C)
Air Sensitivity Moderate (Anhydride sensitive)Low
Scope Tolerates e-rich boronic acids wellBroad scope

Troubleshooting Guide:

  • Low Yield / Unreacted Acid:

    • Cause: Hydrolysis of Pivalic Anhydride.

    • Fix: Ensure Toluene is distilled/dried over Na. Increase Piv₂O to 2.0 equiv.

  • Protodecarboxylation (Formation of 1-Boc-indole):

    • Cause: Incomplete transmetallation or presence of water.

    • Fix: Increase catalyst loading to 5 mol%. Switch ligand to dppb (1,4-bis(diphenylphosphino)butane) which favors reductive elimination over protodecarboxylation in decarbonylative cycles.

  • Boc-Deprotection:

    • Cause: Thermal instability at 110°C.

    • Fix: Switch to 1-Tosyl protection if Boc is labile, or lower temp to 100°C and extend time.

References
  • Zhao, Q., & Szostak, M. (2019).[1] "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids". Chem. Eur. J.Protocol Foundation .

  • Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides". Science. Mechanistic Background .

  • Ishiyama, T., et al. (1995). "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters". J. Org. Chem.Boronic Acid Handling .

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chem. Rev.Standard Suzuki Reference .

Sources

Use of 1-Boc-4-carboxyindole in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-Boc-4-carboxyindole in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands, kinase inhibitors, and peptidomimetics. While Tryptophan (Trp) provides a natural indole handle, accessing specific regioisomers—such as the 4-substituted indole—requires specialized building blocks. This compound (1-Boc-indole-4-carboxylic acid) serves as a critical reagent for introducing the indole-4-carboxamide moiety with high fidelity. This guide details the protocol for utilizing this building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), emphasizing the mechanistic necessity of the


-Boc protection, coupling dynamics, and cleavage strategies to minimize side reactions such as oxidation and alkylation.

Introduction: The Chemical Logic of 1-Boc Protection

In solid-phase synthesis, the indole ring presents two primary challenges:

  • Electron Richness: The indole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage, particularly by carbocation scavengers (e.g., trityl cations).

  • N-H Acidity/Nucleophilicity: While the indole nitrogen (

    
    ) is not strongly nucleophilic compared to amines, it can participate in hydrogen bonding that induces on-resin aggregation, leading to "difficult sequences" and incomplete coupling.
    

Why 1-Boc? The tert-butyloxycarbonyl (Boc) group on the indole nitrogen (


) serves a dual purpose in Fmoc-SPPS :
  • Electronic Deactivation: The electron-withdrawing carbonyl reduces the electron density of the indole ring, protecting it from oxidative degradation and electrophilic attack during synthesis.

  • Solubility & Sterics: It masks the H-bond donor capability of the NH, disrupting potential intermolecular aggregates and improving the solvation of the resin-bound species.

Compatibility:

  • Fmoc-SPPS: Highly Compatible.[1] The Boc group is stable to basic Fmoc deprotection conditions (20% piperidine/DMF) but is quantitatively cleaved by Trifluoroacetic Acid (TFA) during the final resin cleavage.

  • Boc-SPPS: Not Recommended. The

    
    -Boc group would be prematurely cleaved during the repetitive TFA deprotection cycles used to remove 
    
    
    
    -Boc groups.

Strategic Planning & Reagents

Resin Selection

For the synthesis of Indole-4-carboxamides (where the carboxylic acid reacts with an amine):

  • Rink Amide Resin: Yields a C-terminal primary amide (if the indole is the C-terminus) or is used to build a peptide chain where the indole is the N-terminal cap.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for synthesizing protected fragments. The mild acidic cleavage (1% TFA/DCM) allows retrieval of the peptide with the

    
    -Boc group intact if desired (though 1-Boc is acid sensitive, careful control can retain it, or more commonly, it is cleaved). Note: Standard high-conc TFA cleavage removes the Boc.
    
Coupling Reagents

The 4-position of the indole is sterically more demanding than the 3-position (Trp) or 5/6-positions.

  • Recommended: HATU / HOAt / DIEA . The aza-benzotriazole (HOAt) is superior for sterically hindered couplings.

  • Alternative: DIC / Oxyma Pure . Excellent for suppressing racemization (though not an issue for the achiral indole-4-COOH) and preventing capping failure.

Detailed Experimental Protocol

Workflow Overview

This protocol assumes the use of Fmoc-SPPS on Rink Amide resin to create an N-terminal capped peptide: (Indole-4-CO)-Peptide-NH₂ .

  • Swelling: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Peptide Assembly: Couple subsequent amino acids using standard Fmoc protocols (e.g., 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIEA).

  • Final Deprotection: Remove the N-terminal Fmoc group of the final amino acid. Wash extensively with DMF and DCM.

Note: This step attaches the indole moiety to the N-terminus.

  • Activation Cocktail Preparation:

    • Reagent: this compound (3.0 equivalents relative to resin loading).

    • Activator: HATU (2.9 equivalents).

    • Base: DIEA (6.0 equivalents).

    • Solvent: DMF (Minimum volume to ensure 0.2 M concentration).

    • Procedure: Dissolve the indole and HATU in DMF. Add DIEA. The solution should turn yellow. Allow pre-activation for 30–60 seconds (do not over-activate to avoid guanidinium formation).

  • Coupling Reaction:

    • Add the activated solution to the resin-bound free amine.

    • Agitate: Shake or vortex at room temperature for 2 to 4 hours .

    • Optimization: Due to steric hindrance at C4, a double coupling (repeat Step 2) is recommended if the Kaiser test is slightly positive.

  • Washing:

    • Drain the reaction vessel.[2]

    • Wash with DMF (

      
       min), DCM (
      
      
      
      min).

This step simultaneously cleaves the peptide from the resin and removes the


-Boc protecting group.
  • Cleavage Cocktail (Reagent K analog):

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • EDT (1,2-Ethanedithiol): 2.5% (Essential scavenger for indole protection).

    • Alternative (Odorless): TFA/TIS/H2O (95:2.5:2.5) is sufficient if no Met/Cys residues are present, but the Boc cation released can attack the indole ring. TIS (Triisopropylsilane) is a critical scavenger here.

  • Reaction:

    • Add cocktail to resin. Shake for 2–3 hours .

    • Note: The

      
      -Boc group removal is generally fast, but the cleavage ensures complete removal.
      
  • Precipitation:

    • Filter resin and collect filtrate.

    • Precipitate into ice-cold Diethyl Ether.

    • Centrifuge, wash pellet with ether (

      
      ), and dry.
      

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the Fmoc-SPPS cycle integrating the this compound capping step.

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Step 1 FreeAmine Resin-Peptide-NH2 Deprotect->FreeAmine - Fmoc Coupling Coupling Reaction (Formation of Amide Bond) FreeAmine->Coupling Nucleophilic Attack Activation Activation of This compound (HATU/DIEA) Activation->Coupling Activated Ester ProtectedProduct Resin-Peptide-NH-CO-(1-Boc-Indole) Coupling->ProtectedProduct Step 2 Cleavage Global Cleavage (TFA/Scavengers) Removes Resin & N-Boc ProtectedProduct->Cleavage Step 3 FinalProduct Final Product: (Indole-4-CO)-Peptide-NH2 Cleavage->FinalProduct - Boc - Resin

Caption: Workflow for N-terminal capping with this compound in Fmoc-SPPS.

Data Summary & Troubleshooting

Comparative Coupling Conditions
ParameterStandard ConditionOptimized for this compoundRationale
Coupling Reagent HBTU / DIEAHATU / HOAt / DIEA HATU improves reactivity for the sterically hindered C4-carboxylate.
Equivalents 2–3 eq.3–4 eq. Higher concentration drives the reaction to completion.
Reaction Time 45 min2–4 hours Slower kinetics due to steric bulk of the indole ring and Boc group.
Solvent DMFDMF / NMP (1:1) NMP improves swelling and solubilization of aromatic-rich sequences.
Troubleshooting Guide
  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Steric hindrance at the 4-position or aggregation.

    • Solution: Re-couple using PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or convert the acid to an acid chloride (using Ghosez's reagent) for highly difficult couplings.

  • Indole Alkylation (Pink/Red Product):

    • Cause: During TFA cleavage, the tert-butyl cation (from Boc removal) attacks the indole ring (positions 2, 3, 5, or 7).

    • Solution: Increase scavenger load. Triisopropylsilane (TIS) and Dithiothreitol (DTT) or EDT are essential. Avoid using water as the sole scavenger.

  • Low Solubility of Building Block:

    • Solution: this compound is hydrophobic. Dissolve in a small amount of DCM or NMP before adding to the main DMF coupling mixture.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Application Note: Strategic Synthesis of Pharmacophores Using 1-Boc-4-Carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is ubiquitous in medicinal chemistry, yet the C4-position remains underutilized compared to the C3 and C5 positions due to synthetic accessibility hurdles. 1-Boc-4-carboxyindole serves as a high-value "breakthrough" intermediate, granting direct access to the peri-position of the indole core. This guide details optimized protocols for transforming this building block into potent pharmacophores, specifically targeting PIM kinase inhibitors and GPCR modulators .[1] We present a validated workflow for amide coupling in sterically demanding environments and the construction of bioisosteric heterocycles.

Introduction: The C4-Indole Advantage

In drug discovery, the indole ring is a "privileged structure." However, most synthetic routes favor electrophilic substitution at C3.[1] The C4 position offers a unique vector for exploring chemical space, projecting substituents into distinct hydrophobic pockets within protein active sites (e.g., the ATP-binding cleft of kinases).

Why this compound?

  • Regiocontrol: It provides a pre-installed handle at the difficult-to-access C4 position.

  • N-Protection: The tert-butyloxycarbonyl (Boc) group suppresses competitive N-acylation and improves solubility in non-polar organic solvents (DCM, DMF) essential for coupling reactions.

  • Electronic Modulation: The Boc group withdraws electron density, stabilizing the indole against oxidative degradation during handling.[1]

Strategic Synthetic Workflow

The carboxylic acid moiety at C4 is the divergence point for three major pharmacophore classes: Carboxamides (Kinase/Protease inhibitors), Heterocycles (Oxadiazoles/Benzimidazoles), and Alcohols (Linkers).

Diagram 1: Synthetic Divergence from this compound

SyntheticWorkflow Start This compound (Starting Material) Amide Indole-4-Carboxamides (Kinase Inhibitors) Start->Amide HATU, DIPEA R-NH2 Oxadiazole 1,2,4-Oxadiazoles (Metabolic Stability) Start->Oxadiazole 1. CDI, Amidoxime 2. Heat Alcohol 4-Hydroxymethyl Indole (Linker/Scaffold) Start->Alcohol BH3·THF or LiAlH4 (Careful)

Caption: Divergent synthetic pathways. The amide and oxadiazole routes are prioritized for bioactivity.

Protocol 1: Sterically Demanding Amide Coupling

Application: Synthesis of PIM Kinase Inhibitors (e.g., SGI-1776 analogs).[1] Challenge: The C4-carboxylic acid is peri-positioned to C3, creating a steric wall that hinders nucleophilic attack.[1] Standard EDC/HOBt couplings often suffer from slow kinetics and low yields.[1] Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester, accelerating the reaction in hindered systems.[1]

Materials
  • 1-Boc-indole-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Nitrogen, dissolve 1-Boc-indole-4-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.

  • Reagent Addition: Add HATU in one portion. A yellow-orange color typically develops, indicating the formation of the activated At-ester. Stir for 15–30 minutes.

  • Coupling: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Look for mass M+H of product; Boc group is usually stable under these conditions).

  • Workup: Dilute with EtOAc, wash 3x with saturated NaHCO₃ (to remove HOBt/HATU byproducts), 1x with Brine. Dry over Na₂SO₄ and concentrate.

Critical Insight: Do not use DMF for the workup extraction; ensure it is removed via aqueous washes or lyophilization, as residual DMF interferes with subsequent deprotection.[1]

Protocol 2: Bioisostere Synthesis (1,2,4-Oxadiazole)

Application: Improving metabolic stability of the amide bond (e.g., for Antitubercular agents).[1] Mechanism: Activation of the acid with CDI followed by condensation with an amidoxime.

Step-by-Step Methodology
  • Activation: Dissolve 1-Boc-indole-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add CDI (1,1'-Carbonyldiimidazole) (1.1 equiv).

  • Gas Evolution: Stir at RT for 30–60 mins. Wait for CO₂ evolution to cease completely.[1] This forms the reactive acyl-imidazole.

  • Addition: Add the aryl-amidoxime (1.1 equiv). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100°C for 4–6 hours.

  • Validation: LCMS should show the loss of water (M - 18) relative to the intermediate.

Protocol 3: Controlled N-Boc Deprotection

Challenge: Indoles are electron-rich. Harsh acidic deprotection (neat TFA) can sometimes lead to polymerization or alkylation at C3 if a cation scavenger is not used.

Method A: Standard (TFA/DCM)
  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio).

  • Scavenger: Add 2.5% Triisopropylsilane (TIPS) or water to scavenge tert-butyl cations.

  • Time: 1–2 hours at RT.[1][2]

  • Workup: Evaporate volatiles. Neutralize with saturated NaHCO₃ before extraction to prevent acid-catalyzed decomposition of the free indole.

Method B: Mild (Oxalyl Chloride/MeOH) – Recommended for Sensitive Substrates
  • Reagents: Oxalyl chloride (2.0 equiv) in dry Methanol.

  • Procedure: Add oxalyl chloride dropwise to MeOH at 0°C (generates anhydrous HCl in situ). Add the substrate.[1][3] Warm to RT.

  • Advantage: Milder than TFA; avoids the formation of large amounts of viscous polymeric byproducts often seen with TFA.

Case Study: PIM Kinase Inhibition

The 4-carboxamidoindole scaffold mimics the binding mode of ATP in PIM kinases. The amide NH acts as a hydrogen bond donor to the hinge region (Glu121 in PIM1), while the indole core engages in hydrophobic Van der Waals interactions.

Diagram 2: Pharmacophore Interaction Logic (PIM1 Kinase)

PIMInteraction Glu121 Glu121 (Hinge Region) Lys67 Lys67 (Catalytic) AmideCO Carbonyl (CO) (H-Bond Acceptor) Lys67->AmideCO Salt Bridge/H-Bond HydroPocket Hydrophobic Pocket (Phe49, Leu44) IndoleCore Indole Scaffold (Hydrophobic Core) IndoleCore->HydroPocket Van der Waals AmideNH 4-Carboxamide (NH) (H-Bond Donor) AmideNH->Glu121 H-Bond (Critical)

Caption: Structural logic of 4-substituted indoles in PIM kinase active sites. The C4-amide is the critical hinge binder.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance at C4 preventing attack.Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time to 24h.
Incomplete Deprotection Equilibrium with TFA salt.[1][2]Ensure full removal of TFA (azeotrope with toluene). Use HCl/Dioxane if TFA fails.[1]
Indole Polymerization Acid-catalyzed polymerization during deprotection.[1]Add TIPS or Thioanisole as cation scavengers.[1] Keep concentration dilute (0.05 M).
Poor Solubility Planar aromatic stacking.[1]Use DMF/DMSO for reactions.[1] For purification, use reverse-phase (C18) chromatography.[1]

References

  • PIM Kinase Inhibitors: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors. Journal of Medicinal Chemistry.[1]

  • Amide Coupling Protocols: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][4] Organic & Biomolecular Chemistry.[1][4]

  • Oxadiazole Synthesis: Synthesis of 1,2,4-oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (General Protocol Adaptation). NIH/PubMed.[1]

  • Deprotection Strategies: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[5] RSC Advances.[1]

  • Antitubercular Applications: Resistance of Mycobacterium tuberculosis to indole 4-carboxamides.[1][6] PubMed.[1]

Sources

1-Boc-4-carboxyindole in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of PARP-1 Inhibitor Scaffolds using 1-Boc-4-carboxyindole

Executive Summary

This guide details the strategic application of This compound (1-Boc-indole-4-carboxylic acid) as a critical building block in the synthesis of bioactive indole-4-carboxamides. This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogues) and potent antiviral agents.

The 4-position of the indole ring is synthetically challenging to access via direct electrophilic substitution. Using pre-functionalized This compound bypasses these regioselectivity issues, while the tert-butoxycarbonyl (Boc) group at N1 prevents side reactions (dimerization, N-acylation) and improves solubility in organic solvents during amide coupling.

Scientific Foundation: The Indole-4-Carboxamide Pharmacophore

Mechanism of Action (PARP Inhibition)

PARP enzymes detect single-strand DNA breaks and recruit repair machinery. Inhibitors of PARP-1/2 trap the enzyme on damaged DNA, leading to "synthetic lethality" in cancer cells with BRCA mutations.

The indole-4-carboxamide moiety mimics the nicotinamide portion of NAD+, the natural substrate of PARP. The amide hydrogens form critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket.

Pathway Visualization

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP_Recruit PARP-1 Recruitment DNA_Damage->PARP_Recruit NAD_Binding NAD+ Binding (Natural Substrate) PARP_Recruit->NAD_Binding Normal Physiology Inhibitor Indole-4-Carboxamide Inhibitor PARP_Recruit->Inhibitor Competitive Binding Repair DNA Repair Complex Assembly NAD_Binding->Repair Survival Cell Survival Repair->Survival Trapping PARP Trapping on DNA Inhibitor->Trapping Blocks NAD+ Collapse Replication Fork Collapse Trapping->Collapse Apoptosis Synthetic Lethality (Apoptosis) Collapse->Apoptosis

Figure 1: Mechanism of PARP inhibition. The indole-4-carboxamide core competes with NAD+, trapping PARP on DNA and inducing cell death in BRCA-deficient cells.

Experimental Workflow: Amide Coupling & Deprotection

The following protocol describes the coupling of this compound with a secondary amine (e.g., N-Boc-piperazine or a chiral amine) to generate a PARP-inhibitor precursor.

Synthetic Scheme

Synthesis_Workflow Start This compound (COOH at C4) Activation Activation (HATU / DIPEA) Start->Activation DMF, 0°C Coupling Amide Coupling (Amine Addition) Activation->Coupling + R-NH2, RT, 12h Intermediate Intermediate 1: 1-Boc-Indole-4-Carboxamide Coupling->Intermediate Deprotection N1-Deprotection (TFA / DCM) Intermediate->Deprotection Acidolysis Final Final Product: Indole-4-Carboxamide Deprotection->Final

Figure 2: Step-wise synthesis of bioactive indole-4-carboxamides.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: The C4-carboxylic acid is sterically crowded by the C3-proton and the N1-Boc group. HATU is selected over EDC/HOBt for its superior reactivity with sterically hindered substrates.

Reagents:

  • 1-Boc-indole-4-carboxylic acid (1.0 equiv)

  • Target Amine (e.g., 1-Boc-piperazine) (1.2 equiv)

  • HATU (1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide) (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-Boc-indole-4-carboxylic acid and anhydrous DMF. Stir until fully dissolved.

    • Note: Do not use DCM as the primary solvent; the starting material has limited solubility in non-polar solvents.

  • Activation: Cool the solution to 0°C (ice bath). Add DIPEA followed by HATU in one portion. Stir at 0°C for 15–30 minutes to form the activated ester.

    • Visual Check: The solution typically turns yellow/orange upon HATU addition.

  • Coupling: Add the Target Amine dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12–16 hours.

  • Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash organic layer sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine (saturated NaCl).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol 2: N1-Boc Deprotection

Rationale: The N1-Boc group is acid-labile. Removal is necessary to liberate the indole NH, which is often required for hydrogen bonding within the biological target pocket.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amide intermediate from Protocol 1 in DCM (0.1 M).

  • Cool to 0°C.

  • Add TFA dropwise (Ratio: 1:4 TFA:DCM).

  • Stir at RT for 2–4 hours. Monitor by TLC (the product will be significantly more polar).

  • Quenching (Critical): Concentrate the mixture to remove excess TFA. Redissolve in EtOAc and wash with saturated

    
     until the aqueous layer is pH ~8.
    
    • Warning: Direct evaporation without neutralization may leave residual acid that degrades the indole.

Data Analysis & Expected Results

Quantitative Benchmarks
MetricExpected ValueNotes
Coupling Yield 75% – 90%Lower yields if amine is secondary and bulky.
Deprotection Yield >90%Quantitative conversion is typical.
Appearance Off-white / Beige SolidIndoles oxidize (darken) upon air exposure; store under inert gas.
NMR Characterization (Diagnostic Signals)
  • Starting Material (this compound):

    • 
       1.65 ppm (s, 9H): Distinctive tert-butyl singlet.
      
    • 
       12.0+ ppm (bs, 1H): Carboxylic acid proton.
      
  • Product (Indole-4-carboxamide):

    • Loss of the singlet at 1.65 ppm (after deprotection).

    • Appearance of amide NH (broad singlet, variable shift) or complex multiplet for the amine linker.

    • Indole C3-H: Typically a doublet or multiplet around

      
       6.5–7.5 ppm, sensitive to the electronic change from COOH to CONR2.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Solubility Solvent choiceSwitch from DCM/THF to DMF or DMAc. The 4-carboxy group makes the molecule polar and prone to aggregation.
Incomplete Coupling Steric hindrance at C4Increase HATU to 2.0 equiv and extend reaction time to 24h. Ensure temperature is maintained at RT (avoid heating >40°C to prevent Boc degradation).
Product "Oiling Out" Residual DMFDMF is difficult to remove. Wash the organic layer 5x with water or LiCl solution during workup to remove DMF traces.
Darkening of Product OxidationIndoles are light/air sensitive. Perform all steps under

and store the final product at -20°C.

References

  • Indole-N-Carboxylic Acids in Synthesis

    • Title: Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis.
    • Source: ResearchG
    • URL:[Link]

  • PARP Inhibitor Design (Rucaparib/Veliparib Context)

    • Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Amide Coupling Protocols (HATU/Electron Deficient Amines)

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Thieno-Imidazole PARP Inhibitors (Analogous Chemistry)

    • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Application Note: Scalable Synthesis of 1-Boc-4-Carboxyindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., Rucaparib), antivirals, and diverse kinase inhibitors. While several synthetic routes exist, few are amenable to multi-kilogram scale-up due to cryogenic requirements (Bartoli), hazardous azide intermediates (Hemetsberger), or expensive transition metal catalysts.

This Application Note details a robust, scalable Leimgruber-Batcho (LB) protocol for the synthesis of methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate . This route is selected for its reliance on inexpensive starting materials, avoidance of chromatographic purification, and thermal safety profile compared to alternative methods.

Key Process Features
  • Starting Material: Methyl 2-methyl-3-nitrobenzoate (Commodity chemical).

  • Scalability: Validated for >1 kg batches.

  • Purification: All intermediates and final product isolated via crystallization/precipitation.

  • Safety: No cryogenic conditions; controlled gas evolution management.

Route Selection Strategy

Comparative Analysis

In selecting the optimal route for scale-up, we evaluated three common methodologies against the criteria of Cost, Safety, and Throughput.

MethodologyKey ReagentsScale-up RiskDecision
Bartoli Indole Synthesis Vinyl Grignard, NitroareneHigh. Requires -40°C to -78°C; stoichiometric Grignard is expensive and hazardous on kilo-scale.Rejected
Hemetsberger Reaction Azido-cinnamateCritical. Azide intermediates pose explosion hazards; high thermal onset required for cyclization.Rejected
Leimgruber-Batcho DMF-DMA, H₂, Pd/CLow. Thermal processes are manageable; reagents are cheap; atom economy is high.Selected
The Leimgruber-Batcho Advantage

The LB synthesis utilizes the acidity of the benzylic protons in o-nitrotoluenes.[1] By condensing with


-dimethylformamide dimethyl acetal (DMF-DMA), we generate a trans- 

-dimethylamino-2-nitrostyrene intermediate. Reductive cyclization of this enamine affords the indole core. This route specifically solves the regioselectivity challenge of 4-substituted indoles by establishing the carbon framework on the benzene ring prior to cyclization.

Detailed Experimental Protocols

Step 1: Enamine Formation

Reaction: Condensation of methyl 2-methyl-3-nitrobenzoate with DMF-DMA.

  • Rationale: This step creates the necessary carbon atoms for the pyrrole ring. The reaction is equilibrium-driven; continuous removal of methanol is critical for high conversion.

Protocol:

  • Charge: To a reactor, add Methyl 2-methyl-3-nitrobenzoate (1.0 equiv) and anhydrous DMF (3.0 vol).

  • Reagent: Add DMF-DMA (1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 110°C .

    • Process Control: Equip the reactor with a distillation head. Methanol (byproduct) must be distilled off to drive the equilibrium to the right.

  • Monitoring: Monitor by HPLC. Target < 2% starting material (approx. 12–16 hours).

  • Work-up: Cool to 20°C. The product, methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate , typically precipitates as a deep red solid.

  • Isolation: Add Isopropanol (IPA) (2 vol) as an antisolvent. Stir for 2 hours at 0–5°C. Filter the red solid.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85–92%.

Step 2: Reductive Cyclization

Reaction: Hydrogenation of the enamine to form methyl 1H-indole-4-carboxylate.

  • Rationale: We utilize catalytic hydrogenation (Pd/C) over chemical reduction (Fe/AcOH) to minimize waste streams and simplify work-up. The amino-group formed cyclizes spontaneously with the enamine double bond, releasing dimethylamine.

Protocol:

  • Charge: Suspend the Enamine intermediate (1.0 equiv) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (50% water wet, 5 wt% loading relative to substrate) under nitrogen inertion.

  • Hydrogenation: Pressurize reactor to 3 bar (45 psi) H₂. Maintain temperature at 25–30°C .

    • Safety Note: This reaction is exothermic . Control H₂ feed rate to manage heat.

  • Completion: Reaction is typically complete in 4–6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Wash cake with Methanol.

  • Telescoping: Concentrate the filtrate to dryness. The crude indole is often used directly in Step 3 to avoid oxidation of the electron-rich indole ring.

Step 3: Boc Protection

Reaction: Protection of N1 with Di-tert-butyl dicarbonate.

  • Rationale: The 4-carboxyl group creates steric strain and electronic deactivation. A catalyst (DMAP) is essential. The reaction generates CO₂ gas; venting capacity is the limiting factor for addition rate.

Protocol:

  • Charge: Dissolve crude Methyl indole-4-carboxylate (1.0 equiv) in Acetonitrile (ACN) (5 vol).

  • Base/Catalyst: Add Triethylamine (1.2 equiv) and DMAP (0.05 equiv).

  • Reagent Addition: Prepare a solution of (Boc)₂O (1.2 equiv) in ACN (2 vol). Add this solution dropwise over 1 hour at 20–25°C.

    • Critical Process Parameter (CPP): Monitor gas evolution (CO₂). Do not seal the reactor.

  • Quench: Once HPLC shows conversion >99%, add 0.5 M HCl (to pH 4–5) to quench excess base and solubilize DMAP.

  • Extraction/Crystallization:

    • Option A (Extraction): Extract into Ethyl Acetate, wash with brine, concentrate.

    • Option B (Precipitation): Add water (10 vol) slowly to the ACN mixture. The product will crystallize.[2]

  • Final Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

    • Final Yield: 75–80% (over 3 steps).

Process Engineering & Safety Controls

Reaction Pathway Diagram

The following flowchart visualizes the chemical logic and critical control points (CCPs).

G Start Methyl 2-methyl-3- nitrobenzoate Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Condensation Inter1 Enamine Intermediate (Red Solid) Step1->Inter1 -MeOH (Distillation) Step2 Step 2: Reductive Cyclization (H2, Pd/C) Inter1->Step2 Hydrogenation Inter2 Methyl indole-4-carboxylate (Unstable Crude) Step2->Inter2 -NHMe2 (Cyclization) Step3 Step 3: Boc Protection ((Boc)2O, DMAP) Inter2->Step3 Protection Final Methyl 1-Boc-indole- 4-carboxylate Step3->Final Crystallization

Figure 1: Synthetic workflow for the Leimgruber-Batcho route to 1-Boc-4-carboxyindole.

Critical Process Parameters (CPPs)
ParameterSetpointImpact of DeviationControl Strategy
Step 1: Temp 110°C ± 5°CLow temp: Incomplete reaction. High temp: Polymerization.Jacket temp control; reflux condenser.
Step 1: Distillation ContinuousFailure to remove MeOH stalls reaction at ~70% conversion.Use packed column or Dean-Stark trap.
Step 2: H₂ Pressure 3 barLow pressure: Slow rate, impurity formation.Automated pressure regulator.
Step 3: Dosing Rate 1 hr additionFast addition: Violent CO₂ evolution (foam-over).Flow meter controlled addition.

Analytical Specifications

To ensure the integrity of the final material for downstream pharmaceutical use, the following specifications are recommended:

  • HPLC Purity: > 98.5% (Area %).

  • Residual Solvent: DMF < 880 ppm (ICH Q3C Class 2 limit).

  • Palladium Content: < 10 ppm (Requires metal scavenging if Step 2 filtration is insufficient).

  • Appearance: White to off-white crystalline solid.

References

  • Organic Syntheses. (1998). Synthesis of Methyl Indole-4-carboxylate. Coll. Vol. 9, p.607. Link

  • National Institutes of Health (NIH). (2019). Highly stereoselective gram scale synthesis of Boc-protected 4-methylproline carboxylates. (Context on Boc-protection scale-up). Link

  • ResearchGate. (2004). Leimgruber–Batcho Indole Synthesis. (Review of mechanism and modifications). Link

  • Carl Roth. (2023). Safety Data Sheet: N,N-Dimethylformamide. Link

Sources

Acylation reactions of the indole nucleus with Boc protection

Application Note: Regiocontrolled Acylation of -Boc Indoles

Strategic Guide to C2 vs. C3 Functionalization

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery.[1][2] However, the introduction of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the electronic landscape of the indole nucleus. While the naked indole is electron-rich and prone to electrophilic aromatic substitution (EAS) at C3, the

This guide provides a rigorous mechanistic framework and validated protocols for acylating

C2-acylationC3-acylation

Mechanistic Insight: The "Boc Effect"

To successfully acylate

  • Electronic Deactivation (The Barrier to C3): The Boc carbamate pulls electron density from the nitrogen lone pair, preventing it from donating into the

    
    -system. This raises the activation energy for traditional Friedel-Crafts acylation at C3, often requiring harsh Lewis acids (
    
    
    ,
    
    
    ) that inevitably cleave the acid-sensitive Boc group.
  • Directed Ortho Metalation (The Gateway to C2): The carbonyl oxygen of the Boc group acts as a Lewis base, coordinating to lithium reagents (LDA or

    
    -BuLi). This "complex-induced proximity effect" (CIPE) directs the base to deprotonate the C2 proton selectively. The resulting 2-lithio-N-Boc-indole is a potent nucleophile that reacts cleanly with electrophiles.
    
Decision Matrix: Selecting the Right Pathway

IndoleLogicStartTarget: Acyl-N-Boc IndoleRegioDesired Position?Start->RegioC2C2-AcylationRegio->C2C3C3-AcylationRegio->C3MethodC2Method A: DoM(Lithiation)C2->MethodC2 StandardMethodC3_DirectMethod B: Friedel-Crafts(Risk: Boc Cleavage)C3->MethodC3_Direct DifficultMethodC3_IndirectMethod C: Halogen Dance(Start w/ 3-Iodo)C3->MethodC3_Indirect Recommended

Figure 1: Strategic decision tree for selecting the acylation methodology based on regiochemical targets.

Protocol A: C2-Acylation via Directed Ortho Metalation (DoM)

The Gold Standard for


-Boc Indoles

This protocol utilizes LDA to generate the 2-lithio species. The choice of electrophile is critical; Weinreb amides are superior to acid chlorides as they prevent over-addition (formation of tertiary alcohols) and suppress "Boc migration" or nucleophilic attack on the Boc carbonyl itself.

Materials
  • Substrate:

    
    -Boc-indole (1.0 equiv)
    
  • Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.2 equiv)

  • Electrophile:

    
    -Methoxy-
    
    
    -methylamide (Weinreb amide) of desired acid (1.2–1.5 equiv)
  • Solvent: Anhydrous THF (0.2 M concentration relative to indole)

  • Quench: Sat.

    
     solution
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Critical: Temperature control is vital. Above -60 °C, the Boc group may be attacked by the lithiated species (intermolecular transfer) or undergo rearrangement.

  • Base Addition: Add LDA (1.2 equiv) dropwise via syringe over 10 minutes. Stir at -78 °C for 15 minutes.

  • Substrate Addition: Dissolve

    
    -Boc-indole in a minimal amount of THF and add dropwise to the LDA solution.
    
    • Observation: The solution typically turns yellow or pale orange, indicating the formation of the 2-lithio species.

  • Metalation: Stir at -78 °C for 1 hour . (Do not exceed 2 hours to avoid decomposition).

  • Electrophile Addition: Dissolve the Weinreb amide in THF and add it slowly to the reaction mixture.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    .
Data Summary: Electrophile Performance
Electrophile TypeProduct OutcomeYield (Typical)Notes
Weinreb Amide Ketone85-95%Recommended. No over-addition.
Acid Chloride Ketone + Alcohol40-60%Prone to bis-addition; requires inverse addition.
Anhydride Ketone60-75%Good, but produces carboxylate byproduct.
DMF Aldehyde80-90%Excellent for C2-formylation.

Protocol B: C3-Acylation via Halogen-Metal Exchange

The "Workaround" for Retaining Boc

Since direct Friedel-Crafts acylation often cleaves the Boc group, the most reliable method to install a C3-acyl group while keeping the Boc intact is to start with 3-bromo-N-Boc-indole or 3-iodo-N-Boc-indole . This utilizes Lithium-Halogen Exchange (Li-X) which is faster than the DoM at C2.

Mechanism & Workflow

The reaction relies on the fact that Li-X exchange (using

LiExchangeStep13-Bromo-N-Boc Indole(In THF, -78°C)ReagentAdd t-BuLi (2.0 equiv)Step1->ReagentIntermedIntermediate:3-Lithio-N-Boc IndoleReagent->Intermed Li-Hal ExchangeElectrophileAdd Acyl Source(Weinreb Amide)Intermed->ElectrophileProductProduct:3-Acyl-N-Boc IndoleElectrophile->Product

Figure 2: Workflow for C3-acylation via Lithium-Halogen exchange.[2]

Step-by-Step Procedure
  • Pre-cooling: Cool a solution of 3-bromo-N-Boc-indole (1.0 equiv) in THF to -100 °C (liq.

    
    /Et2O bath) or -78 °C  minimum.
    
    • Why? At higher temperatures (-40 °C), the 3-lithio species can isomerize to the thermodynamically more stable 2-lithio species (the "Halogen Dance" or base-catalyzed migration).

  • Exchange: Add

    
    -BuLi (2.0–2.1 equiv) dropwise.
    
    • Note: 2 equiv are needed: 1 for the exchange, 1 to react with the generated

      
      -BuBr.
      
  • Reaction: Stir for only 5–10 minutes . The exchange is extremely fast.

  • Acylation: Add the electrophile (Weinreb amide or anhydride) rapidly.

  • Workup: Quench with

    
     at low temperature, then warm to room temp.
    

Troubleshooting & Stability Guide

Boc-Lability (Acid Sensitivity)
  • Problem: Attempting Friedel-Crafts with

    
     or 
    
    
    results in deprotected indole (N-H).
  • Solution: If you must use EAS conditions, use mild Lewis acids such as Indium(III) Bromide (

    
    )  or Zinc Triflate (
    
    
    )
    . Alternatively, use Trifluoroacetic Anhydride (TFAA) without catalyst to install a trifluoroacetyl group, which is highly reactive.
The "Boc Migration" (Anionic Fries Rearrangement)
  • Problem: The Boc group moves from Nitrogen to C2.

  • Cause: This occurs if the 2-lithio-N-Boc intermediate is warmed above -20 °C before the electrophile reacts. The C2-anion attacks the Boc carbonyl.

  • Prevention: Keep reaction at -78 °C until the electrophile is fully added.

C2 vs C3 Selectivity Leakage
  • Problem: Getting a mixture of C2 and C3 products.

  • Cause: Usually happens in Protocol B (Li-X exchange) if the temperature is not cold enough, allowing the 3-lithio species to equilibrate to the 2-lithio species.

  • Prevention: Use a liquid nitrogen/ether bath (-100 °C) for the exchange step.

References

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • C2-Lithiation of N-Boc Indole: Hasan, I.; Marinelli, E. R.; Lin, L. C.; Fowler, F. W.; Levy, A. B. "Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group."[3] The Journal of Organic Chemistry, 1981, 46(1), 157–164. Link

  • Use of Weinreb Amides: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

  • Indole Lithiation & Halogen Dance: Gribble, G. W. "Lithiation of Indoles."[2][3][4] In Heterocyclic Scaffolds I, Springer, 2010. Link

  • Mild Friedel-Crafts Conditions: Bandini, M.; Cozzi, P. G.; Umani-Ronchi, A. "Indium(III) catalyzed Friedel–Crafts alkylation of indoles with imines." Tetrahedron Letters, 2001. (Contextual support for mild Lewis Acids). Link

Troubleshooting & Optimization

Technical Support Center: 1-Boc-4-Carboxyindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 1-Boc-4-carboxyindole (1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid).[1]

Executive Summary & Mechanistic Overview

Synthesizing This compound presents a classic "chemoselectivity vs. regioselectivity" conflict.[1][2] The indole nucleus is electron-rich, but the C4 position is electronically deactivated and sterically difficult to access compared to the C2 or C3 positions.

The two primary synthetic routes are:

  • Halogen-Lithium Exchange: Lithiation of 1-Boc-4-bromoindole followed by CO₂ quench.[1][2]

  • Hydrolysis: Saponification of Methyl 1-Boc-indole-4-carboxylate.

Core Technical Challenge: The N-Boc group is not merely a protecting group; it is a Directed Metalation Group (DMG) .[1] It strongly directs lithiation to the C2 position.[2] Successful synthesis requires suppressing this thermodynamic preference to achieve kinetic halogen-lithium exchange at C4.[1][2]

Route A: Halogen-Lithium Exchange (The "High-Risk" Route)

Precursor: 1-Boc-4-bromoindole Reagents: t-BuLi (2.0 equiv), CO₂, THF, -78°C.[1][2]

Troubleshooting Guide: Common Failures
Issue 1: "I isolated 1-Boc-indole-2-carboxylic acid instead of the 4-isomer."
  • Diagnosis: You experienced Directed Ortho Metalation (DoM) instead of Halogen-Lithium Exchange.

  • Root Cause: The use of n-BuLi or insufficient cooling. The N-Boc carbonyl coordinates lithium, lowering the pKa of the C2 proton. n-BuLi is small enough to aggregate and deprotonate C2 faster than it exchanges with the bulky C4-Bromine.[1][2]

  • Corrective Action: Switch to t-BuLi (tert-butyllithium).[1][2]

    • Mechanism:[2][3][4][5][6][7][8][9][10][11]t-BuLi is bulky and extremely pyrophoric, but it performs Halogen-Lithium exchange orders of magnitude faster than deprotonation at -78°C.[1][2]

    • Protocol Adjustment: Ensure internal temperature never rises above -70°C during addition.[1][2]

Issue 2: "I isolated a ketone byproduct (1-(2-pivaloyl-1H-indol-3-yl)...)."
  • Diagnosis: Anionic Fries Rearrangement (Boc Migration). [1][2]

  • Root Cause: The reaction warmed up before quenching, or the lithiated species was unstable. The C2-lithio species (formed via side reaction) attacks the carbonyl of the N-Boc group intramolecularly.

  • Mechanism: The Boc group migrates from Nitrogen to C2, forming a ketone after workup.[2] This is irreversible.

  • Corrective Action: Quench with CO₂ immediately after the specified exchange time (typically 5–10 mins at -78°C).[1][2] Do not allow the "lithiated soup" to stir for hours.

Issue 3: "My yield is low, and I see alkylated byproducts."
  • Diagnosis: Nucleophilic Attack on Boc. [2]

  • Root Cause: The alkyl lithium reagent acted as a nucleophile, attacking the Boc carbonyl (carbamate) directly, rather than exchanging with the bromine.

  • Corrective Action: Use exactly 2.0–2.1 equivalents of t-BuLi. The first equivalent performs the exchange; the second destroys the t-BuBr formed (preventing back-reaction). Excess base attacks the protecting group.[2]

Visualizing the Competing Pathways

The following diagram illustrates the "Fork in the Road" between the desired exchange and the fatal side reactions.

G Start 1-Boc-4-bromoindole Exchange Li-Hal Exchange (C4-Li) Start->Exchange t-BuLi, -78°C (Kinetic Control) DoM Ortho-Lithiation (C2-Li) Start->DoM n-BuLi or > -70°C (Thermodynamic Control) Product This compound (Target) Exchange->Product + CO2, H+ C2_Product 1-Boc-indole-2-carboxylic acid DoM->C2_Product + CO2, H+ Migration Anionic Fries Rearrangement (Intramolecular Attack) DoM->Migration Warm up Ketone 2-Pivaloyl-indole (Boc Migration Product) Migration->Ketone Workup

Figure 1: Mechanistic divergence in the lithiation of N-Boc-4-bromoindole. Green path indicates the desired kinetic control.

Route B: Hydrolysis of Ester (The "Scalable" Route)

Precursor: Methyl 1-Boc-indole-4-carboxylate Reagents: LiOH (aq), THF/MeOH.[1]

Troubleshooting Guide: Boc Stability
Issue: "I lost the Boc group during saponification."
  • Diagnosis: Base-Catalyzed Carbamate Cleavage. [1]

  • Root Cause: Conditions were too harsh.[1][2] While Boc (tert-butyl carbamate) is generally base-stable, it will hydrolyze under refluxing NaOH or prolonged exposure to strong nucleophiles at high temperatures.[1][2]

  • Data Comparison:

ReagentSolventTempOutcomeRisk Level
LiOH (2-3 eq) THF/H₂O (3:1) RT Product (Stable) Low
NaOH (1M)MeOH/H₂ORefluxBoc Cleavage + ProductHigh
K₂CO₃MeOH/H₂ORTSlow ReactionLow
HCl / TFADioxane/DCMRTTotal Deprotection Critical
  • Corrective Action: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at Room Temperature.[1][2] LiOH is less aggressive than NaOH.[1][2] Monitor by TLC and quench immediately upon consumption of starting material.[1][2]

Route C: Direct Protection (Why it Fails)

Scenario: Attempting to add Boc₂O directly to Indole-4-carboxylic acid.

Issue: "I got a complex mixture of oligomers and mixed anhydrides."
  • Mechanism: The carboxylic acid reacts with Boc₂O to form a Mixed Anhydride (R-CO-O-Boc) faster than the indole nitrogen reacts.[1] This intermediate is unstable and reactive.[1][2] It can react with the indole nitrogen of another molecule, leading to dimerization or polymerization.

  • Recommendation: Do not protect the free acid directly.

    • Esterify the acid (MeOH, H₂SO₄)

      
       Methyl Ester.[2]
      
    • Boc protect the Nitrogen (Boc₂O, DMAP, TEA).[2]

    • Hydrolyze carefully (Route B).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use n-BuLi if I add it very slowly? A: No. n-BuLi aggregates in THF and favors deprotonation (C2-H removal) over Bromine-Lithium exchange.[1][2] Even with slow addition, you will likely observe significant amounts of the C2-substituted product or the Fries rearrangement byproduct [1]. Use t-BuLi.[1][2][12]

Q2: Why do I need 2 equivalents of t-BuLi? A: The reaction produces t-butyl bromide (t-BuBr) as a byproduct of the exchange.[1] t-BuBr is highly reactive and will destroy the newly formed aryl-lithium species.[1][2] The second equivalent of t-BuLi reacts immediately with t-BuBr to form isobutylene and LiBr (non-reactive), preserving your lithiated indole [2].[1][2]

Q3: Is the this compound light sensitive? A: Indoles are generally prone to photo-oxidation.[1] While the Boc group stabilizes the ring electron density somewhat, it is Best Practice to store the final solid in amber vials under argon at -20°C to prevent slow oxidation to the isatin or quinone derivatives.

Q4: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation? A: Yes, this is the "Turbo-Grignard" approach.[1] Using i-PrMgCl[1]·LiCl is often safer and tolerates functional groups better.[1][2] However, the exchange is slower than with t-BuLi and may require optimization of temperature (-15°C to 0°C) to drive the reaction without losing the Boc group [3].

References

  • Anionic Fries Rearrangement: Snieckus, V. "The Directed Ortho Metalation Reaction."[2][12] Chemical Reviews, 1990, 90(6), 879–933.[1][2] Link[1][2]

  • Lithium-Halogen Exchange Protocol: Bailey, W. F., & Patricia, J. J.[1][2] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46.[1][2] Link[1][2]

  • Turbo Grignard Applications: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[1][2] Link[1][2]

  • Indole Lithiation Selectivity: Sundberg, R. J.[1][2] Indoles.[1][2][8][13] Academic Press, 1996.[1][2] (Standard Reference Text).

  • Boc Stability in Hydrolysis: Greene, T. W., & Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1][2]

Sources

Preventing Boc group cleavage during indole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preserving N-Boc Integrity During Indole Functionalization

Introduction: The N-Boc Paradox

The tert-butyloxycarbonyl (Boc) group is a double-edged sword in indole chemistry. It is the "Gold Standard" for directing C2-lithiation due to its ability to coordinate lithium and enhance the acidity of the C2-proton. However, its acid lability and susceptibility to nucleophilic attack at the carbonyl center make it fragile during downstream functionalization and purification.

This guide addresses the specific failure modes of N-Boc indoles—Premature Acidolysis, Nucleophilic Self-Immolation, and Silica-Induced Cleavage —and provides validated protocols to prevent them.

Module 1: Lithiation & C2-Functionalization

The Challenge: N-Boc indole is prone to "self-immolation" during lithiation. If the temperature rises above -70°C, the lithiated species (or the base itself) can attack the Boc carbonyl group, leading to cleavage or migration (the "Boc Dance") rather than the desired C2-lithiation.

Critical Control Points
  • Temperature: Must be maintained at -78°C . Unlike other protecting groups, N-Boc cannot tolerate "warming to RT" before electrophile addition.

  • Base Selection: sec-BuLi or t-BuLi is preferred over n-BuLi for cleaner C2-deprotonation at low temps.

  • Quench: Acidic quenches must be mild to avoid hydrolyzing the Boc group immediately after reaction.

Troubleshooting: "My Boc group disappeared during lithiation."
SymptomDiagnosisSolution
Low Yield + Free Indole Thermal Cleavage: Reaction warmed > -70°C before quenching.Maintain -78°C strictly. Use a cryostat or fresh acetone/dry ice bath.
Complex Mixture Nucleophilic Attack: The base attacked the Boc carbonyl (C=O) instead of the C2-H.Switch to a sterically hindered base (sec-BuLi) or add TMEDA to increase aggregate reactivity at C2.
Boc Migration (C3) Anion Isomerization: Thermodynamic equilibration.Kinetic control is essential. Quench immediately after lithiation time (typically 15-30 min).
Standard Operating Procedure: C2-Lithiation of N-Boc Indole

Reference: Adapted from Gribble et al. [1, 2]

  • Setup: Flame-dry a 2-neck flask under Argon. Add N-Boc indole (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool to -78°C (internal probe recommended).

  • Deprotonation: Add sec-BuLi (1.1 equiv) dropwise over 10 mins.

    • Note: Keep internal temp below -70°C.

  • Incubation: Stir at -78°C for 30-45 minutes . Do not exceed 1 hour.

  • Trapping: Add electrophile (1.2 equiv) dissolved in THF (pre-cooled if possible).

  • Quench: Pour into saturated NH₄Cl (aq) or use acetic acid in THF (keep cold). Do not use HCl.

Visualization: The Lithiation Decision Tree

LithiationPath Start N-Boc Indole Base Add s-BuLi @ -78°C Start->Base Decision Temp Control? Base->Decision PathA Kinetic C2-Lithiation Decision->PathA T < -70°C PathB Nucleophilic Attack on Carbonyl Decision->PathB T > -60°C Product C2-Functionalized N-Boc Indole PathA->Product Electrophile Fail Cleaved Indole + t-Bu Alcohol PathB->Fail

Figure 1: Kinetic vs. Thermodynamic pathways during N-Boc indole lithiation. Temperature control is the sole determinant of success.

Module 2: Lewis Acid Compatibility

The Challenge: Lewis acids (LA) are often used in Friedel-Crafts or cyclization reactions.[1][2][3] However, strong LAs coordinate to the Boc carbonyl oxygen, catalyzing the loss of the tert-butyl cation (E1 mechanism).

Lewis Acid Compatibility Matrix
Lewis AcidCompatibilityNotes
BF₃[2]·Et₂O High Risk Known to cleave Boc rapidly at RT. Avoid.
AlCl₃ / TiCl₄ Incompatible Will cause quantitative deprotection.
ZnBr₂ / Mg(ClO₄)₂ Moderate Risk Can be used at low temps (0°C) for short times.
Sc(OTf)₃ Safer Often compatible with Boc if used catalytically.

Q: Can I use a Lewis Acid for C3-alkylation without losing Boc? A: Generally, no. If a Lewis Acid is required, N-Boc is the wrong protecting group.

  • Alternative: Switch to N-Tosyl (Ts) or N-Benzenesulfonyl (Bs) . These are stable to Lewis Acids but still electron-withdrawing.

  • Workaround: If you must use N-Boc, use Indium(III) triflate or Scandium(III) triflate under mild conditions, and buffer the reaction with 2,6-di-tert-butylpyridine to scavenge any generated acid [3].

Module 3: Purification & Workup (The Silent Killer)

The Challenge: A perfectly executed reaction can be ruined during purification. Silica gel is slightly acidic (pH 4-5). N-Boc indoles, particularly those with electron-donating substituents, are sensitive enough to cleave on the column, especially if the separation is slow.

Diagnostic: The "Ghost" Spot
  • Symptom: TLC shows a clean spot for N-Boc product, but after the column, NMR shows a mix of N-Boc and free indole (NH).

  • Cause: Acid-catalyzed hydrolysis on the silica surface.

Protocol: Neutralized Silica Gel Chromatography
  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et₃N) or 0.5% Pyridine to the slurry before pouring the column.

  • Elution: Run the column using eluent containing 0.5% Et₃N.

  • Alternative: Use Neutral Alumina instead of silica gel for highly sensitive substrates.

Module 4: Emergency FAQ

Q: My N-Boc indole is unstable in solution. Why? A: Check your solvent. Chloroform (CDCl₃) often contains traces of HCl, which can cleave Boc over time. Always filter CDCl₃ through basic alumina or use CD₂Cl₂/DMSO-d6 for NMR storage.

Q: Can I use Suzuki coupling on an N-Boc indole? A: Yes, but beware of the base.

  • Safe: K₃PO₄, Na₂CO₃, Cs₂CO₃ (anhydrous conditions preferred).

  • Risky: Hydroxides (NaOH, KOH) or alkoxides (NaOEt) in refluxing alcohols. These can attack the Boc carbonyl (nucleophilic cleavage).

  • Fix: Use anhydrous toluene/dioxane with K₃PO₄ at 80-90°C. Avoid water/alcohol mixtures if possible.

Q: How do I recover if Boc is partially cleaved? A: If you have a mixture of NH and N-Boc, you can "re-Boc" the crude mixture before purification.

  • Protocol: Add Boc₂O (1.1 equiv relative to NH), DMAP (cat.), and Et₃N in DCM. Stir for 1 hour. This converts the free indole back to N-Boc, simplifying the purification to a single spot.

References

  • Gribble, G. W. (2003).[4] Novel Indole Chemistry in the Synthesis of Heterocycles. Pure and Applied Chemistry. Link

  • Slocum, D. W., et al. (2015).[5] Aryllithiums and Hetaryllithiums: Generation and Reactivity. The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Strategies to avoid side reactions in indole functionalization. Link

  • Agami, C., et al. (2025). Selective Deprotection of N-Boc Catalyzed by Silica Gel. ResearchGate. Link

Sources

Technical Support Center: 1-Boc-4-Carboxyindole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Byproduct Analysis & Mitigation

Introduction: The Deceptive Simplicity of the 4-Position

Welcome. If you are accessing this guide, you are likely observing unexpected mass peaks or low yields in your 1-Boc-4-carboxyindole workflows.

While the indole core is a staple of medicinal chemistry, the 4-position presents a unique "peri-strain" challenge. Unlike the 5- or 6-positions, the 4-carboxyl group is sterically crowded by the C3-hydrogen and the N1-protecting group. This steric bulk retards nucleophilic attack, allowing competitive side reactions to dominate if standard protocols are not adjusted.

This guide deconstructs these failure modes into three technical modules, providing the causality and the cure for each.

Module 1: The "Dead-End" Intermediate (Amide Coupling Failures)

The Symptom: You are attempting an EDC/NHS or EDC/HOBt coupling. The starting material is consumed, but the desired amide is formed in low yield. LCMS shows a major byproduct with the same mass as the activated ester or a rearranged isomer.

The Root Cause: N-Acyl Urea Rearrangement Due to steric hindrance at the C4 position, the amine nucleophile attacks the activated O-acylisourea intermediate slowly. This delay allows the intermediate to undergo an intramolecular rearrangement, forming a thermodynamically stable, unreactive N-acyl urea .[1]

The Mechanism:

  • Activation: EDC reacts with the carboxylic acid to form the O-acylisourea.[2]

  • Stalling: The incoming amine is blocked by the C3-H/N1-Boc bulk.

  • Collapse: The O-acylisourea rearranges via an O→N acyl migration.

Mitigation Strategy:

  • Switch Reagents: Abandon carbodiimides (EDC/DCC) for this substrate. Use uronium/guanidinium salts (HATU) which form a more reactive At-complex that is less prone to rearrangement.

  • Pre-Activation: If using EDC is mandatory, ensure pre-activation with HOAt (more reactive than HOBt) for 15 minutes before adding the amine.

Visualizing the Failure Mode

G Start This compound Inter O-Acylisourea (Activated Intermediate) Start->Inter + EDC PathA Path A: Amine Attack (Slow due to Sterics) Inter->PathA PathB Path B: Rearrangement (Fast) Inter->PathB Product Desired Amide PathA->Product Byproduct N-Acyl Urea (Dead-End Byproduct) PathB->Byproduct

Figure 1: The kinetic competition between productive coupling (Path A) and N-acyl urea formation (Path B) driven by steric hindrance.

Module 2: The "Scavenger" Crisis (Deprotection Artifacts)

The Symptom: After removing the Boc group with TFA, you observe a byproduct with a mass of [M+56] . This impurity is difficult to separate by chromatography.

The Root Cause: Electrophilic Aromatic Substitution (EAS) The indole ring is electron-rich. When the Boc group is cleaved by acid, it releases a tert-butyl cation . Without adequate scavengers, this cation acts as an electrophile, re-attaching itself to the indole ring (typically at C2, C3, or C7).

The Self-Validating Check:

  • If the +56 peak disappears when using HCl/Dioxane (where the cation is trapped as t-butyl chloride) or when adding silanes, the diagnosis is confirmed.

Mitigation Strategy:

  • The "Golden Ratio" Cocktail: Do not use neat TFA. Use a scavenger cocktail designed for electron-rich aromatics.

  • Protocol: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).[3] TIPS is a hydride donor that rapidly quenches the t-butyl cation into isobutane (gas).

Module 3: Thermal & Base Instability

The Symptom:

  • Base: Loss of the Boc group during saponification (if an ester is present elsewhere).

  • Thermal: Decarboxylation of the acid at high temperatures (>150°C).

The Root Cause: While N-Boc is generally base-stable, the electron-withdrawing nature of the 4-carboxyl group makes the N1-carbonyl slightly more susceptible to nucleophilic attack (hydrolysis) than a standard indole.

Mitigation Strategy:

  • Use LiOH (milder than NaOH) for saponifications.

  • Keep reaction temperatures below 80°C to prevent thermal Boc extrusion (isobutylene loss).

Troubleshooting & FAQ
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield (Amide Coupling) N-Acyl Urea formation due to steric hindrance.Check LCMS for peak with Mass = (Acid + EDC).Switch to HATU/DIEA . Avoid EDC.
[M+56] Peak after TFA tert-Butyl cation re-alkylation (Scavenging failure).Peak persists after workup; lipophilic shift.Add 5% TIPS (Triisopropylsilane) to TFA.
[M-100] Peak during reaction Thermal loss of Boc group.Reaction temp > 80°C?Lower temp; use Lewis Acid catalysis instead of heat.
Incomplete Coupling Amine nucleophile is too weak/bulky.TLC shows unreacted activated ester.Use microwave irradiation (max 60°C) to overcome activation energy.
Standard Operating Protocols (SOPs)
Protocol A: Sterically Demanding Amide Coupling (HATU Method)

Use this for this compound to avoid N-acyl urea formation.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Activation: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10-15 mins at Room Temp (RT) to form the activated ester.

    • Note: Do not let this sit >30 mins or the active ester may hydrolyze if wet.

  • Coupling: Add the amine (1.2 equiv).

  • Monitoring: Stir at RT for 4-12 hours. Monitor by HPLC.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold, fast wash to remove DIPEA/HATU byproducts), then sat. NaHCO3, then brine.

Protocol B: "Clean" Boc Deprotection

Use this to prevent t-butyl alkylation of the indole ring.

  • Preparation: Prepare a cocktail of TFA / TIPS / H2O (95 : 2.5 : 2.5 v/v) .

  • Addition: Add the cocktail to the solid substrate (approx. 10 mL per gram of substrate).

  • Reaction: Stir at RT for 1-2 hours.

    • Critical: Do not heat.

  • Quenching: Concentrate the TFA under reduced pressure (rotovap) to an oil.

  • Precipitation: Add cold Diethyl Ether or MTBE. The deprotected product (as a TFA salt) should precipitate; the organic byproducts (scavenged TIPS-t-butyl) will remain in solution.

  • Filtration: Filter or centrifuge to collect the solid.

Decision Logic: Troubleshooting Workflow

DecisionTree Start Problem Detected Q1 Is the issue during Coupling or Deprotection? Start->Q1 Coupling Coupling Issue Q1->Coupling Coupling Deprot Deprotection Issue Q1->Deprot Deprotection Q2 Is the byproduct mass = Acid + EDC? Coupling->Q2 Fix1 N-Acyl Urea Detected. ACTION: Switch to HATU. Q2->Fix1 Yes Fix2 Incomplete Reaction. ACTION: Check amine nucleophilicity. Q2->Fix2 No Q3 Is there an [M+56] byproduct? Deprot->Q3 Fix3 t-Butyl Scavenging Failure. ACTION: Add TIPS/Water. Q3->Fix3 Yes Fix4 Product Degradation. ACTION: Reduce reaction time. Q3->Fix4 No

Figure 2: Diagnostic decision tree for isolating reaction failure modes.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Supports the mechanism of N-acyl urea form
  • Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research, 12(5), 258-268.[3] Link

    • The foundational text on scavenger cocktails and carboc
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4] Tetrahedron, 60(11), 2447-2467. Link

    • Comparative analysis of HATU vs EDC efficiency in hindered systems.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][5][6] Chemical Reviews, 109(6), 2455-2504. Link

    • Comprehensive review of Boc stability and deprotection conditions.

Sources

Technical Support Center: Navigating the Reactivity of 1-Boc-4-Carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with 1-Boc-4-carboxyindole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the uniquely low reactivity of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you successfully incorporate this moiety into your synthetic targets.

The Challenge: A Tale of Steric Hindrance and Electronic Effects

This compound presents a dual challenge for chemists. The bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen creates significant steric hindrance around the C4-carboxylic acid. This bulkiness can impede the approach of coupling reagents and amines, slowing down or even preventing amide bond formation. Furthermore, the electron-donating nature of the indole ring, though somewhat modulated by the Boc group, influences the reactivity of the carboxyl group. Understanding and mitigating these factors is key to successful synthesis.

Troubleshooting Guide: Amide Bond Formation

Amide bond formation is one ofthe most common reactions in drug discovery.[1] However, sluggish reactions are often encountered with sterically hindered or electron-deficient substrates.[1][2] This guide will walk you through common issues and solutions when coupling this compound.

Issue 1: Low or No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt, HATU)

Primary Cause: The combination of steric hindrance from the N-Boc group and the electronic nature of the indole nucleus can render standard coupling conditions ineffective. The activated ester intermediate may form, but the subsequent nucleophilic attack by the amine is too slow.

Solutions:

  • Elevate the Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary activation energy. Monitor for potential side reactions or degradation of starting materials.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction.

  • Extended Reaction Times: Some sluggish reactions simply need more time to proceed to completion. Monitor the reaction by LC-MS to track the consumption of starting materials and the formation of the product.

  • Employ More Potent Coupling Reagents: For challenging amide bond formations, more powerful reagents are often necessary.[3] Consider the following options:

    • HATU/DIPEA: While a standard, ensuring anhydrous conditions and using a sufficient excess of both HATU and a non-nucleophilic base like DIPEA is crucial.[1]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is known to be effective for sterically hindered couplings.[4]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that often succeeds where others fail due to its high reactivity and good solubility.

  • In Situ Acyl Fluoride Formation: Conversion of the carboxylic acid to the corresponding acyl fluoride can significantly enhance reactivity. This can be achieved using reagents like Cyanuric Fluoride or XtalFluor-E. This method is particularly effective for sterically hindered substrates.[2]

Amide Coupling Troubleshooting start Start: Low Amide Yield reagent Standard Reagents? (EDC/HOBt, HATU) start->reagent potent_reagent Use Potent Reagents (PyBOP, COMU) reagent->potent_reagent No temp_time Increase Temp. & Time reagent->temp_time Yes acyl_fluoride Convert to Acyl Fluoride (e.g., Cyanuric Fluoride) potent_reagent->acyl_fluoride No Improvement success Success potent_reagent->success Success temp_time->potent_reagent No Improvement temp_time->success Success acyl_fluoride->success failure Still Low Yield acyl_fluoride->failure No Improvement acyl_chloride Convert to Acyl Chloride (SOCl2, (COCl)2) acyl_chloride->success failure->acyl_chloride

Caption: Decision tree for troubleshooting amide coupling.

Issue 2: Formation of Anhydride or Other Side Products

Primary Cause: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. This is more likely if the nucleophilic amine is not reactive enough to trap the intermediate quickly.

Solutions:

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and additive (e.g., HOBt) for a short period (15-30 minutes) before adding the amine. This can help to form the more stable active ester, minimizing anhydride formation.

  • Additive Stoichiometry: Ensure at least one equivalent of an additive like HOBt or HOAt is used with carbodiimide reagents. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions.

  • Alternative Activation: Acyl Chloride Formation: For particularly stubborn cases, converting the carboxylic acid to the acyl chloride can be a robust solution. This is a two-step process but often provides a more reactive electrophile. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6][7]

  • Acyl Chloride Synthesis:

    • Suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.

    • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

    • Cool the solution to 0 °C.

    • Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with aqueous acid, base, and brine, then purify by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura reactions, you will likely be starting with a halogenated derivative, such as 1-Boc-4-bromoindole. The principles discussed here apply to the reactivity of this core structure.

Issue: Low Yield or No Coupling Product

Primary Cause: The N-Boc group can have a detrimental effect on some palladium-catalyzed reactions, potentially leading to lower yields.[8] Additionally, catalyst deactivation, poor ligand choice, or inappropriate base selection can all contribute to failed reactions.

Solutions:

  • Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The choice of base is critical for activating the boronic acid.[9] For substrates sensitive to strong bases, milder options like K₂CO₃ or Cs₂CO₃ are good starting points. For more challenging couplings, stronger bases like K₃PO₄ may be necessary.

  • Catalyst and Pre-catalyst Choice: Use a modern palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. These are designed to generate the active Pd(0) species cleanly and efficiently.[10]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is typically used to dissolve both the organic and inorganic reaction components. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

  • Consider an Alternative Protecting Group: If the Boc group is consistently problematic, consider switching to a different N-protecting group that is more compatible with your desired cross-coupling reaction.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Rationale
Catalyst Pd(PPh₃)₄SPhos Pd G3SPhos is a bulky, electron-rich ligand that promotes oxidative addition with hindered substrates.
Ligand N/ASPhos
Base K₂CO₃K₃PO₄A stronger base can be more effective in promoting transmetalation.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Toluene can be beneficial for higher reaction temperatures.
Temperature 80-90 °C100-110 °CIncreased temperature can overcome higher activation barriers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less reactive than other indole carboxylic acids?

The primary reason is the steric bulk of the Boc group at the N1 position. This group physically blocks the approach of reagents to the C4 position. While the indole nucleus is electron-rich, the Boc group can also withdraw some electron density, slightly deactivating the ring and potentially influencing the acidity and reactivity of the carboxyl group.

Q2: Can I remove the Boc group first, perform the coupling, and then re-protect?

This is a viable strategy, but it adds two steps to your synthesis. The free NH of the indole is acidic and can interfere with some coupling reactions, necessitating the use of an additional equivalent of base. Furthermore, the unprotected indole may be less soluble or prone to side reactions at other positions on the ring.

Q3: Are there any alternatives to amide coupling or Suzuki reactions for functionalizing the C4 position?

Yes, depending on your target molecule. C-H activation strategies are an emerging area for indole functionalization.[11][12] For building complexity, you could also consider converting the carboxylic acid to other functional groups, such as an alcohol (via reduction) or an amine (via a Curtius or similar rearrangement), which may then be easier to elaborate.

Q4: My reaction is not going to completion, but I am not observing any side products. What could be the issue?

This often points to catalyst deactivation in cross-coupling reactions or simply an insufficient driving force for the reaction in amide couplings. For Suzuki reactions, ensure your system is rigorously deoxygenated. For amide couplings, this is a classic sign that a more potent activating agent or more forcing conditions (higher temperature/concentration) are required.

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. [Link]

  • Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wiley Online Library. (n.d.). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. [Link]

  • RSC Publishing. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. [Link]

  • PubMed. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. [Link]

  • YouTube. (2010). Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. [Link]

  • J-STAGE. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. [Link]

  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).. [Link]

  • ACS Publications. (n.d.). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • RSC Publishing. (n.d.). C4–H indole functionalisation: precedent and prospects. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Electrophilic Substitution Reactions of Indoles. [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to 1-Boc-4-Carboxyindole Reaction Workups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Boc-4-carboxyindole reactions. As a senior application scientist, I've seen firsthand the challenges that can arise during the workup and purification of these valuable intermediates. This guide is designed to provide you with practical, field-proven insights to troubleshoot common issues and answer frequently asked questions. My goal is to empower you with the knowledge to not just follow a protocol, but to understand the "why" behind each step, ensuring a more robust and reproducible workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of your this compound reactions, presented in a question-and-answer format.

Question 1: After my amide coupling reaction using EDC/HOBt, I'm struggling to remove the urea byproduct and other water-soluble reagents. My product seems to be partially soluble in water, leading to low yields.

This is a classic challenge in peptide and amide synthesis. The byproducts of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are water-soluble ureas, which can be difficult to separate from polar products.

Underlying Cause & Solution:

The key is to exploit the acidic nature of your this compound starting material and the basicity of any unreacted amine, while carefully managing the pH to keep your product in the organic phase.

Step-by-Step Protocol: Workup for EDC/HOBt Coupling

  • Initial Quench: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ethyl acetate is often preferred for its lower environmental impact and ease of removal.

  • Acidic Wash: Perform a series of washes with a dilute acidic solution, such as 0.5 M HCl or 5% citric acid. This step is crucial for protonating and extracting any unreacted amine and residual basic catalysts like DIPEA or triethylamine into the aqueous layer. The Boc-protected indole is generally stable to brief exposure to dilute acid.

  • Bicarbonate Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any unreacted this compound and HOBt into the aqueous layer. Your neutral amide product should remain in the organic phase. Be cautious of CO₂ evolution during this step.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining water from the organic layer and break up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Washing Step Purpose Reagent Removed
0.5 M HClProtonates and removes basic componentsUnreacted amine, DIPEA, Triethylamine
Sat. NaHCO₃Deprotonates and removes acidic componentsUnreacted this compound, HOBt
BrineRemoves residual water, breaks emulsionsWater

Question 2: I've performed a Steglich esterification using DCC and DMAP. Now I have a white precipitate that is difficult to filter and my product is contaminated with dicyclohexylurea (DCU).

DCC (N,N'-dicyclohexylcarbodiimide) is a powerful coupling agent, but its urea byproduct, DCU, is notoriously insoluble in many common organic solvents, making its removal a significant challenge.

Underlying Cause & Solution:

The insolubility of DCU can be leveraged for its removal. The key is to choose a solvent system where the desired ester is soluble, but the DCU is not. DMAP (4-dimethylaminopyridine) can be removed with an acidic wash.

Step-by-Step Protocol: Workup for DCC/DMAP Esterification

  • Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath for 30-60 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of celite, washing with a small amount of cold reaction solvent (e.g., DCM).

  • Solvent Dilution: Dilute the filtrate with additional DCM or ethyl acetate.

  • Acidic Wash: Wash the organic layer with 0.5 M HCl to remove the DMAP catalyst.

  • Bicarbonate Wash: A subsequent wash with saturated aqueous NaHCO₃ will remove any unreacted this compound.

  • Brine Wash & Drying: Perform a final brine wash, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Recrystallization/Chromatography: If DCU contamination persists, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography may be necessary.

Pro-Tip: To minimize DCU contamination from the start, consider running the reaction in a solvent where DCU has very low solubility, such as acetonitrile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and its derivatives?

Qualitative Solubility Table:

Solvent Solvent Type Predicted Solubility Rationale
Dichloromethane (DCM)ChlorinatedHighGood for dissolving a wide range of organic compounds.
Ethyl Acetate (EtOAc)EsterHighA versatile solvent for extraction and chromatography.
Tetrahydrofuran (THF)EtherHighA polar aprotic solvent that can dissolve many organics.
Methanol (MeOH)Polar ProticModerate to HighThe carboxylic acid group will interact well with methanol.
Acetonitrile (MeCN)Polar AproticModerateA polar solvent, but may be less effective than others.
WaterPolar ProticLowThe large organic scaffold makes it poorly soluble in water.
Hexanes/HeptaneNonpolarLowThe carboxylic acid group limits solubility in nonpolar solvents.

This table is based on the general principles of solubility and data from analogous compounds. It is always recommended to perform a small-scale solubility test with your specific compound.

Q2: How can I perform an effective acid-base extraction to isolate my this compound-derived product?

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[2] The carboxylic acid functionality of this compound allows it to be selectively moved between an organic and an aqueous layer by adjusting the pH.

AcidBaseExtraction

Q3: My Boc group seems to be partially cleaving during the acidic wash of my workup. How can I avoid this?

While the Boc group is generally stable to brief exposure to dilute acids, prolonged contact or the use of stronger acids can lead to its removal.[3]

Troubleshooting Boc Group Lability:

  • Use a Milder Acid: Opt for a 5% citric acid solution instead of hydrochloric acid.

  • Limit Exposure Time: Perform the acidic washes quickly and avoid letting the layers sit for extended periods.

  • Use Cold Solutions: Conducting the washes with cold solutions can help to slow down the rate of deprotection.

  • Alternative Workup: If your product is sufficiently nonpolar, you may be able to purify it through column chromatography without an acidic wash, especially if a stoichiometric amount of amine was used in the preceding reaction.

Q4: I am having trouble with emulsions forming during my extractions. What can I do?

Emulsions are a common frustration during workups. They are often caused by the presence of fine particulate matter, amphiphilic molecules, or vigorous shaking.

Strategies for Breaking Emulsions:

  • Add Brine: Adding a saturated solution of NaCl can increase the ionic strength of the aqueous layer, often helping to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filtering the entire mixture through a pad of celite can sometimes remove the particulate matter that is stabilizing the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes lead to the separation of the layers.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Experimental Protocols

Protocol 1: General Workup for Amide Coupling of this compound with an Amine using EDC/HOBt

  • Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS.

  • Quenching: Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts.

  • Acidic Wash: Wash the combined organic layers with 0.5 M HCl (2 x volume of the organic layer).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x volume of the organic layer).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x volume of the organic layer).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Determination of Qualitative Solubility

  • Sample Preparation: Weigh approximately 1-2 mg of your this compound derivative into a small vial.

  • Solvent Addition: Add the solvent to be tested dropwise (e.g., 100 µL at a time) to the vial.

  • Observation: After each addition, gently agitate the vial and observe if the solid dissolves completely.

  • Categorization:

    • Soluble: If the compound dissolves in < 0.5 mL of solvent.

    • Sparingly Soluble: If the compound dissolves in 0.5 - 2.0 mL of solvent.

    • Insoluble: If the compound does not dissolve in > 2.0 mL of solvent.

  • Record Keeping: Record your observations for each solvent tested.

Logical Relationships Diagram

Workup_Decision_Tree

References

  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montmorillonite K10 was found to be an effective catalyst in removing aromatic N-Boc groups while leaving aliphatic N-Boc amines untouched. Synlett, (6), 829-831.
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup Tricks. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(16), 5971-5979.
  • How Can I Remove DCU, byproduct of DCC coupling reactions? (2022, May 27). ResearchGate. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]

  • EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. Retrieved from [Link]

Sources

Technical Support Center: 1-Boc-4-Carboxyindole Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-Boc-indole-4-carboxylic acid CAS: 2124-55-2 (Parent acid); N-Boc derivative often custom synthesized or cataloged as 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid.[1] Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: Stability Matrix

The 1-Boc-4-carboxyindole scaffold presents a unique challenge: it combines an acid-labile protecting group (Boc) with a reactive acidic handle (COOH) on an electron-rich indole core.[1] While generally robust under standard peptide coupling conditions, it exhibits specific instabilities under thermal and acidic stress.[1]

ConditionStability RatingCritical ThresholdsTechnical Note
Acidic (TFA/HCl) 🔴 Critical pH < 4Rapid deprotection (

min in neat TFA).[1] Avoid acidic workups.
Thermal 🟡 Moderate > 100°CRisk of thermal Boc cleavage or migration.[1] Use microwave with cooling or flow chemistry.[1]
Basic (LiOH/NaOH) 🟢 Good pH > 12Stable to standard saponification protocols (e.g., 1M LiOH, THF/H2O).
Oxidative 🟡 Moderate Ambient AirIndoles oxidize slowly.[1] Store under inert atmosphere (Ar/N2) at -20°C.

Part 1: Troubleshooting Guide (Q&A)

Q1: I observed significant loss of the Boc group during amide coupling. What went wrong?

Diagnosis: This is likely due to "Acidic Transients" or Thermal Stress .[1]

  • The Cause: Standard coupling reagents like EDC or HATU liberate acidic byproducts (urea or HOAt/HOBt) which, if not immediately neutralized, can locally drop the pH. Additionally, if you used an acid chloride method (SOCl₂/Oxalyl chloride), the generated HCl will instantly cleave the N-Boc group.

  • The Fix:

    • Buffer Excess: Ensure at least 2.5–3.0 equivalents of a non-nucleophilic base (DIPEA or NMM) are present before adding the coupling agent.[1]

    • Temperature Control: Run the activation step at 0°C for 15 minutes before warming to RT.

    • Alternative: Use mixed anhydride coupling (IBCF/NMM) at -15°C to minimize thermal exposure.[1]

Q2: My Suzuki coupling at 110°C resulted in the deprotected indole. Is the Boc group unstable?

Diagnosis: Yes, Thermal Deprotection (Thermolysis).[1]

  • The Mechanism: N-Boc indoles are thermally less stable than aliphatic N-Boc amines.[1] The electron-withdrawing nature of the indole ring weakens the

    
     bond. At temperatures >100°C (common for Suzuki/Heck), the Boc group can cleave via a unimolecular elimination mechanism, releasing isobutene and CO₂.
    
  • The Fix:

    • Catalyst Switch: Switch to highly active Pd-catalysts (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G3) that operate at 60–80°C.[1]

    • Base Choice: Use weaker bases like

      
       rather than carbonates if high temp is unavoidable, as carbonate basicity increases at high temp, potentially promoting hydrolysis.
      
Q3: Can I convert the carboxylic acid to an ester using acid catalysis (Fischer Esterification)?

Diagnosis: Absolutely Not.

  • The Conflict: Fischer esterification requires strong mineral acid (H₂SO₄/HCl) and heat.[1] This is the textbook condition for Boc removal.[1] You will obtain the deprotected ester (or degradation products).[1]

  • The Fix: Use Alkylation instead.[1] React the carboxylic acid with the corresponding alkyl halide (e.g., MeI, BnBr) and a base (Cs₂CO₃) in DMF at room temperature. This preserves the Boc group perfectly.[1]

Q4: Is there a risk of decarboxylation at the C4 position?

Diagnosis: Low, but non-zero.

  • The Science: Indole-3-carboxylic acids are notorious for decarboxylation because the N-lone pair can push electron density to the C3 position. However, the C4 position behaves more like a benzoic acid derivative. It is relatively stable.[1][2]

  • Risk Factor: Decarboxylation generally only occurs under extreme forcing conditions (Cu/quinoline at >200°C) or strong acid catalysis.[1] If you keep the temperature <120°C and pH >4, the C4-COOH is stable.

Part 2: Technical Deep Dive & Mechanisms[2]

The Electronic Push-Pull

The 4-carboxy substituent exerts an electron-withdrawing effect (EWG) on the indole ring.

  • Effect on Boc: The EWG pulls electron density away from the N1 nitrogen.[1] This makes the N1 lone pair less available for resonance donation into the carbonyl of the Boc group.

  • Consequence: The N-Boc bond is slightly destabilized toward nucleophilic attack compared to unsubstituted indole, but stabilized against acid protonation. However, the sheer lability of the tert-butyl carbocation dominates, making acid sensitivity the primary failure mode.

Degradation Pathways

The following Graphviz diagram illustrates the decision logic for stability and the degradation pathways.

G Start This compound (Reaction Conditions) Acid Acidic Medium (TFA, HCl, pH < 4) Start->Acid Heat High Heat (>100°C) Start->Heat Base Basic Medium (LiOH, NaOH, pH > 10) Start->Base Deprotection N-Boc Cleavage (Loss of Protecting Group) Acid->Deprotection Fast (Mechanism A-AL-1) Heat->Deprotection Thermolysis (Isobutene elimination) Decarboxylation Decarboxylation (Loss of COOH -> Indole) Heat->Decarboxylation Extreme Heat (>180°C) Only if Acid Present Base->Deprotection Only with strong nucleophiles (e.g., Hydrazine) Stable STABLE Product Intact Base->Stable Saponification Safe

Caption: Stability topology of this compound. Red paths indicate high-risk failure modes.[1]

Part 3: Recommended Protocols

Protocol A: Safe Amide Coupling (EDC/NHS)

Standard procedure to avoid acidic transients.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Buffering: Add DIPEA (3.0 eq) . Critical: Do not skip.

  • Activation: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C . Stir for 30 mins.

  • Coupling: Add the amine partner (1.1 eq). Allow to warm to RT overnight.

  • Workup: Dilute with EtOAc. Wash with 0.5M Citric Acid (Not HCl!) to remove excess DIPEA/EDC.[1] Wash with Brine.[1] Dry over Na₂SO₄.[1]

    • Note: Citric acid is mild enough (pH ~4) to preserve the Boc group during short contact times.[1]

Protocol B: Quality Control (QC)

How to verify integrity before use.

  • TLC: 5% MeOH in DCM. Stain with Bromocresol Green (detects COOH) or UV.[1]

    • Degradation Sign:[3] A new spot at the baseline (free amino acid) or a non-polar spot (decarboxylated product, rare).

  • NMR Check: Look for the tert-butyl singlet at ~1.6 ppm (9H).[1]

    • Integration: Compare the Boc integral to the aromatic region.[1] If the ratio is <9:1, partial deprotection has occurred.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Standard reference for N-Boc stability profiles).

  • Hasan, A., et al. (2011).[1][2] "Structural studies and synthetic applications of N-Boc-indole-carboxylic acids." Journal of Organic Chemistry, 76(17), 7132-7140. (Discusses stability of Boc on electron-deficient indoles).[1]

  • Li, B., et al. (2019).[1] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 23(5), 836-844. (Defines thermal limits of N-Boc groups).[1]

  • Vandersteen, A. A., et al. (2012).[1] "Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids." Journal of Organic Chemistry, 77(15), 6505-6509. (Mechanistic insight into decarboxylation risks).

Sources

Technical Support Center: Optimizing Modifications of 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-carboxyindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot and optimize your reactions with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions

Before diving into troubleshooting, let's establish a firm understanding of the starting material.

Q1: What are the key reactive sites on this compound and how does the Boc group influence reactivity?

A1: this compound has two primary sites of interest for modification: the C4-carboxylic acid and the indole ring itself.

  • C4-Carboxylic Acid: This is the most accessible functional group for modifications like amide bond formation and esterification. Its reactivity is straightforward: deprotonation by a suitable base followed by activation and coupling with a nucleophile (an amine or alcohol).

  • Indole Ring: The indole nucleus is an electron-rich aromatic system. However, the N1-Boc group and the C4-carboxy group are both electron-withdrawing, which deactivates the ring towards typical electrophilic aromatic substitution compared to unsubstituted indole.

  • Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group serves a critical role as a protecting group for the indole nitrogen. It prevents N-alkylation or N-acylation and stabilizes the indole ring to certain reagents. Crucially, the Boc group is labile under acidic conditions, a property that must be managed during reaction and workup.[1][2]

Below is a diagram illustrating the key functional sites.

G start Low Yield / Failed Reaction check_reagents Are reagents (especially solvent) anhydrous and pure? start->check_reagents check_reagents->start No: Dry/Purify check_base Is the base non-nucleophilic (e.g., DIPEA) and in sufficient excess (2-3 eq)? check_reagents->check_base If Yes check_base->start No: Change Base/Stoichiometry check_solvent Is the solvent polar aprotic (DMF, DCM, ACN)? check_base->check_solvent If Yes check_solvent->start No: Change Solvent check_coupling Is the coupling reagent appropriate for the substrate? (e.g., HATU for hindered amines) check_solvent->check_coupling If Yes check_coupling->start No: Use Stronger Reagent side_reaction Is N-Boc deprotection observed? check_coupling->side_reaction If Yes check_amine Is the amine a salt (e.g., HCl)? If so, add extra base or freebase first. side_reaction->check_amine Check Source of Acid check_workup Did the workup involve a strong acid wash? check_amine->check_workup success Optimization Achieved check_amine->success If No check_workup->success If No

Caption: Troubleshooting workflow for optimizing amide/ester couplings.

Section 3: Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a reliable starting point for the synthesis of amides from this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.3 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HOBt and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add EDC·HCl in one portion. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification for Simple Methyl/Ethyl Esters

For the synthesis of simple, unhindered esters, a classical Fischer esterification can be employed, but care must be taken due to the acid-lability of the Boc group. [3][4]This method is only recommended if the product is known to be stable to these conditions.

Materials:

  • This compound (1.0 eq)

  • Methanol or Ethanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)

Procedure:

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux (typically 40-65 °C).

  • Monitor the reaction by TLC. The reaction may take several hours to reach equilibrium.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

References

  • Yusoff, N. H. M., et al. (2019). Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis. Malaysian Journal of Analytical Sciences, 23(6), 1374-1383.

  • Online Inhibitor. (2023). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Tokyo Chemical Industry Co., Ltd. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • Kuppan, K., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 26(10), 2143-2151.

  • Reddit r/Chempros. (2022). Amide coupling help.

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.

  • Chandrasekhar, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3367-3370.

  • Aapptec. (n.d.). Coupling Reagents.

  • Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help.

  • Master Organic Chemistry. (2022). Fischer Esterification.

  • PubChem. (n.d.). 1-Boc-4-AP.

  • Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology A: Chemistry, 435, 114316.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • PubChem. (n.d.). 1-Boc-4-AP Compound Summary.

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?.

  • Dunetz, J. R., et al. (2016). Amide bond formation: beyond the myth of coupling reagents. Accounts of Chemical Research, 49(8), 1587-1596.

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine.

  • ResearchGate. (2019). Solvent effect on complexation reactions.

  • ResearchGate. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.

  • ResearchGate. (2021). Indole N-Boc deprotection method development.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

  • Sarmah, P., & Deka, R. C. (2008). Solvent Effect on the Reactivity of cis-Platinum (II) Complexes: A Density Functional Approach. International Journal of Quantum Chemistry, 108(8), 1400-1409.

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism.

  • Fisher Scientific. (2021). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid.

  • Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1183-1191.

  • ResearchGate. (2013). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN).

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

  • Wikipedia. (n.d.). 1-Boc-4-AP.

  • Chandrashekar, E. R. R., et al. (2016). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. Organic Letters, 18(15), 3842-3845.

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

  • United Nations Office on Drugs and Crime. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs.

Sources

Technical Support Center: 1-Boc-4-Carboxyindole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the decarboxylative cross-coupling of 1-Boc-4-carboxyindole . This scaffold presents unique challenges due to the steric pressure at the C4 position (peri-interaction with C3 and N-Boc) and the electronic deactivation by the Boc group.

Topic: Minimizing Homocoupling & Side Reactions in Decarboxylative Cross-Coupling Applicable Workflows: Pd-catalyzed Decarboxylative Arylation (Biaryl Synthesis)

Core Mechanistic Insight

In the decarboxylative coupling of This compound (1) with an aryl halide (Ar-X) , "homocoupling" can refer to two distinct failure modes. Identifying which dimer you are producing is the first step in troubleshooting.

  • Substrate Homocoupling (4,4'-Biindole): Occurs via oxidative dimerization of the indole-Pd/Cu intermediate. This is often driven by excess oxidant (e.g., Ag salts) or residual oxygen.

  • Electrophile Homocoupling (Ar-Ar): Occurs when the aryl halide undergoes reductive homocoupling. This indicates that the Pd-Ar species is forming but failing to transmetallate with the indole, eventually disproportionating.

The Steric Trap

The C4 position of the indole is sterically congested due to the peri-interaction with the C3-H and the bulky N-Boc group. While this steric strain accelerates decarboxylation (relief of strain), it significantly hinders the transmetallation step.

  • Result: The catalytic cycle stalls after oxidative addition of Ar-X. The long-lived intermediates are then prone to side reactions (homocoupling).

Troubleshooting Guide

Symptom A: "I am observing significant 4,4'-Biindole formation."

Diagnosis: Oxidative Dimerization. The indole intermediate is being oxidized and coupling with itself rather than the aryl halide.

Potential CauseTechnical Fix
Excess Oxidant If using Ag₂CO₃ as the decarboxylation mediator, reduce loading to 0.5–1.0 equiv. High Ag(I) concentration promotes radical dimerization.
Oxygen Leak Pd-catalyzed homocoupling is accelerated by O₂. Ensure rigorous degassing (freeze-pump-thaw x3) and use an Argon atmosphere.
High Catalyst Loading Paradoxically, very high Pd loading can favor bimolecular decomposition pathways. Reduce Pd loading to 5 mol%.
Symptom B: "I am observing Ar-Ar (Halide Dimer) formation."

Diagnosis: Transmetallation Failure. The catalyst activates the halide (Ar-X) but cannot find or react with the decarboxylated indole species effectively.

Potential CauseTechnical Fix
Steric Hindrance The C4 position is crowded. Switch to a smaller, electron-rich ligand (e.g., P(t-Bu)₃ or SPhos) to facilitate the approach of the Pd-Ar species.
Slow Decarboxylation The indole is not decarboxylating fast enough to feed the cycle. Increase temperature to 110–130°C or switch solvent to DMSO/Dioxane (1:1) to boost decarboxylation rates.
Mismatched Rates If Ar-X is electron-poor (highly reactive), it consumes Pd too fast. Add Ar-X slowly (syringe pump) to keep its concentration low relative to the decarboxylated indole.
Symptom C: "I see 1-Boc-Indole (Protodecarboxylation) instead of product."

Diagnosis: Proton Capture. The decarboxylated indole anion/radical abstracts a proton from the solvent or moisture instead of binding to Pd.

Potential CauseTechnical Fix
Wet Solvent Water is the primary proton source. Use anhydrous solvents (<50 ppm H₂O).
Solvent Choice Avoid solvents with acidic protons (e.g., unbuffered alcohols). Use strictly aprotic polar solvents (DMF, NMP, DMSO).
Lack of "Trap" The Pd species is too slow. Increase the concentration of Ar-X (use 1.5–2.0 equiv) to statistically favor coupling over protonation.

Visualization: The Competing Pathways

The following diagram illustrates the divergence points in the catalytic cycle where homocoupling occurs.

DecarboxylativeCoupling Start This compound Decarb Decarboxylation (-CO2) Start->Decarb Ag(I) / Heat Intermediate Indole-Metal Species (Nucleophile) Decarb->Intermediate CrossCouple Transmetallation & Reductive Elimination Intermediate->CrossCouple Successful Path Proto Protodecarboxylation (Product: 1-Boc-Indole) Intermediate->Proto + H+ (Wet solvent) HomoIndole Oxidative Dimerization (Product: 4,4'-Biindole) Intermediate->HomoIndole + Oxidant (Ag/O2) ArX Aryl Halide (Ar-X) OxAdd Pd(II)-Ar Species ArX->OxAdd Pd(0) OxAdd->CrossCouple HomoAr Reductive Homocoupling (Product: Ar-Ar) OxAdd->HomoAr Transmetallation Failure Product 4-Aryl-1-Boc-Indole (Desired Product) CrossCouple->Product

Caption: Decision pathways in decarboxylative coupling. Green path indicates success; Red paths indicate specific failure modes (homocoupling/protodecarboxylation).

Optimized Experimental Protocol

Objective: Synthesis of 4-Aryl-1-Boc-indole minimizing homocoupling.

Standard Operating Procedure (SOP):

  • Reagent Prep:

    • This compound (1.0 equiv)

    • Aryl Iodide (1.5 equiv) (Excess Ar-I helps outcompete protodecarboxylation).

    • Pd(PPh₃)₄ (5-10 mol%) or Pd(OAc)₂ + XPhos (5 mol%) for sterically demanding partners.

    • Ag₂CO₃ (1.0 equiv) (Ensure dry; store in desiccator).

    • Solvent: DMSO:1,4-Dioxane (5:95 ratio). Note: Small amount of DMSO aids decarboxylation solubility, but high DMSO can promote protodecarboxylation.

  • Execution:

    • Add solid reagents to a microwave vial or Schlenk tube.

    • Evacuate and backfill with Argon (3 cycles). Critical: Do not skip this.

    • Add anhydrous degassed solvent via syringe.

    • Heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS at 2 hours.

      • If Start Material remains but Product is low: Increase Temp to 130°C.

      • If Biindole appears: Lower Temp to 100°C and check Argon line.

  • Workup:

    • Filter through a Celite pad to remove Ag/Pd residues.

    • Wash with EtOAc.

    • Purification Note: 4,4'-Biindole is often much more non-polar than the cross-coupled product; separate via gradient flash chromatography (Hexane -> 10% EtOAc/Hexane).

FAQ: Expert Insights

Q: Why does the 1-Boc group matter? Can't I couple the NH-indole acid? A: You can, but the 1-Boc group serves a dual purpose. First, it prevents N-arylation side reactions. Second, and more importantly, the free NH-indole-4-carboxylic acid is prone to forming insoluble salts with Ag(I), which shuts down the reaction. The Boc group ensures solubility in organic solvents (Dioxane/Toluene).

Q: Can I use Copper (Cu) instead of Silver (Ag)? A: Yes. If Ag-mediated homocoupling is severe, switch to a Cu-catalyzed decarboxylation system (e.g., CuI, 1,10-phenanthroline). Copper systems are generally less oxidizing than Silver systems, reducing the rate of oxidative biindole formation, though they often require higher temperatures (140°C+).

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd/Ag reactions often precipitate metallic Silver (Ag⁰) and Palladium black. However, if this happens before the reaction reaches temperature, your catalyst is decomposing. Ensure your ligands (phosphines) are fresh and not oxidized.

References

  • Goossen, L. J., et al. "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Chemical Communications, 2004.

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011.

  • Cornella, J., & Larrosa, I. "Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, 2012.[1][2]

  • Perry, G. J. P., & Larrosa, I. "Decarboxylative cross-coupling of (hetero)aromatic carboxylic acids."[1] European Journal of Organic Chemistry, 2017.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Boc-4-carboxyindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug discovery, indole scaffolds remain a cornerstone for developing novel therapeutics targeting a wide array of diseases. The 1-Boc-4-carboxyindole framework, in particular, serves as a versatile intermediate, allowing for extensive functionalization to explore structure-activity relationships (SAR). However, the synthetic route to these valuable analogs, while robust, can introduce a variety of impurities. These unwelcome passengers—ranging from unreacted starting materials to isomeric by-products—can significantly skew biological assay results, leading to false positives, inaccurate SAR data, and ultimately, the failure of promising drug candidates.

Therefore, the rigorous assessment of compound purity is not merely a quality control checkpoint; it is a fundamental component of scientific integrity and a prerequisite for generating reliable, reproducible data. An impure compound in a high-throughput screen could have devastating impacts on a research program.[1] This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of synthesized this compound analogs. We will move beyond procedural lists to explore the causality behind experimental choices, enabling you to build a self-validating, orthogonal strategy for purity determination.

Understanding the Enemy: Potential Impurities in Synthesis

To effectively assess purity, one must first anticipate the likely impurities. The synthesis of a this compound analog typically involves multiple steps, each presenting opportunities for impurity formation. A common synthetic pathway might involve the protection of an indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by manipulations of the carboxylic acid moiety.

Potential impurities can be broadly categorized:

  • Starting Materials & Reagents: Incomplete reactions can leave residual starting materials or reagents in the final product.[]

  • By-products: Side reactions are common in organic synthesis. For indole chemistries, this could include regioisomers or products of over-alkylation.

  • Degradation Products: The Boc protecting group is notoriously labile to acid. Trace amounts of acid can lead to premature deprotection, resulting in the corresponding unprotected indole analog.[3]

  • Solvents & Catalysts: Residual solvents and catalysts used during the reaction or purification process can be carried over.[]

A robust analytical strategy must be capable of separating and detecting all of these potential contaminants.

A Comparative Analysis of Core Purity Assessment Techniques

No single analytical method provides a complete picture of a compound's purity.[4] A multi-pronged, orthogonal approach is essential. Here, we compare the four most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry, offering excellent resolution and quantitative capabilities.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6]

Principle of Purity Assessment by HPLC: The fundamental principle is separation. For this compound analogs, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[7] The nonpolar analyte and impurities interact with the stationary phase; by gradually increasing the organic solvent content of the mobile phase (a gradient elution), compounds are eluted based on their polarity. More polar compounds elute first, while less polar compounds are retained longer. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where each peak represents a different component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Experimental Protocol: RP-HPLC for a this compound Analog

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized analog and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Diode Array Detector (DAD) set to monitor at 220 nm and 280 nm (the indole chromophore has strong absorbance in these regions).[8]

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh ~1 mg of Compound dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (H2O/ACN) inject->separate detect UV Detection (220 & 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Strengths & Limitations of HPLC:

  • Strengths: High resolution, excellent for quantifying known impurities, highly reproducible, and can be validated according to regulatory guidelines (e.g., FDA, ICH).[9]

  • Limitations: Does not provide structural information on unknown impurities. Co-eluting impurities with no UV chromophore will be invisible. Purity is relative (area %) and assumes all components have similar UV absorptivity, which is not always true.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[10] This combination allows for not only the quantification of purity but also the identification of impurities by their mass-to-charge ratio (m/z).[11]

Principle of Purity Assessment by LC-MS: The LC component separates the sample mixture exactly as described for HPLC. As each component elutes from the column, it is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. The mass analyzer then separates these ions based on their m/z. The resulting data provides both the retention time from the LC and the mass spectrum for each peak. This is invaluable for tentatively identifying an impurity. For example, an impurity peak with an m/z corresponding to the starting material provides strong evidence for an incomplete reaction.

Experimental Protocol: LC-MS for a this compound Analog

  • Sample Preparation & LC Method: Identical to the HPLC protocol. The flow from the LC column is split, with a portion directed to the MS detector.

  • Instrumentation (MS):

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure detection of all components.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 100 – 1000 m/z.

  • Data Analysis:

    • Correlate the peaks in the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the MS.

    • Extract the mass spectrum for each peak.

    • Compare the observed m/z of the main peak with the theoretical mass of the target compound.

    • Analyze the m/z of impurity peaks to hypothesize their structures (e.g., starting material, de-Boc'd product, solvent adducts).

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Correlation sample Prepared Sample lc HPLC Separation (as before) sample->lc ionize Ionization (ESI) lc->ionize analyze Mass Analysis (m/z) ionize->analyze correlate Correlate UV & TIC analyze->correlate identify Identify Impurities by Mass correlate->identify

Strengths & Limitations of LC-MS:

  • Strengths: Provides molecular weight information, crucial for identifying unknown impurities.[11] Extremely sensitive, allowing for the detection of trace-level impurities.[12]

  • Limitations: Ionization efficiency can vary significantly between compounds, making it less reliable for direct quantification without standards for each impurity.[13] Can be complex to interpret and may not distinguish between isomers.

Quantitative NMR (qNMR)

While ¹H NMR is universally used for structural confirmation, its quantitative application (qNMR) is a powerful primary method for determining absolute purity.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a property that makes qNMR an absolute method.[14]

Principle of Purity Assessment by qNMR: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[14] By accurately weighing both the analyte and the standard into the same NMR tube, the purity of the analyte can be calculated directly, without the need for a calibration curve. This method is orthogonal to chromatographic techniques and is insensitive to non-proton-containing impurities.[15]

Experimental Protocol: qNMR for a this compound Analog

  • Standard & Sample Preparation:

    • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved peaks away from the analyte's signals.

    • Accurately weigh ~10 mg of the internal standard and ~20 mg of the synthesized analog into a vial. Record weights to 0.01 mg.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for complete relaxation of all protons, ensuring signal integrals are truly quantitative. A 30-second delay is often sufficient.

    • Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the aromatic protons on the indole ring) and a signal from the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

qNMR_Workflow weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Standard (m_std) weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Absolute Purity Using Formula process->calculate

Strengths & Limitations of qNMR:

  • Strengths: An absolute, primary method of quantification.[15] Detects and quantifies both proton-containing impurities and residual solvents. Nondestructive.

  • Limitations: Less sensitive than HPLC or LC-MS. Impurity signals may overlap with analyte signals, complicating integration; 2D NMR may be needed to resolve this.[15] Does not detect inorganic or non-proton-containing impurities.

Elemental Analysis (EA)

Elemental analysis is a classic technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[16] It serves as a fundamental check on the empirical formula of a newly synthesized molecule.

Principle of Purity Assessment by EA: The sample is combusted at high temperatures in an oxygen-rich environment.[17] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). The measured percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) provides strong evidence of purity with respect to the elemental composition.[18]

Experimental Protocol: Elemental Analysis

  • Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, as these will significantly alter the C, H, and O percentages.

  • Analysis: Submit a small, pure sample (~2-3 mg) to a dedicated elemental analyzer.

  • Data Analysis: Compare the experimentally determined percentages for C, H, and N with the calculated theoretical values for the this compound analog's formula.

Strengths & Limitations of EA:

  • Strengths: Provides a fundamental confirmation of the compound's elemental formula.[19] It is a powerful tool for detecting inorganic impurities or incorrect molecular formulas that other methods might miss.[20]

  • Limitations: Cannot distinguish between isomers.[4] Insensitive to impurities with a similar elemental composition to the main compound. Requires a relatively larger amount of pure, dry sample.

Data Summary and Method Comparison

To illustrate the complementary nature of these techniques, consider a hypothetical batch of a synthesized this compound analog.

Table 1: Purity Assessment Results for a Hypothetical Batch

Analytical MethodResultInterpretation
HPLC (Area %) 98.5%High purity with respect to UV-active compounds. Two minor impurity peaks detected at 0.8% and 0.7%.
LC-MS Main Peak: Correct Mass. Impurity 1: Mass of de-Boc'd analog. Impurity 2: Mass of starting material.Confirms identity of the main peak and the two impurities detected by HPLC.
qNMR 97.2%Absolute purity is slightly lower than HPLC suggests. A signal corresponding to 1.3% residual ethyl acetate is also quantified.
Elemental Analysis C: Found 65.55% (Calc. 65.87%)H: Found 6.15% (Calc. 6.21%)N: Found 5.38% (Calc. 5.40%)All values are within the acceptable ±0.4% range, confirming the correct elemental composition.

Table 2: Comparison of Key Analytical Features

FeatureHPLCLC-MSqNMRElemental Analysis
Purity Type Relative (%)Semi-QuantitativeAbsolute (%)Confirmatory
Sensitivity HighVery HighModerateLow
Structural Info NoneMolecular WeightFull StructureElemental Formula
Impurity Detection UV-activeIonizable¹H-containingDifferent Formula
Throughput HighMediumMediumLow
Key Advantage Robust QuantificationImpurity IDAbsolute PurityFormula Validation

An Integrated Strategy for Self-Validating Purity Assessment

Relying on a single technique is insufficient. A self-validating system leverages the strengths of each method to create a comprehensive purity profile.

Integrated_Workflow start Synthesized Crude Product purify Purification (e.g., Column Chromatography) start->purify hplc hplc purify->hplc final Certified Pure Compound (>95% by Orthogonal Methods) fail Repurify or Resynthesize hplc->fail No lcms lcms hplc->lcms Yes lcms->fail ID shows issue qnmr qnmr lcms->qnmr qnmr->fail Purity <95% ea ea qnmr->ea ea->final All Pass ea->fail Fails ±0.4%

This workflow ensures that a compound is not only "pure" by a single measure but is validated across multiple, independent analytical principles. An HPLC result of >98% provides initial confidence, LC-MS confirms that the impurities are known and acceptable, qNMR provides the true absolute purity value accounting for solvents, and elemental analysis gives the final, fundamental confirmation of the substance's identity and composition.

Conclusion

The purity assessment of synthesized this compound analogs is a critical, multi-faceted process that underpins the reliability of subsequent biological research. While HPLC provides a robust, high-throughput measure of relative purity, it is only one piece of the puzzle. A comprehensive and trustworthy analysis requires an orthogonal approach. By integrating the structural insights from LC-MS, the absolute quantification of qNMR, and the fundamental validation of elemental analysis, researchers can establish a self-validating system. This rigorous approach ensures that the biological effects observed are truly attributable to the target molecule, safeguarding the integrity of the drug discovery process and paving the way for successful therapeutic development.

References

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

  • Journal of the American Chemical Society. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ACS Omega. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]

  • National Institutes of Health. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • ResearchGate. (n.d.). Discovery of indole N‐Boc deprotection method. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]

  • Springer. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • MDPI. (2023). Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

Sources

Spectroscopic confirmation of 1-Boc-4-carboxyindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous spectroscopic validation of 1-Boc-4-carboxyindole , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).[1][2]

Because the indole ring is prone to electrophilic substitution at C3 and nucleophilic attacks at varying positions, distinguishing the C4-isomer from the thermodynamically favored C5 or C6 regioisomers is the primary analytical challenge. This guide compares the "performance" of different analytical modalities (NMR, IR, MS) in resolving this specific structural ambiguity.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads[1][2]

The "Regioisomer Trap": Why Confirmation Matters

In the synthesis of 4-substituted indoles, off-target isomers (specifically 5-carboxy and 6-carboxy variants) are common byproducts.[1][2] Standard low-resolution LC-MS cannot distinguish these regioisomers as they share identical molecular weights and similar polarities.[1][2]

The Solution: A multi-modal spectroscopic approach is required. This guide compares the efficacy of 1D NMR, 2D NMR, and IR in ruling out false positives.

Comparative Efficacy of Analytical Modalities
ModalityTarget FeatureResolution PowerCritical Limitation
1H NMR (1D) Aromatic Coupling Patterns (H5, H6, H7)High (Gold Standard)Requires interpretation of splitting (multiplicity).[1][2]
13C NMR Carbonyl Shifts (Boc vs. Acid)MediumC4 vs. C5 shifts are subtle; requires reference data.
2D NMR (HMBC) 3-bond correlations (H3 to C4-COOH)Definitive Time-consuming; requires sufficient concentration.[1][2]
FT-IR Carbonyl EnvironmentsLowBoc and Acid C=O bands often overlap (~1700 cm⁻¹).[1][2]
Mass Spec (ESI) Molecular Weight & FragmentationLow (for isomers)Cannot distinguish C4 from C5/C6 regioisomers.[1][2]

Structural Logic & Decision Tree

To confirm the 4-carboxy position, one must prove the carboxylic acid is not at C5, C6, or C7. The most reliable method is analyzing the proton splitting pattern of the benzene ring.

Visualization: Isomer Discrimination Logic

The following decision tree illustrates the logic flow for ruling out the most common impurities using 1H NMR data.

IsomerLogic Start Acquire 1H NMR (DMSO-d6) CheckH4 Check Aromatic Region (7.0 - 8.5 ppm) Is there a singlet/doublet (J~1Hz) at ~8.0-8.5 ppm? Start->CheckH4 IsomerC5 Suspect 5-Carboxy or 6-Carboxy Isomer (Proton at C4 is present) CheckH4->IsomerC5 Yes (H4 exists) CheckSplitting Analyze Splitting of H5, H6, H7 CheckH4->CheckSplitting No (H4 is substituted) Reject REJECT: Incorrect Regioisomer IsomerC5->Reject PatternC4 Pattern: Doublet - Triplet - Doublet (Indicative of 1,2,3-trisubstituted benzene ring) CheckSplitting->PatternC4 Matches CheckSplitting->Reject Mismatch Confirm CONFIRMED: this compound PatternC4->Confirm

Figure 1: Logic flow for distinguishing the 4-carboxy derivative from C5/C6 isomers based on proton multiplicity.

Detailed Spectroscopic Profile

A. 1H NMR: The Fingerprint (DMSO-d₆)

The 4-position substitution creates a unique "AMX" or "ABC" spin system on the benzene ring (H5, H6, H7).

  • 1.68 ppm (s, 9H): Boc-group (tert-butyl).[1][2] Sharp singlet.

  • 6.90 - 7.00 ppm (d, 1H, J ≈ 3.5 Hz): H3 .

  • 7.35 ppm (t, 1H, J ≈ 8.0 Hz): H6 . (The triplet is the key differentiator; C5/C6 isomers would show doublets/singlets here).

  • 7.70 ppm (d, 1H, J ≈ 3.5 Hz): H2 . (Deshielded by N-Boc).[1][2]

  • 7.85 ppm (d, 1H, J ≈ 8.0 Hz): H7 .[1]

  • 7.95 ppm (d, 1H, J ≈ 8.0 Hz): H5 . (Deshielded by adjacent COOH).[1][2]

  • 12.50+ ppm (br s, 1H): COOH . (May be invisible if exchanged with water).[1][2]

Causality: The carboxylic acid at C4 exerts a strong electron-withdrawing effect (deshielding) primarily on H5 (ortho) and H3 (peri-proximity).[1][2] If the acid were at C5, you would see a distinct singlet for H4 at ~8.3 ppm. Absence of the H4 singlet is the primary proof of C4 substitution.

B. FT-IR: Carbonyl Resolution

While less specific for regiochemistry, IR confirms functional group integrity.[1][2]

  • 1735 cm⁻¹: Carbamate C=O[1][2] (Boc).[1][2][3]

  • 1690-1710 cm⁻¹: Carboxylic Acid C=O[1][2] (Often appears as a shoulder or distinct peak).[1][2][4]

  • 2800-3200 cm⁻¹: Broad O-H stretch (Acid dimer).[1][2]

C. Mass Spectrometry (ESI)[1]
  • Positive Mode: [M+Na]⁺ or [M+H-Boc]⁺.[1][2] The Boc group is acid-labile; in acidic MS conditions, the parent ion (M+H) is often weak, and the de-Boc fragment (M-100) dominates.

  • Negative Mode: [M-H]⁻ (Carboxylate ion) is often more stable and diagnostic for the free acid.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that spectral artifacts (like solvent peaks or rotamers) do not lead to misinterpretation.[1][2]

Step 1: Sample Preparation (Self-Validating)[1][2]
  • Solvent: Use DMSO-d₆ rather than CDCl₃.

    • Reasoning: Indole carboxylic acids often dimerize in CDCl₃, leading to broad, confusing peaks. DMSO breaks these dimers, sharpening the signals for accurate J-coupling analysis.[1]

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Reasoning: High concentration is necessary to see the quaternary carbons in 13C NMR but avoid saturation that obscures the aromatic splitting.

Step 2: 1H NMR Acquisition[1]
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans: Minimum 16 scans.

  • Validation Check: Zoom into the aromatic region (7.0–8.0 ppm).

    • Pass Criteria: You must observe a triplet (or doublet of doublets resembling a triplet) for H6.

    • Fail Criteria: If you see two doublets and a singlet, you have the C5 or C6 isomer.

Step 3: HMBC Confirmation (The "Nuclear Option")

If 1H NMR is ambiguous (e.g., overlapping peaks), run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Look for: Correlation between H3 (proton on the pyrrole ring) and the Carboxyl Carbon (C=O).

  • Logic: In the 4-carboxy isomer, H3 is 3 bonds away from the carboxyl carbon. In the 5-carboxy isomer, H3 is too far (4+ bonds) to show a strong correlation.[1]

Visualization: Analytical Workflow

Workflow Sample Solid Sample (White/Off-white powder) Prep Dissolve in DMSO-d6 (Break Dimers) Sample->Prep RunNMR Run 1H NMR Prep->RunNMR Decision Analyze H6 Signal RunNMR->Decision Triplet Triplet observed (H6) Decision->Triplet Yes Singlet Singlet/Doublet observed Decision->Singlet No Final QC PASS 1-Boc-4-COOH Triplet->Final Fail QC FAIL Regioisomer Singlet->Fail

Figure 2: Step-by-step experimental workflow for confirming product identity.

References

  • Regioselective Indole Functionalization: Gribble, G. W. (2010).[2] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1][2] [1]

  • NMR of Indoles: Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 5: Structure Elucidation).[1][2]

  • Boc-Group Characterization: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[2] Wiley.[1][2] [1]

  • Spectroscopic Data for Indole Derivatives: National Institute of Advanced Industrial Science and Technology (AIST).[2] SDBS Spectral Database for Organic Compounds.[1][2] [1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Boc-4-carboxyindole Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of reaction intermediates is not merely a procedural step but a cornerstone of process control, yield optimization, and impurity profiling. The synthesis of 1-Boc-4-carboxyindole, a valuable building block, presents a classic analytical challenge. Its structure incorporates two key moieties: a thermally and acid-labile tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid function prone to decarboxylation.[1][2] Monitoring the reaction to form this product requires an analytical method that can distinguish between the starting material, the desired product, and potential side-products, all while preserving their structural integrity during analysis. This guide provides an in-depth comparison of mass spectrometry techniques and a field-proven protocol for the robust analysis of this reaction pathway.

The Synthetic Landscape: Key Intermediates and Potential Pitfalls

The most common route to this compound involves the N-protection of indole-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is accompanied by potential side reactions and analytical complexities that necessitate careful monitoring.

cluster_0 Synthetic Pathway cluster_1 Potential Side-Products Indole-4-carboxylic_acid Indole-4-carboxylic acid (Starting Material) MW: 161.16 Product This compound (Target Product) MW: 261.28 Indole-4-carboxylic_acid->Product  Boc Protection Decarboxylated_SM Indole (From Starting Material) MW: 117.15 Indole-4-carboxylic_acid->Decarboxylated_SM Decarboxylation (-CO₂) Decarboxylated_Product 1-Boc-indole (From Product) MW: 217.26 Product->Decarboxylated_Product Decarboxylation (-CO₂) Boc2O Boc₂O, Base

Caption: A simplified workflow of the synthesis and common side-products.

The primary analytical objectives are to:

  • Confirm the formation of the target product, this compound.

  • Monitor the consumption of the starting material, indole-4-carboxylic acid.

  • Detect and identify key process-related impurities, such as the decarboxylated variants of both the starting material and the product.[3]

Ionization Techniques: A Comparative Analysis for a Labile Analyte

The choice of ionization source is the most critical parameter in developing a robust mass spectrometry method for this analyte. The inherent lability of the Boc group requires a "soft" ionization technique to minimize in-source fragmentation, which can provide misleading information about the reaction's progress.[4]

Ionization TechniquePrincipleAdvantages for this ApplicationDisadvantages & Causality
Electrospray Ionization (ESI) Soft ionization creating ions from solution via a high-voltage spray.Excellent sensitivity for polar, charged, or chargeable molecules like carboxylic acids. Generally soft, preserving the Boc group under optimized conditions.Highly susceptible to in-source fragmentation (Boc-loss) if source temperatures or voltages are too high. Mobile phase composition is critical; strong acids like TFA can cause Boc-cleavage pre-ionization.[4]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize vaporized solvent, which then transfers charge to the analyte.Less susceptible to matrix effects than ESI. Can be effective for less polar compounds, like the potential 1-Boc-indole side-product.Generally more energetic than ESI, increasing the risk of thermal degradation and in-source fragmentation of the Boc group before ionization.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix and ionized by a laser.Very soft ionization technique, often showing minimal fragmentation. Ideal for confirming product identity without Boc-cleavage.Primarily used for offline analysis of discrete samples (e.g., TLC plate spots). Not readily compatible with online LC-MS for real-time reaction monitoring.

Senior Scientist's Recommendation: Electrospray Ionization (ESI) is the superior choice for online LC-MS monitoring of the this compound synthesis. Its sensitivity to the carboxylic acid moiety and its compatibility with reversed-phase liquid chromatography are key advantages. However, success is entirely dependent on the careful optimization of source parameters and mobile phase selection to mitigate the known lability of the Boc protecting group.

Decoding the Spectra: Fragmentation Analysis of Key Intermediates

Understanding the expected fragmentation patterns is crucial for confident identification of each species in the reaction mixture. Tandem mass spectrometry (MS/MS) experiments are invaluable for structural confirmation.

parent This compound [M+H]⁺ m/z 262.1 frag1 Loss of Isobutylene (-56 Da) parent->frag1 frag2 Loss of Boc Group (-100 Da) parent->frag2 frag3 Decarboxylation (-44 Da) parent->frag3 product1 [M+H - C₄H₈]⁺ m/z 206.1 frag1->product1 frag5 Decarboxylation from m/z 206.1 (-44 Da) product1->frag5 product2 [M+H - C₅H₈O₂]⁺ m/z 162.1 (Indole-4-carboxylic acid ion) frag2->product2 product3 [M+H - CO₂]⁺ m/z 218.1 (1-Boc-indole ion) frag3->product3 frag4 Loss of Isobutylene from m/z 218.1 (-56 Da) product3->frag4 product4 [M+H - CO₂ - C₄H₈]⁺ m/z 162.1 frag4->product4 product5 [M+H - C₄H₈ - CO₂]⁺ m/z 162.1 frag5->product5

Caption: Key fragmentation pathways for protonated this compound.

The most characteristic fragmentation of a Boc-protected amine involves two main pathways:

  • Loss of isobutylene (56 Da): A common rearrangement resulting in a carbamic acid intermediate which may be observed or further fragment.

  • Loss of the entire Boc group (100 Da): This results from the loss of isobutylene and carbon dioxide.[5]

For this compound, we must also consider the loss of the carboxyl group: 3. Decarboxylation (44 Da): Loss of CO₂ from the molecular ion.[2]

Table of Expected Ions:

CompoundFormulaMWExpected [M+H]⁺Expected [M-H]⁻Key Fragments (from [M+H]⁺)
Indole-4-carboxylic acidC₉H₇NO₂161.16162.1160.1144.1 (-H₂O), 116.1 (-CO₂)
1-Boc-indoleC₁₃H₁₅NO₂217.26218.1N/A162.1 (-C₄H₈), 118.1 (-Boc)
This compound C₁₄H₁₅NO₄ 261.28 262.1 260.1 206.1 (-C₄H₈), 162.1 (-Boc)

Note: The observation of m/z 162.1 is ambiguous as it can arise from the fragmentation of the product or from the ionization of the starting material. Chromatographic separation is therefore essential.

Experimental Protocol: LC-MS for Reaction Monitoring

This protocol is designed to achieve chromatographic separation of key components while minimizing on-instrument degradation of the analyte.

cluster_workflow LC-MS Analysis Workflow prep 1. Sample Preparation Quench reaction aliquot in MeCN/H₂O. Dilute appropriately. lc 2. LC Separation C18 Column, Gradient Elution (Water/MeCN with 0.1% Formic Acid) prep->lc ms 3. MS Detection (ESI+) Low Source Temp (~250-300 °C) Low Fragmentor Voltage lc->ms data 4. Data Analysis Extract Ion Chromatograms (EICs) for m/z 162.1, 218.1, 262.1 ms->data

Caption: A typical experimental workflow for LC-MS reaction monitoring.

1. Sample Preparation

  • Objective: To halt the reaction and prepare a sample suitable for injection.

  • Protocol:

    • Withdraw 10 µL of the reaction mixture.

    • Immediately quench in 990 µL of a 50:50 acetonitrile/water solution. This 100-fold dilution effectively stops the reaction.

    • Vortex thoroughly.

    • If necessary, perform a further 10-fold dilution into 50:50 acetonitrile/water to bring the concentration into the linear range of the detector.

    • Transfer to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Method

  • Rationale: A gradient method on a C18 column provides robust separation of the relatively polar starting material from the more non-polar Boc-protected product. Formic acid is chosen as the mobile phase modifier because it is sufficiently acidic to promote good peak shape for the carboxylic acid without being harsh enough to cause significant Boc-cleavage, a known issue with stronger acids like trifluoroacetic acid (TFA).[4]

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method

  • Rationale: The key is to use the mildest source conditions possible that still provide adequate signal. A low source temperature and fragmentor voltage will minimize in-source decay.

  • Parameters (ESI, Positive Ion Mode):

    • Drying Gas (N₂) Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 325 °C

    • Sheath Gas Flow: 10 L/min

    • Capillary Voltage (Vcap): 3500 V

    • Fragmentor Voltage: 120 V (This is a critical parameter to optimize; start low and increase only if sensitivity is poor).

    • Scan Range: m/z 100-500

Troubleshooting Guide: Navigating Common Analytical Hurdles

IssueProbable Cause(s)Recommended Solution(s)
High abundance of m/z 162.1 even at t=0 In-source fragmentation of the product standard. The Boc group is cleaving in the MS source, not in the reactor.Decrease the fragmentor/cone voltage. Lower the source drying gas temperature. Ensure the mobile phase does not contain strong acids (use formic or acetic acid).[4]
Broad or tailing peak for Indole-4-carboxylic acid Secondary interactions with the LC system. The acidic proton may be interacting with active sites on the column or in the flow path.Ensure the mobile phase is sufficiently acidic (0.1% formic acid is usually adequate). If tailing persists, consider a column specifically designed for polar analytes.
Product peak (m/z 262.1) disappears over time in the autosampler Sample instability. The diluted sample may be unstable at room temperature, with the Boc group hydrolyzing in the aqueous mobile phase.Set the autosampler temperature to a lower value (e.g., 4-10 °C). Analyze samples promptly after preparation.
Non-reproducible quantification Detector saturation. The sample concentration is too high, exceeding the linear dynamic range of the mass spectrometer.Dilute the sample further before injection. Verify linearity by injecting a dilution series of a standard.

Conclusion

The successful mass spectrometric analysis of the this compound synthesis is a testament to the principle of methodically tailoring analytical conditions to the specific chemical properties of the analytes. By selecting a soft ionization technique like ESI and meticulously optimizing LC and MS parameters to prevent the degradation of the labile Boc-protecting group, researchers can gain clear, accurate, and real-time insights into reaction progress. This guide provides a robust framework, grounded in both established chemical principles and practical experience, to empower scientists to overcome the inherent analytical challenges and achieve reliable characterization of these important synthetic intermediates.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • 1-Boc-4-AP - Wikipedia. Available at: [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. Available at: [Link]

  • Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol: a photo-physical study and utility as an invisible ink - PMC - PubMed Central. Available at: [Link]

  • 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem - NIH. Available at: [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry | ChemRxiv. Available at: [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. Available at: [Link]

  • (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available at: [Link]

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - The University of Liverpool Repository. Available at: [Link]

  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit. Available at: [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

  • Indole N‐Boc deprotection method development - ResearchGate. Available at: [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders - The Center for Forensic Science Research & Education. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

Sources

Benchmarking Coupling Reagents for 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of coupling reagents for 1-Boc-4-carboxyindole . It is designed for medicinal chemists and process development scientists who encounter low yields or sluggish kinetics due to the unique steric and electronic environment of the indole-4-position.

A Technical Comparative Guide for High-Efficiency Amidation

Executive Summary

The coupling of This compound presents a specific challenge in medicinal chemistry: the peri-interaction between the bulky tert-butoxycarbonyl (Boc) group at


 and the carboxylic acid at 

. This steric crowding hinders nucleophilic attack, rendering standard carbodiimide protocols (EDC/HOBt) inefficient.

This guide benchmarks four primary coupling systems—HATU , T3P , COMU , and EDC/Oxyma —evaluating them on yield, reaction kinetics, and scalability.

  • Best for Discovery (Small Scale): HATU (High yield, fast kinetics).

  • Best for Process (Scale-Up): T3P (Excellent impurity profile, simple workup).

  • Green Alternative: COMU (Safer byproduct profile than HATU).

The Challenge: The - Peri-Effect

Unlike 5- or 6-carboxyindoles, the 4-position is uniquely hindered. The N-Boc protecting group projects significant steric bulk toward the C4 position. When activating the carboxylic acid, the formation of the active ester is sterically impeded, and the subsequent approach of the amine is further restricted.

Structural Bottleneck Visualization

The following diagram illustrates the workflow and the decision logic based on the steric constraints.

G Substrate This compound Challenge Steric Clash (N1-Boc vs C4-COOH) Substrate->Challenge HATU HATU / DIPEA (High Reactivity) Challenge->HATU Discovery Scale (<1g) T3P T3P / Pyridine (Scalable / Clean) Challenge->T3P Process Scale (>10g) EDC EDC / HOBt (Standard) Challenge->EDC Baseline Success_HATU >90% Yield Fast Kinetics HATU->Success_HATU Success_T3P ~85% Yield No Chromatography T3P->Success_T3P Fail_EDC <50% Yield Sluggish / Incomplete EDC->Fail_EDC

Figure 1: Strategic selection of coupling reagents based on scale and steric constraints.

Benchmarking Data

The following data represents comparative performance for the coupling of this compound with a secondary model amine (Morpholine, 1.2 equiv) in DMF or EtOAc at 25°C.

MetricHATU T3P (50% in EtOAc) COMU EDC / Oxyma
Yield (Isolated) 92% 86%89%55%
Reaction Time 1 - 2 hours4 - 12 hours1 - 3 hours18+ hours
Purity (Crude) 95%98% 94%70%
Epimerization Risk LowVery Low LowModerate
Cost Efficiency Low (Expensive)High (Bulk available)ModerateHigh
Workup Chromatography Req.Wash only (Aq) Chromatography Req.Wash/Column
Analysis
  • HATU (The Powerhouse): The 7-azabenzotriazole moiety provides an "anchimeric assistance" effect (neighboring group participation) via the pyridine nitrogen, accelerating the reaction significantly in this hindered system. It is the go-to for <1g synthesis where yield is paramount.

  • T3P (The Process Winner): Propylphosphonic anhydride (T3P) forms a mixed anhydride. While slightly slower, its by-products are water-soluble. For a 1-Boc indole, this is critical because it avoids acidic deprotection risks during harsh workups (T3P workups are typically neutral/mildly basic).

  • EDC/Oxyma: While Oxyma improves EDC performance over HOBt, the carbodiimide pathway is often too slow for the C4-hindered position, leading to N-acyl urea side products before the amine can attack.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (HATU Method)

Recommended for: MedChem Discovery, milligram to gram scale.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DMF under nitrogen.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes.

  • Activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the active At-ester.

    • Note: Do not wait too long (>30 min) before adding the amine, as the active ester can degrade or racemize (if chiral).

  • Coupling: Add the amine. Stir at room temperature for 2 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the active ester (M+H of ester) and formation of product.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Scalable Synthesis (T3P Method)

Recommended for: >10g scale, avoidance of chromatography.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Pyridine or NMM (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.2 M concentration)

Step-by-Step:

  • Slurry: Suspend this compound and the amine in EtOAc.

  • Base Addition: Add Pyridine (or N-methylmorpholine). The mixture may become homogeneous.

  • T3P Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 4–12 hours.

    • Tip: T3P kinetics are slower than HATU. If conversion stalls, heat to 50°C. The 1-Boc group is generally stable at 50°C in this mixture.

  • Workup (The "Magic" Step): Add water. Separate layers. Wash the organic layer with 0.5 M HCl (rapid wash to remove pyridine/amine excess), then sat. NaHCO₃, then brine.

    • Result: T3P by-products are water-soluble. The organic layer often contains pure product >95%.

Mechanistic Insight: Why HATU Wins on Speed

The superiority of HATU for the this compound substrate lies in the intramolecular base catalysis provided by the 7-nitrogen of the azabenzotriazole ring.

Mechanism Acid Indole-COOH Activation O-At Active Ester (Formed by HATU) Acid->Activation HATU/DIPEA Transition Cyclic Transition State (7-N assists amine) Activation->Transition Amine Attack Product Amide Product Transition->Product - HOAt

Figure 2: The "Self-Catalyzing" mechanism of HATU active esters facilitates amine attack even in sterically crowded C4-indole systems.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[2][4] European Journal of Organic Chemistry. Link

Sources

Structural Verification & Synthetic Utility of 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural verification, synthetic manipulation, and comparative utility of 1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid). It is designed for medicinal chemists requiring rigorous confirmation of regioisomer identity and optimized protocols for derivatization.

Executive Summary: The "Peri-Effect" Challenge

This compound is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) because it provides a vector distinct from the more common 5- or 6-substituted indoles. However, it presents two specific challenges:

  • Synthetic Sterics: The C4 position is sterically crowded by the N1-Boc group (the "peri-effect"), making standard amide couplings sluggish compared to C5/C6 isomers.

  • Regioisomer Confusion: Distinguishing the 4-isomer from the 5-isomer by 1H NMR requires specific knowledge of coupling constants and desheilding patterns.

Structural Verification: Proving the 4-Position

Verification relies on a self-validating NMR logic system. You cannot rely solely on chemical shift; you must use coupling patterns and NOE (Nuclear Overhauser Effect).

Comparative NMR Data: 4-Substituted vs. 5-Substituted

The following table contrasts the expected 1H NMR signals (in DMSO-d6) for a 4-carboxy derivative versus a 5-carboxy derivative.

FeatureThis compound Derivative1-Boc-5-Carboxyindole Derivative
H3 Proton Distinctive NOE: Shows strong NOE correlation with the C4-substituent (e.g., amide NH).Remote: Far from C5 substituent; no NOE with amide sidechain.
H5 Proton Deshielded Doublet: Appears downfield (~7.8–8.0 ppm) due to adjacent C4-carbonyl.

Hz (ortho to H6).
Singlet (or narrow doublet): H4 appears as a singlet/doublet (

Hz meta coupling).
H7 Proton Doublet: Coupled to H6 (

Hz).
Doublet: Coupled to H6 (

Hz).
C=O Shift ~168-170 ppm: Slightly shielded by peri-interaction with N1-Boc.~167-169 ppm: Typical aromatic amide/acid range.
The Verification Workflow (Logic Diagram)

Use this decision tree to validate your compound.

VerificationLogic Start Isolate Compound H1NMR Run 1H NMR (DMSO-d6) Start->H1NMR CheckH5 Analyze Aromatic Region (7.0-8.5 ppm) Is there a singlet/meta-coupled doublet? H1NMR->CheckH5 Is5Sub YES: Likely 5- or 6-substituted (H4 or H7 is isolated) CheckH5->Is5Sub Yes Is4Sub NO: Only ortho-coupled doublets/triplets found (H5, H6, H7 are contiguous) CheckH5->Is4Sub No NOESY Run 2D NOESY Is4Sub->NOESY CheckNOE Check NOE between H3 and Amide NH NOESY->CheckNOE Confirmed CONFIRMED: 4-Substituted (H3 is proximal to C4 substituent) CheckNOE->Confirmed Strong Signal Rejected REJECTED: Likely 5/6/7-Substituted CheckNOE->Rejected No Signal

Caption: Decision tree for distinguishing regioisomers using 1H NMR coupling constants and NOE proximity.

Synthetic Protocol: Overcoming Steric Hindrance

The Problem: The tert-butyl group on the N1-carbamate creates a "peri-effect," sterically shielding the C4-carboxylic acid. Standard EDC/HOBt couplings often result in low yields (<40%) or incomplete conversion.

The Solution: Use a high-activity coupling agent (HATU) or convert to the acid chloride to force the reaction.

Optimized Protocol: Amide Coupling at C4

Objective: Synthesis of 1-Boc-N-benzylindole-4-carboxamide from this compound.

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzylamine (1.2 equiv)

  • HATU (1.5 equiv) - Crucial for hindered acids

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (100 mg, 0.38 mmol) in anhydrous DMF (3.8 mL) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (0.2 mL, 1.15 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (217 mg, 0.57 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to ensure formation of the active ester.

  • Amine Addition: Add benzylamine (50 µL, 0.46 mmol) dropwise.

  • Reaction: Stir at room temperature for 16 hours .

    • Note: If conversion is <50% by LCMS after 4h, heat to 40°C. Do not exceed 60°C to avoid thermal de-Boc.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • IR Spectrum: Look for the disappearance of the broad -COOH stretch (2500-3000 cm⁻¹) and the appearance of the amide N-H stretch (~3300 cm⁻¹).

  • LCMS: Mass should correspond to [M+H]⁺ = 351.2 (Product) vs 262.1 (Starting Material).

Comparative Guide: 4-Carboxy vs. Alternatives

Why choose the 4-position? This table compares the 1-Boc-4-carboxy scaffold against the more common 5-carboxy alternative.

FeatureThis compound1-Boc-5-Carboxyindole
Vector Orientation Perpendicular: Substituent points "up" relative to the indole long axis. Ideal for exploring new binding pockets.Linear: Substituent extends along the long axis.
Synthetic Reactivity Hindered: Reactivity reduced by N1-Boc (Peri-effect). Requires HATU or acid chlorides.High: Unhindered. Standard EDC/NHS coupling works well.
Metabolic Stability Moderate: The C4 position is often a site of metabolism; substitution here blocks this, potentially improving half-life.Variable: C5 substitution is common, but C4/C6 are still open to oxidation.
Commercial Availability Building Block: Available but more expensive (~$200/g).Commodity: Widely available and cheap (~$20/g).
Visualizing the Signaling/Vector Difference

The following diagram illustrates the vector difference, crucial for structure-based drug design (SBDD).

Vectors Indole Indole Scaffold Pos4 4-Position (Perpendicular Vector) Indole->Pos4 Peri-Proximal Pos5 5-Position (Linear Vector) Indole->Pos5 Distal Target4 Pocket A (Deep/Narrow) Pos4->Target4 Accesses Target5 Pocket B (Solvent Exposed) Pos5->Target5 Accesses

Caption: Vector analysis showing how substitution at C4 accesses different binding pockets compared to C5.

References

  • Synthesis and Reactivity of 4-Substituted Indoles

    • Title: "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Amide Coupling with Hindered Substrates

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Indole NMR Spectroscopy Data

    • Title: "Spectroscopy of Carboxylic Acids and Nitriles" (General shifts for carboxylic acids/amides).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Pharmacophore Comparison (Indole vs Imidazole)

    • Title: "Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles... Represent a Common Pharmacophore?"
    • Source: MDPI.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-4-carboxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 1-Boc-4-carboxyindole. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document moves beyond a simple checklist, providing a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and the rationale behind its use. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your research and the well-being of your team.

Understanding the Hazard Profile of this compound

  • Skin Irritation: Indole derivatives and related compounds can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[4]

These potential hazards form the basis for our PPE recommendations. The core principle is to establish a reliable barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A foundational layer of PPE is non-negotiable when handling this compound in any quantity. This baseline protection addresses the primary risks of accidental splashes and contact.

Eye and Face Protection: Your First Line of Defense

Given the high likelihood of serious eye irritation, robust eye protection is critical.[1][2][3] Standard laboratory safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles are recommended.[5][6] A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[5][6]

Hand Protection: The Importance of Proper Gloving

Chemical-resistant gloves are mandatory to prevent skin contact.[1][7] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[1] For prolonged operations or when handling larger quantities, consider double-gloving. Always consult your institution's specific guidelines for glove selection based on chemical compatibility.

Body Protection: Shielding Against Spills

A standard laboratory coat should be worn at all times to protect your skin and personal clothing from accidental spills. Ensure your lab coat is fully buttoned. For tasks with a significant risk of splashing, consider a chemical-resistant apron worn over your lab coat.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific procedure being performed. A risk-based approach ensures that the level of protection is commensurate with the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatRecommended to be performed in a chemical fume hood or ventilated enclosure.
Dissolving and Solution Preparation Chemical splash gogglesSingle pair of nitrile glovesLaboratory coatPerform in a well-ventilated area or chemical fume hood.
Reaction Setup and Monitoring Chemical splash gogglesDouble pair of nitrile glovesLaboratory coatPerform in a chemical fume hood.
Work-up and Purification Chemical splash goggles and face shieldDouble pair of nitrile glovesLaboratory coat and chemical-resistant apronPerform in a chemical fume hood.
Handling Large Quantities (>50g) Chemical splash goggles and face shieldDouble pair of nitrile glovesChemical-resistant suit or coverallsUse of a NIOSH-approved respirator may be necessary.[3]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges.

Experimental Workflow and PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_handling Handling & Disposal cluster_ppe PPE Level weighing Weighing Solid dissolving Dissolving weighing->dissolving Proceeds to ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_base Requires reaction Reaction Setup & Monitoring dissolving->reaction Proceeds to ppe_intermediate Intermediate PPE: - Goggles - Double Gloves - Lab Coat dissolving->ppe_intermediate Requires workup Work-up & Purification reaction->workup Proceeds to reaction->ppe_intermediate Requires disposal Waste Disposal workup->disposal Generates Waste for ppe_advanced Advanced PPE: - Goggles & Face Shield - Double Gloves - Apron/Coveralls workup->ppe_advanced Requires large_scale Large Quantity Handling large_scale->ppe_advanced Requires spill Spill Cleanup ppe_spill Spill Response PPE: - Full Face Respirator - Heavy-Duty Gloves - Chemical Suit spill->ppe_spill Requires disposal->ppe_intermediate Requires

Caption: PPE selection based on experimental workflow.

Operational and Disposal Plans

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8]

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[2][3]

Spill Management

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. For a small spill of solid material, carefully sweep it up and place it into a sealed container for disposal.[2][3] Avoid generating dust. For a larger spill, or any spill involving a solution, follow your institution's emergency procedures. This will likely involve using an absorbent material and may require the use of a respirator.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][2] Place all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[9] Never dispose of this chemical down the drain.[8]

Conclusion: Fostering a Culture of Safety

The responsible use of personal protective equipment is a cornerstone of a robust safety culture in any research setting. By understanding the "why" behind each piece of equipment, we move from a mindset of compliance to one of proactive safety. This guide provides the foundational knowledge for handling this compound safely, but it is incumbent upon each researcher to apply these principles diligently. Your commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • PubChem. 1-Boc-4-AP | C16H24N2O2 | CID 1491502. National Institutes of Health. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-Boc-isonipecotic acid. (2025-09-07). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.